Product packaging for Methoxytrityl-N-PEG12-TFP ester(Cat. No.:CAS No. 1334169-92-4)

Methoxytrityl-N-PEG12-TFP ester

Cat. No.: B1469871
CAS No.: 1334169-92-4
M. Wt: 1038.1 g/mol
InChI Key: ZRVGSQFJXXEMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxytrityl-N-PEG12-TFP ester (CAS 1334169-92-4) is a specialized heterobifunctional crosslinker designed for advanced bioconjugation and biophysical applications. The compound features a methoxytrityl-protected amine at one terminus and a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, connected by a discrete PEG12 spacer of consistent length . This specific PEG spacer enhances the hydrophilicity, solubility, and stability of the resulting conjugates while reducing steric hindrance and immunogenicity. The primary mechanism of action involves the TFP ester group, which efficiently reacts with primary and secondary amines under mild conditions to form stable amide bonds . This makes the reagent ideal for modifying proteins, peptides, and other amine-functionalized molecules or surfaces, such as glass or silica . The methoxytrityl (MMTr) group on the opposite terminus acts as a robust protective group for the amine; it can be readily removed under mild acidic conditions to reveal a free primary amine, enabling subsequent coupling reactions and the construction of complex, multi-functional architectures like discrete PEG dendrimers . In practical research, this reagent's value lies in its versatility. It is widely used to create antibody-drug conjugates (ADCs), modify surfaces for biosensor development, and introduce a long, hydrophilic spacer arm into biomolecules. The product requires careful handling and should be stored desiccated at -20°C for long-term stability . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H71F4NO15 B1469871 Methoxytrityl-N-PEG12-TFP ester CAS No. 1334169-92-4

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H71F4NO15/c1-60-46-14-12-45(13-15-46)53(43-8-4-2-5-9-43,44-10-6-3-7-11-44)58-17-19-62-21-23-64-25-27-66-29-31-68-33-35-70-37-39-72-41-40-71-38-36-69-34-32-67-30-28-65-26-24-63-22-20-61-18-16-49(59)73-52-50(56)47(54)42-48(55)51(52)57/h2-15,42,58H,16-41H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGSQFJXXEMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H71F4NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1038.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methoxytrityl-N-PEG12-TFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxytrityl-N-PEG12-TFP ester, a heterobifunctional crosslinker integral to modern bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application.

Core Structure and Functionality

This compound is a sophisticated chemical tool comprised of three key functional domains:

  • Methoxytrityl (MMT) Group: This is a bulky, acid-labile protecting group for the terminal primary amine. Its primary function is to mask the amine during synthesis or other reaction steps, and it can be selectively removed under mild acidic conditions, leaving the rest of the molecule intact.[1]

  • Polyethylene Glycol (PEG) Linker (PEG12): The core of the molecule features a discrete chain of twelve polyethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and any subsequent conjugates. The defined length of the PEG chain ensures batch-to-batch consistency, a critical factor in pharmaceutical applications.

  • Tetrafluorophenyl (TFP) Ester: This is a highly reactive functional group designed for efficient and specific reaction with primary amines. TFP esters are known for their superior hydrolytic stability in aqueous solutions compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, especially under basic conditions.[2][3] This stability allows for a longer reaction window and greater efficiency in conjugation reactions.[2][3]

The strategic combination of these three components makes this compound a versatile reagent for multi-step bioconjugation strategies where precise control over the reaction is paramount.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 1334169-92-4[4]
Molecular Formula C₅₃H₇₁F₄NO₁₅[4]
Molecular Weight 1038.12 g/mol [5]
PEG Spacer Length 40 atoms, 46.4 Å[6]
Optimal pH for TFP Ester Reaction 7.5 - 8.5[7]

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: bioconjugation to a primary amine-containing molecule and the subsequent deprotection of the Methoxytrityl group.

Protocol 1: Amine Conjugation via TFP Ester

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • Protein or other amine-containing molecule of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or tetraborate buffer, pH 8.0-8.5.[7] Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[8] Ensure the buffer is free of any primary amine contaminants.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[8]

  • Conjugation Reaction: While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be empirically determined for each specific protein.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching reagents by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Methoxytrityl (MMT) Group Deprotection

This protocol outlines the removal of the MMT protecting group to expose the primary amine.

Materials:

  • MMT-protected conjugate

  • Deprotection Solution: 1-5% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).[1]

  • Scavenger (optional but recommended): Triethylsilane (TES)

  • Neutralization Buffer: 0.1 M sodium bicarbonate or a suitable organic base like N,N-Diisopropylethylamine (DIPEA) in DCM.

  • Solvent for workup (e.g., DCM, diethyl ether)

Procedure:

  • Reaction Setup: Dissolve the MMT-protected conjugate in the Deprotection Solution. If using, add TES as a scavenger to prevent side reactions with the liberated trityl cation.[1]

  • Deprotection: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC or LC-MS.

  • Neutralization: Carefully add the Neutralization Buffer to quench the acid.

  • Workup and Purification: The product can be isolated by solvent evaporation. If the product is soluble in organic solvents, an aqueous wash can be performed to remove salts. For larger biomolecules, buffer exchange via dialysis or size-exclusion chromatography is recommended to remove the deprotection reagents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical logic of using this compound in a typical bioconjugation workflow.

G reagent reagent molecule molecule intermediate intermediate product product condition condition A This compound C MMT-PEG12-Protein Conjugate A->C B Primary Amine (e.g., Protein-NH2) B->C D Deprotected Amine-PEG12-Protein C->D E pH 7.5 - 8.5 E->C F Mild Acid (e.g., 1% TFA) F->D

Caption: Reaction workflow for this compound conjugation.

G cluster_0 struct_node struct_node bond_node mol MMT-NH (CH2CH2O)12 C(O)-O-TFP bond + amine R-NH2 product MMT-NH (CH2CH2O)12 C(O)-NH-R bond->product Amide Bond Formation

Caption: Chemical transformation during TFP ester-mediated amine coupling.

References

An In-Depth Technical Guide to Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrityl-N-PEG12-TFP ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery research. This molecule incorporates three key functional elements: a methoxytrityl (Mmt) protecting group, a discrete 12-unit polyethylene glycol (PEG12) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of features provides researchers with a versatile tool for the precise and controlled modification of biomolecules.

The Methoxytrityl group serves as an acid-labile protecting group for a primary amine, allowing for orthogonal deprotection strategies in multi-step syntheses. The hydrophilic PEG12 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a defined spatial separation between conjugated molecules. The TFP ester is a highly reactive functional group that readily and specifically reacts with primary amines to form stable amide bonds, offering superior stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound, empowering researchers to effectively utilize this reagent in their work.

Chemical and Physical Properties

This compound is a well-defined molecule with consistent properties, crucial for reproducible experimental outcomes. Below is a summary of its key chemical and physical data.

PropertyValueReference
Molecular Formula C₅₃H₇₁F₄NO₁₅[1]
Molecular Weight 1038.12 g/mol [1]
CAS Number 1334169-92-4[2][3]
Appearance White to off-white solid or viscous oilInferred from similar compounds
Purity Typically >95%Inferred from similar compounds
Solubility Soluble in common organic solvents such as DMSO, DMF, dichloromethane, and acetonitrile. Limited solubility in aqueous buffers.[4]
Storage Conditions Store at -20°C, desiccated and protected from light. Allow to warm to room temperature before opening to prevent moisture condensation.[5]

Note: Some physical properties like boiling point and flash point have been reported for the closely related Methoxytrityl-N-PEG8-TFP ester (Boiling Point: 821.9±65.0 °C at 760 mmHg; Flash Point: 450.9±34.3 °C) and can be considered as approximate values for the PEG12 analog.[6]

Core Functional Moieties: A Detailed Look

The utility of this compound stems from the distinct properties of its three main components:

1. Methoxytrityl (Mmt) Protecting Group:

The Mmt group is a bulky, hydrophobic protecting group for primary amines. Its key feature is its lability under mild acidic conditions (e.g., dilute trifluoroacetic acid), while remaining stable to a wide range of other reagents. This allows for selective deprotection of the amine, enabling orthogonal synthesis strategies where other protecting groups that are sensitive to different conditions are used.

2. Polyethylene Glycol (PEG12) Spacer:

The 12-unit monodisperse PEG spacer offers several advantages in bioconjugation:

  • Enhanced Hydrophilicity: The PEG chain significantly increases the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.

  • Reduced Aggregation: The hydrophilic nature of the PEG spacer helps to prevent the aggregation of conjugated proteins or other biomolecules.

  • Defined Linker Length: As a discrete PEG (dPEG®), the linker has a precise length, leading to greater homogeneity of the final conjugate compared to traditional polydisperse PEG linkers. This is critical for applications requiring well-defined molecular architectures, such as in the development of antibody-drug conjugates (ADCs).

  • Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it an ideal spacer for in vivo applications.

3. Tetrafluorophenyl (TFP) Ester:

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins. TFP esters have emerged as a superior alternative to NHS esters for several reasons:

  • Increased Stability: TFP esters exhibit significantly greater hydrolytic stability, particularly in aqueous solutions and at neutral to basic pH.[7] This provides a longer reaction window and allows for more efficient conjugation with less reagent.

  • Higher Reactivity: In the optimal pH range of 7.5-8.0, TFP esters are generally more reactive towards primary amines than NHS esters.[7]

Experimental Protocols

The following are generalized protocols for the use of this compound. It is crucial to optimize the reaction conditions for each specific application.

Protocol 1: General Procedure for Protein Conjugation

This protocol outlines the basic steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by desalting chromatography or dialysis.

Protocol 2: Deprotection of the Methoxytrityl (Mmt) Group

This protocol describes the removal of the Mmt group to expose the primary amine.

Materials:

  • Mmt-protected conjugate

  • Trifluoroacetic acid (TFA) solution (e.g., 2-5% TFA in dichloromethane or water)

  • Neutralization buffer (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolution: Dissolve the Mmt-protected conjugate in a suitable solvent.

  • Acid Treatment: Add the TFA solution to the dissolved conjugate and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.

  • Neutralization: Carefully neutralize the reaction mixture with the neutralization buffer.

  • Extraction and Purification: If applicable, extract the deprotected product with an organic solvent and purify using appropriate chromatographic techniques.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The defined PEG spacer and stable linkage chemistry are highly desirable for the development of ADCs, where precise control over the drug-to-antibody ratio (DAR) and linker stability are critical for therapeutic efficacy and safety.

  • PEGylation of Proteins and Peptides: PEGylation with this reagent can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.

  • Surface Modification: The TFP ester can be used to immobilize biomolecules onto amine-functionalized surfaces for applications in biosensors, microarrays, and biomaterials.

  • Development of Complex Bioconjugates: The orthogonal Mmt protecting group allows for the sequential addition of different molecules, enabling the synthesis of complex, multi-functional bioconjugates.

Visualizing Workflows and Relationships

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a general experimental workflow and the logical relationship of its functional components.

G cluster_synthesis Orthogonal Synthesis Strategy start Molecule with Primary Amine mmt_protection Mmt Protection of Amine start->mmt_protection conjugation Conjugation of another moiety (e.g., via TFP ester) mmt_protection->conjugation mmt_deprotection Mild Acidic Deprotection of Mmt conjugation->mmt_deprotection final_conjugation Conjugation to exposed amine mmt_deprotection->final_conjugation end_product Complex Bioconjugate final_conjugation->end_product

Caption: Orthogonal synthesis workflow enabled by the Mmt protecting group.

G cluster_components Functional Components cluster_applications Key Applications reagent This compound mmt Methoxytrityl (Mmt) - Acid-labile protecting group reagent->mmt contains peg PEG12 Spacer - Hydrophilic linker reagent->peg contains tfp TFP Ester - Amine-reactive group reagent->tfp contains adc Antibody-Drug Conjugates reagent->adc enables pegylation Protein/Peptide PEGylation reagent->pegylation enables surface_mod Surface Modification reagent->surface_mod enables

Caption: Functional components and applications of the crosslinker.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers significant advantages for researchers in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, combining an acid-labile protecting group, a hydrophilic spacer, and a highly stable and reactive amine-coupling group, provides a high degree of control and precision in the design and synthesis of complex biomolecular constructs. By understanding the properties and protocols outlined in this guide, researchers can effectively leverage this reagent to advance their scientific endeavors.

References

Methoxytrityl-N-PEG12-TFP Ester: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1334169-92-4

This technical guide provides a comprehensive overview of Methoxytrityl-N-PEG12-TFP ester, a heterobifunctional crosslinker designed for researchers, scientists, and drug development professionals. This document details the compound's chemical and physical properties, its mechanism of action, and provides exemplary experimental protocols for its application in bioconjugation and drug delivery systems.

Introduction to this compound

This compound is a high-purity, discrete polyethylene glycol (dPEG®) linker that offers precise control in the modification of biomolecules. Its structure incorporates three key functional elements: a methoxytrityl (Mmt) protecting group, a 12-unit polyethylene glycol (PEG12) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of features makes it an invaluable tool for the development of complex bioconjugates, including antibody-drug conjugates (ADCs), and for the surface modification of nanoparticles and other materials.[1][2][3]

The methoxytrityl group provides a selectively removable, acid-labile protecting group for a primary amine. The PEG12 spacer is a hydrophilic linker that enhances the water solubility and bioavailability of the conjugated molecule while providing a defined spatial separation between the conjugated entities.[4] The TFP ester is a highly reactive group that readily and specifically couples with primary amines to form stable amide bonds, offering a significant advantage over the more commonly used N-hydroxysuccinimide (NHS) esters due to its increased stability in aqueous media.[5][6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 1334169-92-4[8][9][10]
Molecular Formula C₅₃H₇₁F₄NO₁₅[8]
Molecular Weight 1038.13 g/mol [8]
PEG Spacer Length 40 atoms[8][11]
PEG Spacer Length (Å) 46.4 Å[8]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)[11]

Mechanism of Action and Key Features

The utility of this compound lies in its orthogonal reactivity, allowing for a stepwise approach to bioconjugation.

The Methoxytrityl (Mmt) Protecting Group

The Mmt group is a bulky, hydrophobic protecting group for primary amines. Its key feature is its lability under mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[12] This allows for the selective deprotection of the amine without affecting other acid-sensitive functionalities or the integrity of the target biomolecule.

The PEG12 Spacer

The polyethylene glycol spacer provides several advantages in bioconjugation:

  • Increased Hydrophilicity: The PEG chain imparts water solubility to the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or molecules.[3]

  • Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, reducing the likelihood of an adverse immune response to the conjugate.[13]

  • Defined Length: As a discrete PEG (dPEG®) product, every molecule has a precise length of 12 ethylene glycol units, ensuring uniformity in the final conjugate and simplifying analytical characterization.

  • Steric Hindrance Reduction: The flexible spacer arm minimizes steric hindrance between the conjugated molecules, preserving their biological activity.

The Tetrafluorophenyl (TFP) Ester

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines on proteins (e.g., lysine residues), peptides, or amine-modified surfaces.[6] Compared to the more common NHS esters, TFP esters exhibit several advantages:

  • Enhanced Hydrolytic Stability: TFP esters are significantly more resistant to hydrolysis in aqueous solutions, especially at the slightly basic pH (7.5-8.5) optimal for amine coupling.[5][7] This leads to higher conjugation efficiency and reproducibility.

  • Higher Reactivity: TFP esters often show higher reactivity towards amines than NHS esters, allowing for faster reaction times or the use of lower concentrations of the reagent.[14]

The reaction of the TFP ester with a primary amine is depicted in the following diagram:

G TFP_Ester R-PEG-TFP Ester Amide_Bond R-PEG-NH-Biomolecule (Stable Amide Bond) TFP_Ester->Amide_Bond + Amine Biomolecule-NH₂ Amine->Amide_Bond Reaction at pH 7.5 - 8.5 TFP_Leaving_Group Tetrafluorophenol

Caption: Reaction of a TFP ester with a primary amine.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

General Workflow for Bioconjugation

The overall workflow for using this heterobifunctional linker typically involves two main steps: conjugation via the TFP ester and subsequent deprotection of the Mmt group to reveal a free amine for further modification.

G Start Start with Biomolecule (e.g., Protein with Lysines) Step1 Step 1: Conjugation React with Mmt-PEG12-TFP Ester at pH 7.5 - 8.5 Start->Step1 Intermediate Formation of Mmt-PEG12-Biomolecule Conjugate Step1->Intermediate Purification1 Purification (e.g., SEC, Dialysis) Intermediate->Purification1 Step2 Step 2: Deprotection Cleavage of Mmt group with mild acid (e.g., 1-5% TFA in DCM) Purification1->Step2 Final_Product Final Product: NH₂-PEG12-Biomolecule Conjugate Step2->Final_Product Further_Mod Optional: Further modification of the free amine Final_Product->Further_Mod

Caption: General workflow for bioconjugation.

Protocol for Protein PEGylation

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the conjugation buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the resulting Mmt-PEG12-protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of PEGylation.

Protocol for Methoxytrityl (Mmt) Group Cleavage

This protocol describes the removal of the Mmt protecting group to expose a primary amine.

Materials:

  • Mmt-PEG12-biomolecule conjugate

  • Cleavage Solution: 1-5% Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Neutralization Buffer: e.g., 5% Diisopropylethylamine (DIPEA) in DCM or a basic buffer for aqueous samples.

  • Solvent for work-up (e.g., diethyl ether for precipitation)

Procedure:

  • Lyophilization: If the conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Cleavage Reaction: Dissolve the dried conjugate in the cleavage solution. The reaction is typically fast and can be monitored by TLC or LC-MS. Incubate for 30-60 minutes at room temperature.[12]

  • Neutralization and Work-up: Neutralize the reaction with the neutralization buffer. For organic-soluble conjugates, the product can be precipitated with a non-polar solvent like diethyl ether. For aqueous-soluble conjugates, the solvent can be removed under reduced pressure, and the residue redissolved in a suitable buffer.

  • Purification: Purify the deprotected NH₂-PEG12-biomolecule conjugate using an appropriate method such as SEC, HPLC, or dialysis.

Applications

The unique properties of this compound make it suitable for a wide range of applications in biomedical research and drug development.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The free amine, exposed after Mmt deprotection, can be used to conjugate a targeting ligand or another functional moiety.[3]

  • PROTACs and Molecular Glues: In the development of targeted protein degraders, this linker can be used to connect the E3 ligase-binding ligand and the protein-of-interest-binding ligand with a defined spacer length.

  • Surface Modification: The TFP ester can react with amine-functionalized surfaces (e.g., nanoparticles, beads, sensor chips) to introduce a PEGylated surface with a terminal protected amine, which can then be deprotected for further functionalization.

  • Peptide and Oligonucleotide Modification: This linker can be incorporated into peptides or oligonucleotides during solid-phase synthesis or post-synthetically to add a PEG spacer and a versatile functional handle.

Conclusion

This compound is a sophisticated and versatile chemical tool for bioconjugation. Its heterobifunctional nature, combined with the advantages of a discrete PEG spacer and a highly stable amine-reactive TFP ester, provides researchers with precise control over the design and synthesis of complex biomolecular constructs. The ability to selectively deprotect the methoxytrityl group opens up possibilities for multi-step conjugation strategies, making it an invaluable asset in the fields of drug delivery, diagnostics, and materials science. Careful optimization of reaction conditions is crucial to achieve the desired outcome for each specific application.

References

An In-depth Technical Guide to the Function of the Methoxytrityl (Mmt) Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced drug development, particularly in the fields of bioconjugation and targeted therapeutics, the modification of biomolecules to enhance their efficacy and safety is paramount. Poly(ethylene glycol) (PEG)ylation, the covalent attachment of PEG chains to proteins, peptides, or small molecule drugs, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This process can increase solubility, extend circulation half-life, and reduce immunogenicity. The synthesis of precisely defined bioconjugates often requires a sophisticated chemical strategy involving the use of protecting groups to temporarily block reactive functional groups.

Among the arsenal of protecting groups available to the modern chemist, the 4-Methoxytrityl (Mmt) group stands out for its unique properties, particularly its high sensitivity to mild acidic conditions. This technical guide provides a comprehensive overview of the core function of the Methoxytrityl group in the context of PEG linkers, its application in the synthesis of advanced bioconjugates, and detailed experimental considerations for its use.

The Core Function of the Methoxytrityl Group: An Acid-Labile Protecting Group

The Methoxytrityl group is a derivative of the trityl (triphenylmethyl) group, featuring a methoxy substituent on one of the phenyl rings. Its primary role in organic synthesis is the protection of primary amines and thiols. The key characteristic that defines the utility of the Mmt group is its exceptional lability under mildly acidic conditions.

The electron-donating nature of the methoxy group stabilizes the trityl cation that is formed upon cleavage, making the Mmt group significantly more acid-sensitive than the parent trityl (Trt) group and even the dimethoxytrityl (DMTr) group under certain conditions. This property is fundamental to its application in complex multi-step syntheses where sensitive functional groups on biomolecules or drug payloads must be preserved.

Orthogonality in Protecting Group Strategy

A cornerstone of modern synthetic chemistry is the concept of orthogonality, which refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others. The Methoxytrityl group is a key player in orthogonal protection schemes. It is stable to basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group for amines in solid-phase peptide synthesis (SPPS). Furthermore, its removal with very dilute acid (e.g., 1-2% trifluoroacetic acid) does not affect more robust acid-labile groups like the tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers, which require strong acid for cleavage.[1][2] This orthogonality allows for the selective deprotection and modification of specific sites within a complex molecule.

Application of the Methoxytrityl Group in PEG Linkers for Bioconjugation

Heterobifunctional PEG linkers are indispensable tools in drug development, serving as flexible spacers to connect a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug). These linkers typically possess two different reactive termini to enable sequential conjugation reactions. The Methoxytrityl group is frequently employed to temporarily protect one of these termini, often a primary amine or a thiol.

The general strategy involves:

  • Synthesis of the Mmt-protected PEG linker: A PEG chain is functionalized with a reactive group at one end (e.g., an NHS ester for reaction with amines) and an Mmt-protected group at the other end (e.g., Mmt-NH-).

  • Conjugation to the first molecule: The unprotected reactive end of the PEG linker is reacted with the first component, for instance, a drug payload.

  • Purification: The resulting Mmt-PEG-payload conjugate is purified.

  • Selective Mmt deprotection: The Mmt group is removed under mild acidic conditions to expose the second reactive group (e.g., a primary amine).

  • Conjugation to the second molecule: The newly deprotected functional group is then reacted with the second component, such as an antibody.

  • Final purification: The final bioconjugate is purified to yield a well-defined product.

The use of the Mmt group in this workflow ensures a controlled, stepwise synthesis, which is crucial for producing homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[3][]

Quantitative Data: Cleavage Conditions and Comparative Lability

The precise conditions for the removal of the Mmt group are critical for its successful application. The following tables summarize typical cleavage conditions and compare the lability of the Mmt group to other common trityl-based protecting groups.

Parameter Condition Typical Reaction Time Scavenger Reference
Cleavage Reagent 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)2-30 minutes (repeated applications may be necessary)1-5% Triisopropylsilane (TIS)[5]
Monitoring HPLC analysis of a small, cleaved aliquot--
Quenching Addition of a weak base (e.g., pyridine or diisopropylethylamine)--
Protecting Group Structure Relative Acid Lability Typical Cleavage Conditions Reference
Trityl (Trt) (C₆H₅)₃C-1Stronger acids (e.g., >50% TFA) or HBr/AcOH[1]
Methoxytrityl (Mmt) (4-CH₃OC₆H₄)(C₆H₅)₂C-~100x vs. Trt1-2% TFA in DCM[5]
Dimethoxytrityl (DMTr) (4-CH₃OC₆H₄)₂ (C₆H₅)C-~300x vs. Trt3% Trichloroacetic acid (TCA) in DCM[6]

Experimental Protocols

The following protocols provide detailed methodologies for the use of the Methoxytrityl group in the context of PEG linker applications.

Protocol 1: On-Resin Deprotection of an Mmt-Protected Cysteine Side Chain

This protocol serves as a model for the selective deprotection of an Mmt group in a complex molecule, such as a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with an Mmt-protected cysteine residue

  • Cleavage solution: 1% (v/v) Trifluoroacetic Acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • DCM for washing

  • N,N-Dimethylformamide (DMF) for washing

  • 10% (v/v) Diisopropylethylamine (DIEA) in DMF for neutralization

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add the cleavage solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the resin for 2 minutes.

  • Drain the cleavage solution. A yellow-orange color in the filtrate indicates the presence of the cleaved Mmt cation.

  • Repeat steps 3-5 for a total of 5-10 cycles, or until the filtrate is colorless.

  • Wash the resin thoroughly with DCM (3 x 10 mL/g).

  • Wash the resin with DMF (3 x 10 mL/g).

  • Neutralize the resin by washing with 10% DIEA in DMF (2 x 10 mL/g).

  • Wash the resin with DMF (3 x 10 mL/g) and then with DCM (3 x 10 mL/g).

  • The resin is now ready for the next synthetic step (e.g., disulfide bond formation or alkylation of the free thiol).

Note: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide with a standard TFA cocktail, and analyzing the product by HPLC.

Protocol 2: Synthesis of Mmt-NH-PEG-COOH

This protocol outlines the synthesis of a heterobifunctional PEG linker with an Mmt-protected amine at one terminus and a carboxylic acid at the other.

Materials:

  • NH₂-PEG-OH

  • Methoxytrityl chloride (Mmt-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Appropriate work-up and purification reagents (e.g., diethyl ether, silica gel for chromatography)

Procedure:

  • Mmt Protection of the Amine Terminus: a. Dissolve NH₂-PEG-OH in anhydrous DCM. b. Add TEA or DIEA (1.5-2.0 equivalents). c. Cool the solution to 0°C. d. Add a solution of Mmt-Cl (1.1 equivalents) in anhydrous DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the Mmt-NH-PEG-OH product by silica gel chromatography.

  • Oxidation of the Hydroxyl Terminus: a. Dissolve the purified Mmt-NH-PEG-OH in acetone. b. Cool the solution to 0°C. c. Add Jones reagent dropwise until a persistent orange color is observed. d. Stir the reaction for 1-2 hours at 0°C. e. Quench the reaction by adding isopropanol until the solution turns green. f. Remove the acetone under reduced pressure and extract the aqueous residue with DCM. g. Wash the combined organic layers with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Mmt-NH-PEG-COOH product. Further purification by chromatography may be necessary.

Protocol 3: Activation and Conjugation of Mmt-NH-PEG-COOH to an Antibody

This protocol describes the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to lysine residues on an antibody.

Materials:

  • Mmt-NH-PEG-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • NHS Ester Activation: a. Dissolve Mmt-NH-PEG-COOH and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents). c. Stir the reaction at room temperature for 4-12 hours. d. The resulting Mmt-NH-PEG-NHS solution can be used directly or after purification.

  • Antibody Conjugation: a. Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.4-8.0. b. Add a calculated molar excess of the Mmt-NH-PEG-NHS solution to the antibody solution. The molar excess will determine the average drug-to-antibody ratio (DAR). c. Incubate the reaction for 1-4 hours at room temperature or 4°C. d. Quench the reaction by adding the quenching solution. e. Purify the Mmt-protected ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.[7][]

Protocol 4: Deprotection of the Mmt Group from a PEGylated Antibody in Solution

This protocol details the final step of revealing the functional amine on the PEGylated antibody.

Materials:

  • Mmt-protected ADC in a suitable buffer

  • Deprotection solution: A solution of dilute TFA in an appropriate buffer or solvent system that maintains protein stability. The final TFA concentration should be optimized (typically 0.1-1%).

  • Neutralization buffer (e.g., Tris or phosphate buffer at a higher pH)

  • Purification system (e.g., SEC or diafiltration)

Procedure:

  • Carefully add the deprotection solution to the Mmt-protected ADC solution to achieve the desired final TFA concentration.

  • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically to ensure complete deprotection without denaturing the antibody.

  • Neutralize the reaction by adding the neutralization buffer to raise the pH.

  • Immediately purify the deprotected ADC using SEC or diafiltration to remove the cleaved Mmt cation and excess acid.[9][10] The purified ADC with a free amine on the PEG linker is now ready for further modification or use.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of the Methoxytrityl group in PEG linkers.

cluster_Mmt Methoxytrityl (Mmt) Group cluster_PEG PEG Chain cluster_Reactive Reactive Group Mmt_structure Mmt_structure peg_unit (-CH2-CH2-O-)n Mmt_structure->peg_unit -NH- reactive_group e.g., -COOH, -NHS peg_unit->reactive_group

Caption: Chemical structure of an Mmt-protected PEG linker.

start Fmoc-AA(Mmt)-Resin step1 Treat with 20% Piperidine in DMF start->step1 product1 H2N-AA(Mmt)-Resin step1->product1 step2 Couple next Fmoc-AA-OH product1->step2 product2 Fmoc-AA-AA(Mmt)-Resin step2->product2 step3 Repeat cycles product2->step3 product3 Fmoc-Peptide-AA(Mmt)-Resin step3->product3 step4 Treat with 1% TFA in DCM product3->step4 product4 Fmoc-Peptide-AA(SH)-Resin step4->product4 step5 On-resin modification (e.g., disulfide bridge formation) product4->step5 product5 Modified Peptide-Resin step5->product5 step6 Treat with 95% TFA (cleavage and final deprotection) product5->step6 final_product Purified, Modified Peptide step6->final_product

Caption: Orthogonal deprotection strategy in SPPS.

start_antibody Antibody step1 Conjugation (e.g., via NHS ester) start_antibody->step1 start_linker Mmt-NH-PEG-Payload start_linker->step1 product1 Mmt-Protected ADC step1->product1 step2 Purification (e.g., SEC) product1->step2 product2 Purified Mmt-Protected ADC step2->product2 step3 Selective Mmt Deprotection (Mild Acid) product2->step3 product3 ADC with free amine step3->product3 step4 (Optional) Further Functionalization product3->step4 step5 Final Purification product3->step5 No further functionalization product4 Functionalized ADC step4->product4 product4->step5 final_product Final ADC Conjugate step5->final_product

Caption: Experimental workflow for ADC synthesis.

Conclusion

The Methoxytrityl group is a versatile and highly valuable tool in the synthesis of advanced bioconjugates for drug development. Its key feature, extreme acid lability, allows for its removal under exceptionally mild conditions, thereby preserving the structural and functional integrity of sensitive biomolecules and complex drug payloads. When incorporated into PEG linkers, the Mmt group enables a controlled, sequential approach to bioconjugation, facilitating the production of homogeneous and well-defined therapeutic agents such as antibody-drug conjugates. A thorough understanding of its chemical properties, cleavage kinetics, and the practical considerations for its use, as detailed in this guide, is essential for researchers and scientists aiming to leverage the full potential of Mmt-protected PEG linkers in their drug development programs. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of protecting groups like Methoxytrityl will remain a critical component of innovative drug design and synthesis.

References

The Role of Tetrafluorophenyl (TFP) Esters in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, oligonucleotides, and other biomolecules is paramount. Among the array of amine-reactive crosslinking reagents, tetrafluorophenyl (TFP) esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with TFP ester chemistry in bioconjugation.

Core Principles of TFP Ester Chemistry

TFP esters are activated esters that react with primary and secondary amines to form stable amide bonds.[1][2] This reactivity is the foundation of their utility in bioconjugation, enabling the covalent attachment of a wide range of molecules, such as fluorophores, haptens, and drug payloads, to biomolecules.[1][3] The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.[4]

The key advantage of TFP esters lies in their enhanced stability against spontaneous hydrolysis in aqueous solutions, especially at the basic pH values typically required for efficient amine acylation.[1][2] This increased stability provides a longer reaction window and leads to more efficient and reproducible conjugations compared to their NHS ester counterparts.[2]

dot

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 9.0) C Mix Protein and TFP Ester A->C B Prepare TFP Ester Solution (Anhydrous DMSO/DMF) B->C D Incubate (1-2h RT or overnight 4°C) C->D E Quench Reaction (Optional) (Tris buffer) D->E F Purify Conjugate (Desalting column/Dialysis) E->F G Characterize Conjugate (Determine DOL) F->G ADC_Development_Workflow mAb Monoclonal Antibody (mAb) Conjugation TFP Ester-mediated Conjugation mAb->Conjugation Linker_Payload Linker-Payload with TFP Ester Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Downstream Downstream Processing & Formulation Characterization->Downstream

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their fundamental principles, chemical diversity, and applications in modern bioconjugation and drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation in a laboratory setting.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecular tools that consist of a polyethylene glycol (PEG) chain with two different reactive functional groups at either end.[1] This dual-reactivity is a key feature, enabling the sequential and specific conjugation of two distinct molecules, such as a therapeutic drug and a targeting antibody.[1][2] The PEG component itself is a water-soluble, non-toxic, and biocompatible polymer that confers several advantageous properties to the resulting conjugate.[3] These benefits include enhanced solubility, particularly for hydrophobic drugs, increased stability by protecting the conjugated molecule from enzymatic degradation, and reduced immunogenicity.[3][4] The ability to customize the length of the PEG chain also allows for precise control over the steric hindrance and flexibility of the final construct.[1]

These linkers are pivotal in the development of advanced therapeutics like antibody-drug conjugates (ADCs), where they connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells while minimizing off-target toxicity.[2][5] They are also widely used in peptide-based therapeutics, nanoparticle drug carriers, and the development of controlled-release drug systems.[1][2]

Core Concepts: Structure and Properties

The general structure of a heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are two different reactive functional groups.[6][7]

  • Polyethylene Glycol (PEG) Backbone: The PEG chain is composed of repeating ethylene glycol units -(CH₂-CH₂-O)n-. The length of this chain can be precisely controlled to create linkers with specific molecular weights and spacer lengths. This tunability is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[4] Longer PEG chains can increase the hydrodynamic radius of a protein, prolonging its circulation half-life by reducing renal clearance.[8]

  • Terminal Functional Groups: The choice of functional groups at each end of the PEG linker determines its reactivity and specificity. These groups are designed to react with specific functional groups on the target molecules, such as amines (-NH₂), thiols (-SH), or carboxyl groups (-COOH).[6][7] The orthogonality of the two functional groups allows for controlled, stepwise conjugation reactions.

Types of Heterobifunctional PEG Linkers

A wide variety of heterobifunctional PEG linkers are commercially available, offering a range of reactivities to suit different bioconjugation strategies. Common functional groups include N-Hydroxysuccinimide (NHS) esters for reacting with primary amines, and maleimides for reacting with thiols.[9] Other functional groups include alkynes and azides for "click chemistry," aldehydes for reacting with amines or hydrazides, and biotin for affinity labeling.[6]

Data Presentation: Quantitative Data Summary

The selection of a suitable heterobifunctional PEG linker often depends on its physicochemical properties. The following tables summarize key quantitative data for a selection of common linkers.

Table 1: Properties of Common Heterobifunctional PEG Linkers

Linker Name (Functional Groups)Number of PEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)
SM(PEG)₂ (Maleimide-PEG-NHS)2424.4017.6
SM(PEG)₄ (Maleimide-PEG-NHS)4512.5124.9
SM(PEG)₈ (Maleimide-PEG-NHS)8688.7239.5
SM(PEG)₁₂ (Maleimide-PEG-NHS)12864.9454.1
SM(PEG)₂₄ (Maleimide-PEG-NHS)241417.4995.2
MAL-PEG₄-NHS Ester4512.5124.9
MAL-PEG₈-NHS Ester8688.7239.5
MAL-PEG₁₂-NHS Ester12864.9454.1

Data sourced from commercial supplier technical sheets.

Table 2: Reactivity of Common Functional Groups in Heterobifunctional PEG Linkers

Functional GroupTarget GroupOptimal pH RangeKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)7.0 - 9.0Forms a stable amide bond. Susceptible to hydrolysis in aqueous solutions, with the rate increasing with pH. Avoid amine-containing buffers like Tris.[3][5][9][10]
Maleimide Thiols/Sulfhydryls (-SH)6.5 - 7.5Forms a stable thioether bond. More stable than NHS esters in aqueous solutions but can undergo hydrolysis at pH > 7.5, losing specificity for thiols.[5][9]
Alkyne/Azide Azide/AlkyneNot pH-dependent (for copper-free click chemistry)Used in bioorthogonal "click chemistry" reactions, which are highly specific and efficient.[11]
Aldehyde Primary Amines (-NH₂)~5.0 - 6.0Forms a Schiff base, which can be stabilized by reduction with sodium cyanoborohydride.[4]

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving heterobifunctional PEG linkers.

Two-Step Conjugation of an Antibody to a Thiol-Containing Payload using a Maleimide-PEG-NHS Ester Linker

This protocol describes the preparation of an antibody-drug conjugate (ADC) by first reacting the antibody's lysine residues with the NHS ester end of the linker, followed by conjugation of a thiol-containing drug to the maleimide end.[9]

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • Maleimide-PEGn-NHS Ester linker.

  • Thiol-containing payload (drug).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba Spin Desalting Columns).

Procedure:

Step 1: Antibody Modification with the Linker

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS at pH 7.2-8.0.

  • Immediately before use, dissolve the Maleimide-PEGn-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.2.

Step 2: Conjugation of the Thiol-Containing Payload

  • Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the number of incorporated maleimide groups is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench any unreacted maleimide groups, a thiol-containing compound like cysteine can be added.

  • The final antibody-drug conjugate can be purified from unconjugated payload and other reaction components by size exclusion chromatography (SEC) or dialysis.

Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins from unreacted protein, excess PEG linker, and aggregates.[][13] The separation is based on the hydrodynamic radius of the molecules.

Materials:

  • Crude PEGylated protein reaction mixture.

  • SEC column with an appropriate molecular weight exclusion limit.

  • HPLC or FPLC system.

  • Mobile phase (e.g., PBS, pH 7.4).

Procedure:

  • Sample Preparation: Centrifuge the crude reaction mixture at 10,000 x g for 15 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. Typically, the PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic size. Aggregates will elute first, in or near the void volume.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the purity and identity of the PEGylated protein.

Characterization of Antibody-Drug Conjugates by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for characterizing ADCs, providing information on the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the location of conjugation sites.[14][15]

Materials:

  • Purified ADC sample.

  • Liquid chromatography-mass spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase (RP) or size-exclusion (SEC) HPLC column suitable for protein analysis.

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid for RP-LC).

Procedure:

  • Intact Mass Analysis:

    • Desalt the ADC sample using a suitable method.

    • Inject the sample into the LC-MS system. For intact mass analysis, SEC can be used online with the mass spectrometer under native conditions.

    • Acquire the mass spectrum of the intact ADC. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of drug molecules (DAR 0, 1, 2, etc.).

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass for each species. The average DAR can be calculated from the relative abundance of each peak.

  • Reduced Mass Analysis:

    • Reduce the ADC using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.

    • Analyze the reduced sample by RP-LC-MS.

    • The mass spectra of the light and heavy chains will reveal the distribution of the drug payload on each chain.

  • Peptide Mapping (for site-specific ADCs):

    • Digest the ADC with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the drug-conjugated peptides by their mass shift and fragmentation pattern to pinpoint the exact sites of conjugation.

Mandatory Visualization

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the application of heterobifunctional PEG linkers.

Targeted Drug Delivery via the HER2 Signaling Pathway

The human epidermal growth factor receptor 2 (HER2) is a key target in breast cancer therapy.[1] ADCs utilizing heterobifunctional PEG linkers can be designed to target HER2-positive cancer cells.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Trastuzumab-PEG-Drug) HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding PI3K PI3K HER2_Receptor->PI3K Dimerization & Phosphorylation MAPK MAPK HER2_Receptor->MAPK Drug_Release Drug Release HER2_Receptor->Drug_Release Internalization AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2-targeted ADC binding and drug delivery pathway.

Experimental Workflow for ADC Preparation

The synthesis of an ADC using a heterobifunctional PEG linker is a multi-step process that requires careful control and purification.

ADC_Preparation_Workflow Start Start: Antibody & Linker Step1 Step 1: Antibody-Linker Conjugation (e.g., NHS-ester reaction) Start->Step1 Purification1 Purification 1: Remove Excess Linker (e.g., Desalting Column) Step1->Purification1 Step2 Step 2: Drug Conjugation (e.g., Maleimide reaction) Purification1->Step2 Purification2 Purification 2: Remove Excess Drug (e.g., SEC) Step2->Purification2 Characterization Characterization (LC-MS, SDS-PAGE) Purification2->Characterization Final_Product Final Product: Purified ADC Characterization->Final_Product

Caption: Workflow for the preparation of an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to Methoxytrityl-N-PEG12-TFP Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxytrityl-N-PEG12-TFP ester, a heterobifunctional PEGylation reagent. It is designed for researchers and professionals in drug development and biotechnology who are looking to leverage PEGylation technology for the modification of proteins, peptides, and other amine-containing molecules. This document details the molecule's physicochemical properties, provides a detailed experimental protocol for its use in bioconjugation, and outlines a typical workflow for conjugation and subsequent deprotection.

Introduction to this compound

This compound is a high-purity, discrete polyethylene glycol (dPEG®) linker. It features a methoxytrityl (Mmt) protected amine at one terminus and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other. This unique combination of functional groups offers significant advantages in bioconjugation and drug delivery applications.

The Mmt group provides a stable, yet readily cleavable, protecting group for the terminal amine, allowing for controlled, sequential conjugation strategies. The TFP ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines on biomolecules. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit superior hydrolytic stability, particularly in aqueous conditions, leading to more efficient and reproducible conjugations. The discrete PEG12 linker itself enhances the solubility and pharmacokinetic properties of the modified molecule, reduces immunogenicity, and provides a flexible spacer arm.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Weight 1038.12 g/mol [1]
Molecular Formula C₅₃H₇₁F₄NO₁₅[1]
CAS Number 1334169-92-4
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents
Purity Typically >95%

Experimental Protocol: Bioconjugation with this compound

This section provides a detailed, representative protocol for the conjugation of this compound to an amine-containing molecule, such as a protein or peptide.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or amine-modified oligonucleotide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Deprotection Solution: 2-5% Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure
  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the target molecule for conjugation.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

    • The TFP ester is sensitive to moisture, so it is crucial to use anhydrous solvents and minimize exposure to air.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically for each specific application.

    • Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight. Longer reaction times may be necessary for less reactive amines.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted TFP ester is hydrolyzed.

  • Purification of the Mmt-PEG-Conjugate:

    • Remove the excess, unreacted PEG reagent and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Deprotection of the Methoxytrityl Group (Optional):

    • To expose the terminal amine on the PEG linker, the Mmt protecting group can be removed.

    • Lyophilize the purified Mmt-PEG-conjugate to dryness.

    • Resuspend the conjugate in the Deprotection Solution (e.g., 2% TFA in DCM).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the solvent under a stream of nitrogen or by rotary evaporation.

    • The deprotected conjugate can be further purified by HPLC if necessary.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the use of this compound.

G cluster_reagents Starting Materials cluster_reaction Bioconjugation cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_final Final Product reagent This compound conjugation Amine-Reactive Coupling (pH 7.5-8.0) reagent->conjugation biomolecule Biomolecule (with -NH2) biomolecule->conjugation intermediate Mmt-PEG12-Biomolecule conjugation->intermediate Formation of stable amide bond deprotection Acidic Cleavage (e.g., 2% TFA) intermediate->deprotection final_product H2N-PEG12-Biomolecule deprotection->final_product Exposure of terminal amine

Caption: Chemical strategy for bioconjugation using this compound.

G start Start: Prepare Reagents step1 Step 1: Conjugation Reaction (5-20 fold molar excess of PEG reagent) start->step1 step2 Step 2: Quench Reaction (e.g., Tris buffer) step1->step2 step3 Step 3: Purification of Conjugate (SEC, Dialysis, or TFF) step2->step3 decision Deprotect Mmt group? step3->decision step4 Step 4: Acidic Deprotection (2% TFA in DCM) decision->step4 Yes end End: Characterize Final Product decision->end No step5 Step 5: Final Purification (e.g., HPLC) step4->step5 step5->end

Caption: Experimental workflow for bioconjugation and optional deprotection.

Quantitative Data and Characterization

While specific reaction yields and purity levels are highly dependent on the nature of the biomolecule being modified, the following table provides representative data based on the known performance of TFP esters in bioconjugation.

ParameterTypical Value/RangeNotes
Conjugation Efficiency 60-90%Dependent on the reactivity of the target amine(s) and reaction conditions.
Purity of Conjugate (Post-Purification) >95%Achievable with standard chromatographic techniques.
Hydrolytic Half-life of TFP ester (pH 8.0) Several hoursSignificantly more stable than NHS esters under similar conditions.
Mmt Deprotection Yield >90%With minimal side reactions under mild acidic conditions.

Characterization Techniques:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • HPLC (RP-HPLC or SEC-HPLC): To assess the purity of the conjugate and for purification.

  • NMR Spectroscopy: For detailed structural confirmation of small molecule conjugates.

Conclusion

This compound is a versatile and efficient tool for the PEGylation of biomolecules. Its unique combination of a cleavable Mmt-protected amine and a highly stable TFP ester allows for controlled and high-yield conjugation reactions. This guide provides a foundational understanding and a practical framework for researchers to incorporate this valuable reagent into their drug development and biotechnology workflows. For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for each specific application.

References

Navigating the Solubility of Methoxytrityl-N-PEG12-TFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methoxytrityl-N-PEG12-TFP ester, a heterobifunctional crosslinker crucial in bioconjugation and drug delivery. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in various experimental workflows. This document outlines its qualitative solubility in common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents visual diagrams to elucidate key concepts.

Core Concepts in Solubility

The solubility of this compound is governed by the interplay of its three key structural components: the bulky, hydrophobic methoxytrityl (Mmt) group, the hydrophilic polyethylene glycol (PEG12) spacer, and the reactive, relatively hydrophobic tetrafluorophenyl (TFP) ester. The PEG12 chain enhances aqueous compatibility, while the Mmt and TFP moieties contribute to its solubility in organic solvents.

Qualitative Solubility Profile

Based on available data for structurally related compounds, a qualitative solubility profile for this compound has been compiled. It is important to note that TFP esters, in general, exhibit lower aqueous solubility compared to their N-hydroxysuccinimide (NHS) ester counterparts due to the hydrophobic nature of the TFP group.[1][2]

Solvent TypeExamplesExpected Solubility
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Soluble
Chlorinated Dichloromethane (DCM), ChloroformSoluble
Aqueous Buffers Phosphate-buffered saline (PBS), WaterSparingly Soluble

Note: The presence of the PEG12 spacer is expected to impart some degree of aqueous solubility, though this may be limited. For reactions in aqueous media, the use of a water-miscible organic co-solvent such as DMSO or DMF is often recommended to achieve the desired concentration.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the equilibrium solubility of a compound. This protocol can be adapted to various solvents and temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, ACN, DCM, Water, PBS pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.2 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a defined volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.2 µm syringe filter that has been pre-conditioned with the same solvent to remove any remaining micro-particulates.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standards and determine the concentration of the this compound in the saturated sample.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µg/mL.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess this compound add_solvent Add defined volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge collect_supernatant Collect and filter supernatant centrifuge->collect_supernatant quantify Quantify concentration (e.g., HPLC) collect_supernatant->quantify end_node Report solubility (mg/mL) quantify->end_node

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_components Structural Components cluster_properties Solubility Influence compound This compound mmt Methoxytrityl (Mmt) Group compound->mmt peg PEG12 Spacer compound->peg tfp TFP Ester compound->tfp organic_sol Solubility in Organic Solvents (DCM, DMF, DMSO) mmt->organic_sol promotes aqueous_sol Aqueous Solubility peg->aqueous_sol enhances tfp->organic_sol contributes to

References

An In-depth Technical Guide to Acid-Labile Protecting Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of acid-labile protecting groups has become a cornerstone in the field of bioconjugation, enabling the development of sophisticated drug delivery systems and research tools. These chemical moieties are engineered to be stable at physiological pH (~7.4) but cleave under the mildly acidic conditions found within cellular compartments like endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0). This targeted release mechanism is particularly crucial in the design of antibody-drug conjugates (ADCs), where potent cytotoxic agents must be delivered specifically to cancer cells to minimize off-target toxicity.[1][2][][] This guide provides a comprehensive overview of the core principles, quantitative data, and experimental considerations for the most common classes of acid-labile protecting groups used in bioconjugation.

Core Principles of Acid-Labile Protection

The fundamental principle behind acid-labile linkers is the exploitation of the pH gradient between the extracellular environment and the acidic intracellular vesicles. An ideal acid-labile linker should remain intact in the bloodstream, ensuring the bioconjugate reaches its target, and then rapidly release its payload upon internalization into the target cell.[1][5] The rate of cleavage is a critical parameter that can be tuned by modifying the chemical structure of the linker.

Major Classes of Acid-Labile Protecting Groups

Several classes of chemical structures exhibit pH-dependent hydrolysis and have been successfully employed as acid-labile linkers in bioconjugation. The most prominent among these are hydrazones, acetals/ketals, orthoesters, and cis-aconityl derivatives.

Hydrazones

Hydrazone linkers are formed by the condensation of a ketone or aldehyde with a hydrazine derivative. They are one of the most extensively studied and utilized acid-labile linkers in ADCs.[1][] Their stability is highly dependent on the electronic environment of the C=N bond. Acylhydrazones, for instance, have demonstrated a favorable balance of stability at neutral pH and rapid cleavage at acidic pH.[]

Acetals and Ketals

Acetals and ketals are formed from the reaction of an aldehyde or ketone with two equivalents of an alcohol. These groups are stable under basic and neutral conditions but are readily hydrolyzed in acidic environments to regenerate the carbonyl and alcohol functionalities.[7][8] Their hydrolysis rate can be influenced by the steric and electronic properties of the substituents on the acetal or ketal carbon.

Orthoesters

Orthoesters, which contain three alkoxy groups attached to the same carbon atom, are highly sensitive to acid-catalyzed hydrolysis.[7] This sensitivity makes them attractive for applications requiring rapid payload release in acidic environments. The rate of hydrolysis can be modulated by altering the substituents on the orthoester.[7][9]

cis-Aconityl Linkers

The cis-aconityl group is another important acid-labile linker that utilizes an intramolecular catalytic mechanism to accelerate amide bond hydrolysis under acidic conditions.[2][5] The close proximity of a carboxylic acid group to the amide bond facilitates this rapid cleavage at lower pH.

Quantitative Comparison of Cleavage Kinetics

The selection of an appropriate acid-labile linker is often dictated by its cleavage kinetics at different pH values. The following table summarizes available quantitative data for various linkers, providing a basis for comparison.

Linker TypeSpecific ExamplepHHalf-life (t½)Reference
Hydrazone Acylhydrazone7.4Stable (minimal release)[]
5.0~4.4 hours[]
Acetal/Ketal Benzaldehyde acetal derivative5.0Varies (e.g., ~70 hours)[]
Phenyl-substituted ketal5.0~32 hours[]
Orthoester Spiro diorthoester7.024% hydrolysis after 15h[]
6.065% hydrolysis after 15h[]
5.0Complete hydrolysis in 4.5h[]
cis-Aconityl cis-Aconityl-doxorubicin conjugateNeutralVery stable[2]
5.03 hours[2]
Silyl Ether Dialkyl silyl ether-MMAE conjugate7.4> 7 days[10]
5.5~50% release after 7 days[10]
4.5~100% release after 7 days[10]

Cleavage Mechanisms and Visualization

The acid-catalyzed hydrolysis of these linkers proceeds through distinct mechanistic pathways. Understanding these mechanisms is crucial for the rational design of linkers with desired cleavage profiles.

Hydrazone Cleavage Pathway

The hydrolysis of a hydrazone linker is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then attacks the carbon, leading to a tetrahedral intermediate that subsequently breaks down to release the payload.

Hydrazone_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage Hydrazone Biomolecule-Linker(C=N)-Drug Protonated_Hydrazone Biomolecule-Linker(C=NH+)-Drug Hydrazone->Protonated_Hydrazone + H+ Carbinolamine_Intermediate Biomolecule-Linker-C(OH)(NH)-Drug Protonated_Hydrazone->Carbinolamine_Intermediate + H2O Released_Payload Drug-NH2 Carbinolamine_Intermediate->Released_Payload Linker_Carbonyl Biomolecule-Linker(C=O) Carbinolamine_Intermediate->Linker_Carbonyl

Hydrazone Cleavage Pathway
Acetal/Ketal Cleavage Pathway

The hydrolysis of an acetal or ketal begins with the protonation of one of the oxygen atoms, converting it into a good leaving group (an alcohol). The departure of the alcohol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and subsequent deprotonation and repetition of the process for the second alkoxy group leads to the release of the carbonyl compound.[7]

Acetal_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Oxonium Ion cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Repeat & Cleavage Acetal Biomolecule-C(OR1)(OR2)-Drug Protonated_Acetal Biomolecule-C(OR1)(OH+R2)-Drug Acetal->Protonated_Acetal + H+ Oxonium_Ion Biomolecule-C(=O+R1)-Drug Protonated_Acetal->Oxonium_Ion - R2OH Hemiacetal Biomolecule-C(OR1)(OH)-Drug Oxonium_Ion->Hemiacetal + H2O, - H+ Released_Payload Drug-OH Hemiacetal->Released_Payload + H+, - R1OH Linker_Carbonyl Biomolecule-C=O Hemiacetal->Linker_Carbonyl

Acetal/Ketal Cleavage Pathway
Orthoester Cleavage Pathway

The acid-catalyzed hydrolysis of an orthoester is initiated by protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbocation. This highly reactive intermediate is then attacked by water to form a hemiacetal ester, which rapidly hydrolyzes to an ester and another molecule of alcohol. The ester can then be further hydrolyzed to a carboxylic acid and the final alcohol.

Orthoester_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Dialkoxycarbocation cluster_step3 Step 3: Nucleophilic Attack & Hydrolysis cluster_step4 Step 4: Final Hydrolysis Orthoester Biomolecule-C(OR1)(OR2)(OR3) Protonated_Orthoester Biomolecule-C(OR1)(OR2)(OH+R3) Orthoester->Protonated_Orthoester + H+ Dialkoxycarbocation Biomolecule-C(=O+R1)(OR2) Protonated_Orthoester->Dialkoxycarbocation - R3OH Ester Biomolecule-C(=O)OR1 Dialkoxycarbocation->Ester + H2O, - R2OH, - H+ Released_Payload Drug-OH Ester->Released_Payload Carboxylic_Acid Biomolecule-COOH Ester->Carboxylic_Acid + H2O

Orthoester Cleavage Pathway
cis-Aconityl Cleavage Pathway

The cleavage of a cis-aconityl linker proceeds via an intramolecular acid-catalyzed hydrolysis of an amide bond. The cis configuration places the carboxylic acid group in close proximity to the amide linkage. Under acidic conditions, the carboxylic acid protonates the amide nitrogen, facilitating an intramolecular nucleophilic attack by the carboxylate to form a cyclic anhydride intermediate. This unstable intermediate then rapidly hydrolyzes to release the payload.

Cis_Aconityl_Cleavage cluster_step1 Step 1: Intramolecular Protonation cluster_step2 Step 2: Cyclization & Anhydride Formation cluster_step3 Step 3: Hydrolysis Cis_Aconityl Biomolecule-Linker(cis-aconityl)-NH-Drug Protonated_Amide Biomolecule-Linker-NH2+-Drug Cis_Aconityl->Protonated_Amide Intramolecular H+ transfer Anhydride_Intermediate Biomolecule-Linker(Anhydride) Protonated_Amide->Anhydride_Intermediate - Drug-NH2 Released_Payload Drug-NH2 Linker_Dicarboxylic_Acid Biomolecule-Linker(Dicarboxylic Acid) Anhydride_Intermediate->Linker_Dicarboxylic_Acid + H2O

cis-Aconityl Cleavage Pathway

Experimental Protocols

The successful implementation of acid-labile linkers in bioconjugation requires robust and well-defined experimental protocols. Below are generalized methodologies for the conjugation and cleavage of these linkers. It is important to note that specific reaction conditions may need to be optimized based on the biomolecule, the payload, and the specific linker being used.

General Protocol for Antibody Conjugation
  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation. This step is common for maleimide-based conjugation strategies. For conjugation to lysine residues, this step is omitted.[11][12]

  • Linker-Payload Activation: The linker-payload construct should have a reactive functional group that can react with the target functional group on the antibody (e.g., a maleimide for thiols or an N-hydroxysuccinimide (NHS) ester for amines).

  • Conjugation Reaction: Mix the prepared antibody with the activated linker-payload in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). The reaction is typically carried out at room temperature or 4°C for a defined period. The molar ratio of linker-payload to antibody is a critical parameter to control the drug-to-antibody ratio (DAR).[11][13]

  • Purification: After the conjugation reaction, the resulting ADC needs to be purified from unreacted linker-payload and other reagents. Size-exclusion chromatography (SEC) or affinity chromatography are commonly used for this purpose.[11]

  • Characterization: The purified ADC should be thoroughly characterized to determine the DAR, aggregation state, and binding affinity to its target antigen. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and enzyme-linked immunosorbent assay (ELISA) are employed.

General Protocol for pH-Triggered Cleavage
  • Incubation in Acidic Buffer: To induce cleavage of the acid-labile linker, the bioconjugate is incubated in a buffer with a pH corresponding to the endosomal or lysosomal environment (e.g., acetate buffer at pH 5.0).

  • Time Course Analysis: Aliquots of the reaction mixture are taken at different time points to monitor the progress of the cleavage reaction.

  • Analysis of Cleavage Products: The cleavage of the linker and the release of the payload can be analyzed by various techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gel electrophoresis.

Specific Considerations for Each Linker Type
  • Hydrazone Linkers: The formation of a hydrazone bond is a reversible reaction. To drive the reaction towards the product, it is often carried out in a slightly acidic buffer (pH 4.5-6.0).[13]

  • Acetal/Ketal Linkers: The formation of acetals and ketals typically requires anhydrous conditions and an acid catalyst. The cleavage is performed in aqueous acidic conditions.

  • Orthoester Linkers: Similar to acetals, the synthesis of orthoesters requires anhydrous conditions. Their high sensitivity to acid necessitates careful handling to prevent premature hydrolysis.

  • cis-Aconityl Linkers: The conjugation of a cis-aconityl linker often involves the reaction of cis-aconitic anhydride with an amine-containing molecule, followed by activation of the remaining carboxylic acid for coupling to the biomolecule.[2]

Conclusion

Acid-labile protecting groups are indispensable tools in modern bioconjugation, providing a robust strategy for the targeted delivery and release of therapeutic and diagnostic agents. A thorough understanding of their chemical properties, cleavage kinetics, and the nuances of their experimental application is paramount for the successful design and development of next-generation bioconjugates. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in this exciting and rapidly evolving field.

References

Applications of Amine-Reactive PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers featuring amine-reactive functional groups are indispensable tools in modern bioconjugation, drug delivery, and biomaterials science. Their ability to covalently attach to primary amines on proteins, peptides, antibodies, and other molecules has revolutionized the development of therapeutics with improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity. This in-depth technical guide provides a comprehensive overview of the core applications of amine-reactive PEG linkers. It delves into the underlying chemistries, presents quantitative data for informed decision-making, offers detailed experimental protocols for key applications, and visualizes complex workflows and concepts through diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation in their work.

Introduction to Amine-Reactive PEG Linkers

PEGylation is the process of covalently attaching PEG chains to a molecule.[1] This modification can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their hydrodynamic size, which in turn reduces renal clearance and extends their circulation half-life.[2][3] PEGylation can also shield the molecule from proteolytic enzymes and the immune system, thereby increasing its stability and reducing its immunogenicity.[2]

Amine-reactive PEG linkers are a class of PEG derivatives that are specifically designed to react with primary amine groups (-NH2), which are abundantly available on the surface of most proteins and peptides, primarily on the side chain of lysine residues and at the N-terminus.[4][5] The choice of the amine-reactive group, as well as the architecture and length of the PEG chain, are critical parameters that influence the efficiency of the conjugation reaction and the properties of the resulting PEGylated molecule.

Types of Amine-Reactive Functional Groups

Several types of amine-reactive functional groups are commonly used in PEG linkers, each with its own reaction chemistry and characteristics:

  • N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups. They react with primary amines at neutral to slightly alkaline pH (typically 7-9) to form stable amide bonds.[4][5]

  • Isothiocyanates: These groups react with amines to form stable thiourea linkages.[4]

  • Aldehydes: Aldehydes react with amines under reductive amination conditions to form a secondary amine bond. This reaction is often used for N-terminal specific PEGylation by controlling the reaction pH.[4]

  • Epoxides: Epoxides can react with amines to form a secondary amine linkage.[6]

PEG Linker Architectures

Amine-reactive PEG linkers are available in various architectures:

  • Linear PEGs: These are the simplest form, consisting of a single PEG chain with a reactive group at one or both ends.[7] They are widely used for general protein PEGylation.

  • Branched (Y-shaped) PEGs: These linkers have two PEG chains attached to a single reactive group. This structure can provide enhanced shielding of the conjugated molecule.[7]

  • Multi-arm PEGs: These linkers have multiple PEG arms radiating from a central core, with each arm terminating in a reactive group. They are particularly useful for creating hydrogels and for increasing the payload of conjugated drugs.[8]

Quantitative Data for Amine-Reactive PEG Linkers

The selection of an appropriate amine-reactive PEG linker depends on several factors, including its reactivity, stability, and the desired properties of the final conjugate. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Hydrolysis Half-lives of Common Succinimidyl Ester (NHS) PEGs at pH 8 and 25°C
PEG NHS Ester TypeLinkageHydrolysis Half-life (minutes)
Succinimidyl Carboxymethyl (SCM)-O-CH2-CO2-NHS0.75
Succinimidyl Succinamide (SSA)-NHCO-CH2-CH2-CO2-NHS3.2
mPEG2-NHSPEG2-O2CHN-CH(R)a-CO2-NHS4.9
Succinimidyl Succinate (SS)-O2C-CH2-CH2-CO2-NHS9.8
Succinimidyl Propionate (SPA)-O-CH2-CH2-CO2-NHS16.5
Succinimidyl Glutarate (SG)-O2C-CH2-CH2-CH2-CO2-NHS17.6
Succinimidyl Carbonate (SC)-O-CO2-NHS20.4
Succinimidyl Butanoate (SBA)-O-CH2-CH2-CH2-CO2-NHS23.3
Succinimidyl Valerate (SVA)-CH2-CH2-CH2-CH2-CO2-NHS33.6

Data adapted from Laysan Bio, Inc. This table illustrates the varying stability of different NHS ester linkages in aqueous solution. Linkers with shorter half-lives are more reactive but also more susceptible to hydrolysis, which can compete with the desired amination reaction.

Table 2: Effect of PEG Architecture on the Hydrodynamic Radius (Rh) of Human Serum Albumin (HSA)
PEG MoietyMolecular Weight of PEG (kDa)Hydrodynamic Radius (Rh) of PEGylated HSA (nm)
Linear55.2
Linear106.1
Linear207.8
Branched106.2
Branched207.9

Data adapted from a study on PEGylated Human Serum Albumin.[9][10] This table shows that for a given total molecular weight of the attached PEG, there is no significant difference in the hydrodynamic radius of the protein when modified with linear versus branched PEGs. However, branched PEGs may offer superior shielding effects.[9][10]

Core Applications and Experimental Protocols

Amine-reactive PEG linkers have a wide range of applications in research and drug development. This section details the core applications and provides exemplary experimental protocols.

Protein and Antibody PEGylation for Improved Pharmacokinetics

PEGylating therapeutic proteins and antibodies is a well-established strategy to improve their pharmacokinetic properties.[2]

Materials:

  • Monoclonal antibody (IgG) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • NHS-PEG linker (e.g., mPEG-SCM, MW 5,000).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

  • Preparation of Reagents:

    • Equilibrate the NHS-PEG linker to room temperature before opening the vial to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10 mM stock solution of the NHS-PEG linker by dissolving it in anhydrous DMSO or DMF.[11] Do not store the stock solution as NHS esters are susceptible to hydrolysis.[11]

    • Ensure the IgG solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEGylation Reaction:

    • Calculate the required volume of the 10 mM NHS-PEG stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the antibody). The optimal ratio should be determined empirically for each protein.[11]

    • Slowly add the calculated volume of the NHS-PEG stock solution to the IgG solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2 hours.[11] The optimal reaction time and temperature may vary depending on the protein and the specific NHS-PEG linker used.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS-PEG linker. Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Collect the fractions containing the PEGylated antibody.

  • Characterization:

    • Analyze the degree of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated antibody.

    • Quantify the number of PEG chains per antibody molecule using techniques such as MALDI-TOF mass spectrometry or HPLC.

Development of Antibody-Drug Conjugates (ADCs)

PEG linkers are increasingly used in the design of ADCs to connect the antibody to the cytotoxic payload. The PEG spacer can improve the solubility and stability of the ADC and influence its pharmacokinetic properties.[2][8]

Functionalization of Nanoparticles for Drug Delivery

PEGylating nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), is a crucial strategy to prolong their circulation time and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[12]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA).

  • Amine-terminated PEG (H2N-PEG) or a mixture of PLGA-PEG block copolymer and PLGA.

  • A water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Deionized water.

  • An emulsifying agent (e.g., polyvinyl alcohol, PVA), if necessary.

  • A hydrophobic drug to be encapsulated (optional).

  • Magnetic stirrer.

  • Centrifugation system.

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve PLGA and the drug (if applicable) in the organic solvent. If using a PLGA-PEG block copolymer, dissolve it along with the PLGA.[13]

  • Nanoprecipitation:

    • Add the organic phase dropwise to a larger volume of deionized water (the aqueous phase) under moderate magnetic stirring.[13] The aqueous phase may contain an emulsifying agent to stabilize the nanoparticles.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation and Nanoparticle Recovery:

    • Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.[13]

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any residual solvent and unencapsulated drug.

  • Surface PEGylation (if not using a block copolymer):

    • Resuspend the PLGA nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles using a carbodiimide crosslinker such as EDC in the presence of NHS.

    • Add an amine-terminated PEG (H2N-PEG) to the activated nanoparticle suspension and allow it to react to form stable amide bonds.

    • Purify the PEGylated nanoparticles by centrifugation and washing.

  • Characterization:

    • Determine the size, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Quantify the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Confirm the presence of PEG on the nanoparticle surface using techniques such as X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR).[14]

Surface Modification of Biomaterials

Amine-reactive PEG linkers are used to modify the surfaces of biomaterials to improve their biocompatibility and reduce non-specific protein adsorption. This is critical for medical implants, biosensors, and cell culture substrates.

Visualizations of Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate complex biological and experimental processes.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow Protein Protein Solution (Amine-free buffer) Reaction PEGylation Reaction (Controlled pH, Temp, Molar Ratio) Protein->Reaction PEG_Linker Amine-Reactive PEG Linker (e.g., NHS-PEG) Dissolve_PEG Dissolve PEG in anhydrous DMSO/DMF PEG_Linker->Dissolve_PEG Dissolve_PEG->Reaction Quenching Quench Reaction (e.g., Tris or Glycine) Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product PEG_Selection_Logic Start Start: Define Application Target Identify Target Molecule (Protein, Nanoparticle, Surface) Start->Target Reactive_Group Available Reactive Groups on Target? (e.g., Amines, Thiols) Target->Reactive_Group Amine_Available Primary Amines Available Reactive_Group->Amine_Available Yes Other_Groups Other Groups Available Reactive_Group->Other_Groups No Select_Amine_Reactive Select Amine-Reactive PEG Linker Amine_Available->Select_Amine_Reactive Desired_Properties Define Desired Properties of Conjugate (e.g., Stability, Size, Charge) Select_Amine_Reactive->Desired_Properties Linker_Chemistry Choose Linker Chemistry (e.g., NHS ester, Aldehyde) Desired_Properties->Linker_Chemistry NHS_Ester NHS Ester (High Reactivity, Amide bond) Linker_Chemistry->NHS_Ester Aldehyde Aldehyde (N-terminal specific, Secondary amine bond) Linker_Chemistry->Aldehyde PEG_Architecture Select PEG Architecture (Linear, Branched, Multi-arm) NHS_Ester->PEG_Architecture Aldehyde->PEG_Architecture Linear Linear (Standard) PEG_Architecture->Linear Branched Branched (Enhanced Shielding) PEG_Architecture->Branched Multi_arm Multi-arm (Hydrogels, High Payload) PEG_Architecture->Multi_arm Final_Choice Final PEG Linker Selection Linear->Final_Choice Branched->Final_Choice Multi_arm->Final_Choice Cytokine_Signaling Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds and Activates PEG_Cytokine PEGylated Cytokine PEG_Cytokine->Receptor Sustained Binding and Activation Signaling_Cascade Intracellular Signaling Cascade (e.g., JAK-STAT pathway) Receptor->Signaling_Cascade Initiates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Leads to Biological_Response Biological Response (e.g., Immune modulation) Gene_Expression->Biological_Response Biological_Response->PEG_Cytokine Prolonged Therapeutic Effect

References

Methoxytrityl-N-PEG12-TFP Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methoxytrityl-N-PEG12-TFP ester, a versatile heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.

Core Concepts: Understanding this compound

This compound is a chemical tool with three key components:

  • Methoxytrityl (Mmt) Group: This is a bulky protecting group for the amine functionality at one end of the molecule. It is notably acid-labile, meaning it can be selectively removed under mild acidic conditions, a crucial feature for multi-step synthesis strategies.

  • Polyethylene Glycol (PEG)12 Spacer: The core of the molecule is a discrete chain of twelve polyethylene glycol units. This PEG spacer is hydrophilic, enhancing the water solubility of the molecule and any conjugate it forms. Its flexibility and defined length help to minimize steric hindrance and provide optimal separation between conjugated molecules.

  • Tetrafluorophenyl (TFP) Ester: At the other end of the molecule is a TFP ester. This is a highly reactive group that readily and specifically reacts with primary and secondary amines to form stable amide bonds. TFP esters are known for their greater stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[1][2][3]

This unique combination of features makes this compound an ideal reagent for bioconjugation, drug delivery, surface modification, and the synthesis of complex molecular probes.[3]

Physicochemical Properties and Specifications

Quantitative data for this compound is summarized in the table below. This information is critical for designing and executing experiments, including calculating molar excesses and preparing stock solutions.

PropertyValueReference
Molecular Formula C₅₃H₇₁F₄NO₁₅[4]
Molecular Weight 1038.12 g/mol [4]
CAS Number 1334169-92-4
Appearance White to off-white solid or oilGeneral observation
Solubility Soluble in DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile, Water[5]
Storage Conditions Store at -20°C, desiccated, and protected from light. Allow to come to room temperature before opening to prevent moisture condensation.[5]

Key Applications in Research and Drug Development

The versatility of this compound lends itself to a wide range of applications:

  • Bioconjugation: This is the primary application, where the TFP ester is used to covalently attach the PEG linker to proteins, peptides, antibodies, or other biomolecules containing primary amines (e.g., lysine residues).[3] The resulting PEGylated biomolecules often exhibit improved pharmacokinetic properties, such as increased half-life, reduced immunogenicity, and enhanced stability.[3]

  • Drug Delivery: The PEG spacer can be used to link therapeutic agents to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs). The hydrophilicity of the PEG chain can improve the solubility and delivery of hydrophobic drugs.

  • Surface Modification: The TFP ester can react with amine-functionalized surfaces (e.g., silica, glass, gold) to create a hydrophilic and biocompatible PEG coating.[6] This is particularly useful for reducing non-specific binding in biosensors and medical devices.[6]

  • Synthesis of Probes and Diagnostics: The orthogonal nature of the Mmt and TFP groups allows for the sequential attachment of different molecules. For example, a fluorescent dye can be attached after deprotection of the Mmt group, and the TFP ester can then be used to conjugate the entire construct to a biomolecule for imaging applications.[3]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization may be required for specific molecules and experimental setups.

General Protocol for Protein Labeling

This protocol describes the conjugation of this compound to a protein, such as an antibody.

Materials:

  • This compound

  • Protein to be labeled (at a concentration of 2-10 mg/mL)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.[5]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL. Higher concentrations generally lead to more efficient labeling.[7]

  • Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Conjugation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the TFP ester stock solution. A 10- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Deprotection of the Methoxytrityl (Mmt) Group

This protocol outlines the removal of the Mmt protecting group to expose the primary amine.

Materials:

  • Mmt-protected compound

  • Deprotection Solution: 1-3% Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in DCM

  • DCM

  • Silica gel for purification

Procedure:

  • Dissolution: Dissolve the Mmt-protected compound in DCM.

  • Deprotection: Add the deprotection solution and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Neutralization: Once the reaction is complete, add the neutralization solution to quench the acid.

  • Purification: Concentrate the reaction mixture and purify the deprotected product by silica gel chromatography.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Conjugation Buffer (pH 8.0-8.5) Mix Mix and Incubate (1-2h at RT or O/N at 4°C) Protein->Mix TFP_Ester This compound in DMSO/DMF TFP_Ester->Mix Quench Quench with Tris Buffer Mix->Quench SEC Size-Exclusion Chromatography Quench->SEC Final_Product Purified Mmt-PEG12- Protein Conjugate SEC->Final_Product

Caption: Experimental workflow for protein conjugation.

Caption: Amine conjugation reaction mechanism.

G Start Mmt-PEG12-Protein Conjugate Deprotection Add 1-3% TFA in DCM Start->Deprotection Intermediate H₂N-PEG12-Protein Conjugate Deprotection->Intermediate Next_Step Further Conjugation (e.g., with a dye) Intermediate->Next_Step

Caption: Orthogonal deprotection workflow.

References

Core Principles and Applications of Methoxytrityl-N-PEG12-TFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of Methoxytrityl-N-PEG12-TFP ester, a heterobifunctional crosslinker integral to modern bioconjugation and drug delivery systems. This document details the reagent's chemical properties, experimental protocols for its use, and its role in the development of advanced therapeutics.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that facilitates the covalent attachment of molecules to primary amines. Its unique trifunctional structure, comprising a methoxytrityl (Mmt) protecting group, a 12-unit PEG spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester, offers precise control over the conjugation process.

  • Methoxytrityl (Mmt) Group: This acid-labile protecting group shields a terminal amine, allowing for orthogonal deprotection strategies in multi-step syntheses. Its removal under mild acidic conditions preserves other acid-sensitive functionalities within the molecule.

  • Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain is a hydrophilic and flexible spacer that enhances the solubility and bioavailability of the resulting conjugate. It also provides spatial separation between the conjugated molecules, minimizing steric hindrance.

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily couples with primary amines (e.g., on lysine residues of proteins or the N-terminus of peptides) to form stable amide bonds. TFP esters exhibit greater hydrolytic stability compared to their N-hydroxysuccinimide (NHS) ester counterparts, particularly in aqueous solutions and at higher pH levels, which allows for more efficient and reproducible conjugations.[1]

Physicochemical Properties and Reaction Mechanism

The distinct chemical features of this compound dictate its reactivity and handling.

PropertyValueReference
Molecular FormulaC53H71F4NO15[2]
Molecular Weight1038.12 g/mol [2]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, Acetonitrile[3]
Optimal pH for Conjugation7.5 - 8.5[3]
Storage Conditions-20°C, desiccated[3][4]

Reaction Mechanism: The conjugation reaction proceeds via nucleophilic acyl substitution, where a primary amine on the target molecule attacks the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation.

General Considerations
  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.5 and 8.5 for optimal conjugation.[3] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the TFP ester.

  • Reagent Preparation: this compound is moisture-sensitive.[5] Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution for extended periods.[4][5]

Protocol for Protein Conjugation

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[5] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts from the conjugated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC (RP-HPLC).[3][][7]

Deprotection of the Methoxytrityl Group

If the terminal amine of the PEG linker is required for subsequent reactions, the Mmt group can be removed under mild acidic conditions.

Procedure:

  • Lyophilize the purified Mmt-PEG-protein conjugate.

  • Resuspend the lyophilized powder in a solution of 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Incubate for 30-60 minutes at room temperature.

  • Remove the TFA and DCM under a stream of nitrogen and purify the deprotected conjugate using an appropriate chromatography method.

Purification and Characterization of Conjugates

Proper purification and characterization are critical to ensure the quality and efficacy of the final conjugate.

TechniquePurposeTypical Conditions
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius. Effective for removing unreacted, low molecular weight reagents from the larger protein conjugate.[]Mobile Phase: PBS or similar physiological buffer.
Ion-Exchange Chromatography (IEX) Separates molecules based on charge. The PEGylation of proteins can alter their surface charge, allowing for the separation of different PEGylated species.[]A salt gradient (e.g., 0-1 M NaCl) is typically used for elution.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. Can be used to separate native protein from PEGylated forms and to resolve different PEGylation isomers.[7]Column: C4 or C18. Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.[8]
SDS-PAGE Characterizes the molecular weight of the conjugate. PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein.[3]Standard Laemmli buffer system.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determines the precise molecular weight of the conjugate and can be used to calculate the drug-to-antibody ratio (DAR) in ADCs.

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). The PEG linker enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[9]

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using a PEG linker like this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Deprotection cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification & Analysis A Monoclonal Antibody (mAb) C mAb-PEG12-Mmt Conjugate A->C Conjugation (pH 7.5-8.5) B This compound B->C D mAb-PEG12-Mmt Conjugate F mAb-PEG12-NH2 Conjugate D->F Deprotection E Mild Acid (e.g., TFA) E->F G mAb-PEG12-NH2 Conjugate I Antibody-Drug Conjugate (ADC) G->I Amide Bond Formation H Activated Cytotoxic Drug H->I J Antibody-Drug Conjugate (ADC) K Purification (SEC/IEX/RP-HPLC) J->K L Characterization (MS, SDS-PAGE) K->L M Final ADC Product L->M

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and efficient reagent for the PEGylation of proteins, peptides, and other biomolecules. Its well-defined structure and predictable reactivity provide researchers with a powerful tool for developing next-generation bioconjugates and targeted drug delivery systems. The superior stability of the TFP ester and the orthogonal nature of the Mmt protecting group offer significant advantages in complex synthetic strategies. By following the principles and protocols outlined in this guide, researchers can effectively utilize this reagent to advance their scientific and drug development objectives.

References

Methodological & Application

Surface Modification of Nanoparticles with Methoxytrityl-N-PEG12-TFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Methoxytrityl-N-PEG12-TFP ester. This heterobifunctional linker is designed for the covalent attachment of a polyethylene glycol (PEG) spacer to amine-functionalized nanoparticles. The methoxytrityl (Mmt) group serves as a protecting group for a terminal amine, allowing for further conjugation following PEGylation, while the 2,3,5,6-tetrafluorophenyl (TFP) ester provides a highly reactive group for efficient coupling to primary amines on the nanoparticle surface.

Application Notes

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a critical strategy in nanomedicine to improve the in vivo performance of therapeutic and diagnostic nanoparticles. The covalent attachment of this compound imparts several beneficial properties:

  • Enhanced Biological Stability: The hydrophilic PEG chains create a hydration layer around the nanoparticle, which can reduce non-specific protein adsorption (opsonization). This, in turn, minimizes recognition and uptake by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen[1][2][3][4].

  • Prolonged Systemic Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation half-lives in the bloodstream. This extended circulation time increases the probability of the nanoparticle reaching its target site, such as a tumor, through the enhanced permeability and retention (EPR) effect[5].

  • Improved Solubility and Colloidal Stability: The PEG layer enhances the aqueous solubility and prevents aggregation of nanoparticles, which is crucial for their formulation and administration[4].

  • Orthogonal Chemistry for Further Functionalization: The Mmt-protected amine at the terminus of the PEG chain allows for a two-step functionalization. After PEGylation, the Mmt group can be selectively removed under mild acidic conditions to expose a primary amine. This amine can then be used for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers) or imaging agents without affecting the nanoparticle linkage[6].

  • Superior Reactivity of TFP Esters: TFP esters are highly reactive towards primary amines and are known to be more stable against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, especially at physiological or slightly basic pH. This allows for more efficient and controlled conjugation reactions[6].

Quantitative Data on Nanoparticle Properties Post-Modification

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. The exact values will depend on the core nanoparticle material, its initial size, and the density of the PEG layer.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compound
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) +25 ± 3-5 ± 2
PEG Grafting Density (PEG chains/nm²) N/A1-5

Note: Data are representative and will vary based on the specific nanoparticle system and reaction conditions.

Table 2: In Vitro Performance of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compound
Protein Adsorption (µg protein/mg NP) 150 ± 2030 ± 8
Macrophage Uptake (% of total NPs) 85 ± 1020 ± 5
Drug Loading Capacity (%) 10 ± 1.59.5 ± 1.2
Drug Release (%, 24h) 60 ± 555 ± 6

Note: Data are representative and will vary based on the specific nanoparticle system and experimental setup.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, liposomes)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 7.5-8.5. Ensure the buffer is amine-free (e.g., do not use Tris-based buffers).

  • Purification system (e.g., dialysis cassettes with appropriate molecular weight cutoff, size exclusion chromatography, or centrifugation/resuspension setup)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to avoid aggregation.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: a. Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the available amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the linker is recommended. b. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v) to maintain the stability of the nanoparticles. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.

  • Purification: a. Remove the unreacted this compound and byproducts. b. For dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against the reaction buffer for 24-48 hours with several buffer changes. c. For centrifugation: Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle type). Remove the supernatant and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

  • Storage: Store the purified PEGylated nanoparticles at 4°C in an appropriate buffer.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Size and Zeta Potential Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEGylation is indicated by an increase in the hydrodynamic diameter.
  • Measure the zeta potential to determine the surface charge. A successful reaction with amine groups will typically result in a decrease in the positive charge or a shift towards a more neutral or slightly negative charge.

2. Confirmation of PEGylation:

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of the PEG layer on the nanoparticle surface by detecting the characteristic C-O-C ether bonds of the PEG chain.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic peaks of the PEG molecule on the nanoparticle surface.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some nanoparticle systems, ¹H NMR can be used to quantify the amount of PEG conjugated to the nanoparticles.

3. Quantification of PEG Grafting Density:

  • Thermogravimetric Analysis (TGA): By measuring the weight loss of the nanoparticles upon heating, the amount of organic material (PEG) on the inorganic nanoparticle core can be determined.
  • Quantitative NMR (qNMR): Can be used to determine the ratio of PEG to nanoparticle components.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Process cluster_product Product & Characterization Amine_NP Amine-Functionalized Nanoparticle Conjugation PEGylation Reaction (pH 7.5-8.5) Amine_NP->Conjugation PEG_TFP Methoxytrityl-N-PEG12-TFP Ester PEG_TFP->Conjugation Purification Purification (Dialysis or Centrifugation) Conjugation->Purification PEG_NP Mmt-PEG12-Nanoparticle Purification->PEG_NP Characterization Characterization (DLS, Zeta, XPS, TGA) PEG_NP->Characterization

Experimental workflow for nanoparticle PEGylation.

biological_performance cluster_modification Surface Modification cluster_effects Physicochemical Effects cluster_biological Biological Consequences PEGylation Nanoparticle PEGylation Steric_Hindrance Steric Hindrance & Hydration Layer PEGylation->Steric_Hindrance Reduced_Opsonization Reduced Protein Adsorption (Opsonization) Steric_Hindrance->Reduced_Opsonization Macrophage_Evasion Decreased Macrophage Uptake (MPS Evasion) Reduced_Opsonization->Macrophage_Evasion Increased_Circulation Increased Systemic Circulation Time Macrophage_Evasion->Increased_Circulation Enhanced_Targeting Enhanced Tumor Accumulation (EPR Effect) Increased_Circulation->Enhanced_Targeting

Mechanism of enhanced biological performance.

References

Synthesis of Antibody-Drug Conjugates Using Methoxytrityl-N-PEG12-TFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Methoxytrityl-N-PEG12-TFP ester. This linker facilitates a two-step conjugation strategy, enabling precise control over the conjugation process. The tetrafluorophenyl (TFP) ester provides a highly reactive group for efficient conjugation to lysine residues on the antibody, while the methoxytrityl (Mmt) protecting group allows for subsequent, controlled attachment of a cytotoxic payload. This methodology is designed to produce ADCs with a defined drug-to-antibody ratio (DAR), enhancing therapeutic efficacy and minimizing off-target toxicity.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1] The linker molecule connecting the antibody and the drug is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are often employed to enhance solubility and stability of the ADC.[2][3]

The this compound linker offers a strategic advantage in ADC synthesis. The TFP ester reacts efficiently with primary amines on lysine residues of the antibody, forming stable amide bonds.[4][5] TFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to potentially higher conjugation efficiencies.[4] The Methoxytrityl (Mmt) group is an acid-labile protecting group that masks a reactive functional group (e.g., an amine or thiol introduced at the 'N' position) on the distal end of the PEG linker.[6][7] This protecting group can be selectively removed under mild acidic conditions, allowing for the subsequent attachment of a drug molecule without affecting the integrity of the antibody.[6][7] This sequential approach provides greater control over the final ADC construct.

Workflow Overview

The synthesis of an ADC using this compound follows a logical progression of steps designed to ensure efficient conjugation and purification. The overall workflow involves the initial conjugation of the linker to the antibody, followed by deprotection and subsequent drug attachment.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation & Deprotection cluster_drug Drug Attachment & Final ADC Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Step 1: Antibody-Linker Conjugation (TFP Ester Reaction) Antibody_Prep->Conjugation Linker_Prep Linker Solution Preparation Linker_Prep->Conjugation Purification1 Purification 1 (Removal of Excess Linker) Conjugation->Purification1 Deprotection Step 2: Mmt Group Deprotection Purification1->Deprotection Purification2 Purification 2 (Buffer Exchange) Deprotection->Purification2 Drug_Conjugation Step 3: Drug Conjugation Purification2->Drug_Conjugation Purification3 Final Purification (Removal of Excess Drug) Drug_Conjugation->Purification3 Final_ADC Characterized Antibody-Drug Conjugate Purification3->Final_ADC

Fig. 1: ADC Synthesis Workflow.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0, amine-free

  • Trifluoroacetic Acid (TFA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Drug molecule with a compatible reactive handle

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical instruments (UV-Vis Spectrophotometer, HPLC/UPLC system with HIC column, Mass Spectrometer)

Protocol 1: Antibody-Linker Conjugation

This protocol details the reaction of the TFP ester with the lysine residues of the antibody.

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody solution into an amine-free buffer such as PBS at pH 7.4-8.0. This is crucial to prevent the reaction of the TFP ester with buffer components.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use. Do not store the linker solution.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal reaction time and molar excess should be determined empirically for each specific antibody.

  • Quenching:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to react with any unreacted TFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and quenching reagent.

Protocol 2: Methoxytrityl (Mmt) Group Deprotection

This protocol describes the removal of the Mmt protecting group to reveal the reactive site for drug attachment.

  • Preparation for Deprotection:

    • The purified antibody-linker conjugate should be in a suitable buffer.

    • Prepare a fresh solution of 1-5% Trifluoroacetic Acid (TFA) in an appropriate aqueous buffer. The exact concentration and incubation time should be optimized to ensure complete deprotection without damaging the antibody.

  • Deprotection Reaction:

    • Add the TFA solution to the antibody-linker conjugate solution.

    • Incubate at room temperature for 15-30 minutes. Monitor the deprotection if possible.

  • Neutralization and Buffer Exchange:

    • Immediately neutralize the reaction by adding a suitable base or by performing a rapid buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or SEC. This is critical to prevent prolonged exposure of the antibody to acidic conditions.

Protocol 3: Drug Conjugation and Final Purification

This protocol outlines the attachment of the cytotoxic drug to the deprotected linker.

  • Drug Preparation:

    • Dissolve the drug molecule, which should have a reactive group compatible with the newly exposed functional group on the linker, in a suitable solvent (e.g., DMSO).

  • Drug Conjugation:

    • Add a molar excess of the activated drug to the deprotected antibody-linker conjugate.

    • Incubate the reaction under conditions appropriate for the specific drug and reactive groups (e.g., room temperature for 2-4 hours).

  • Final Purification:

    • Purify the final ADC using chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) or SEC to remove unconjugated drug, residual linker fragments, and to separate ADC species with different drug-to-antibody ratios.[8][9][10][11]

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • UV-Vis Spectroscopy: This is a straightforward method if the drug and antibody have distinct absorbance maxima. The concentrations of the protein and the conjugated drug can be determined, and the DAR calculated.[1][12][13][]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, as each added drug molecule increases the overall hydrophobicity. The weighted average DAR can be calculated from the peak areas of the different species.[1][12][13]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or fragmented ADC can provide precise mass information, allowing for the determination of the DAR and the distribution of different ADC species.[12][][15]

Data Presentation

Table 1: Summary of a Typical ADC Synthesis and Characterization

ParameterMethodResult
Antibody Concentration UV-Vis (A280)10.2 mg/mL
Linker-to-Antibody Ratio MALDI-TOF MS4.5
Average DAR HIC-HPLC3.8
Average DAR UV-Vis Spectroscopy3.9
Purity SEC-HPLC>98% Monomer
Free Drug Level RP-HPLC<1%

Visualization of Key Processes

The following diagrams illustrate the chemical transformations and the analytical separation principle.

Conjugation_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-NH2 (Lysine Residue) Conjugate Antibody-NH-CO-PEG12-N-Mmt Antibody->Conjugate + Linker Mmt-N-PEG12-TFP Linker->Conjugate

Fig. 2: Antibody-Linker Conjugation Reaction.

Deprotection_Reaction cluster_reactant Protected Linker cluster_product Deprotected Linker Protected Antibody-Linker-Mmt Deprotected Antibody-Linker-NH2 Protected->Deprotected Mild Acid (e.g., dilute TFA) HIC_Separation cluster_hic HIC Separation of ADC Species DAR0 DAR 0 (Unconjugated Ab) DAR2 DAR 2 DAR0->DAR2 Increasing Hydrophobicity & Retention Time DAR4 DAR 4 DAR2->DAR4 Increasing Hydrophobicity & Retention Time DAR6 DAR 6 DAR4->DAR6 Increasing Hydrophobicity & Retention Time DAR8 DAR 8 DAR6->DAR8 Increasing Hydrophobicity & Retention Time

References

Application Notes and Protocols for Methoxytrityl-N-PEG12-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrityl-N-PEG12-TFP (Mmt-PEG12-TFP) ester is a versatile heterobifunctional linker used in bioconjugation and drug delivery. This reagent features three key components:

  • Methoxytrityl (Mmt) group: A bulky, acid-labile protecting group for the terminal amine. This allows for selective deprotection under mild acidic conditions, enabling a sequential conjugation strategy.

  • Polyethylene Glycol (PEG)12 linker: A 12-unit PEG spacer that enhances the solubility and bioavailability of the conjugated molecule, reduces immunogenicity, and provides a flexible spacer arm to minimize steric hindrance.

  • Tetrafluorophenyl (TFP) ester: A highly reactive amine-reactive functional group for forming stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. TFP esters offer greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous conditions at basic pH.[1][2][3]

These application notes provide a comprehensive guide to utilizing Mmt-PEG12-TFP ester in your research, including detailed protocols for conjugation and deprotection, as well as an overview of its application in targeted drug delivery.

Data Presentation

The efficiency of conjugation and deprotection reactions can be influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes.

ParameterTFP Ester ConjugationMethoxytrityl (Mmt) Deprotection
Reactants Mmt-PEG12-TFP ester, Amine-containing biomoleculeMmt-PEG-Biomolecule conjugate
Solvent Anhydrous DMSO or DMFDichloromethane (DCM)
pH 7.5 - 8.5Not applicable (acidic conditions)
Reagent ---1-5% Trifluoroacetic acid (TFA) in DCM
Molar Excess of Reagent 10-50 fold excess of TFP esterNot applicable
Reaction Temperature Room temperature or 4°CRoom temperature
Reaction Time 30 minutes to 4 hours5 - 30 minutes
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M Glycine5-10% Diisopropylethylamine (DIPEA) in DCM
Typical Yield > 80%> 95%
Purity > 90% (after purification)> 95% (after purification)

Experimental Protocols

Protocol 1: Conjugation of Mmt-PEG12-TFP Ester to an Amine-Containing Biomolecule

This protocol describes the general procedure for labeling a protein with Mmt-PEG12-TFP ester. The optimal conditions may vary depending on the specific biomolecule.

Materials:

  • Mmt-PEG12-TFP ester

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 7.5-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette).

Procedure:

  • Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Prepare the Mmt-PEG12-TFP Ester Solution: Immediately before use, dissolve the Mmt-PEG12-TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved Mmt-PEG12-TFP ester to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted Mmt-PEG12-TFP ester and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

    • The resulting product is the Mmt-protected PEGylated biomolecule.

Protocol 2: Deprotection of the Methoxytrityl (Mmt) Group

This protocol outlines the removal of the Mmt protecting group to expose the terminal amine on the PEG linker for subsequent applications.

Materials:

  • Mmt-PEG-Biomolecule conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional but recommended): Triisopropylsilane (TIS) or Methanol

  • Quenching Solution: 5-10% Diisopropylethylamine (DIPEA) in DCM

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette).

Procedure:

  • Dissolve the Conjugate: Dissolve the lyophilized Mmt-PEG-Biomolecule conjugate in DCM.

  • Prepare the Deprotection Solution: Prepare a fresh solution of 1-5% TFA in DCM. If the biomolecule is sensitive to strong acid, start with a lower concentration of TFA. The addition of a scavenger (e.g., 1-5% TIS or methanol) is recommended to quench the liberated trityl cations and prevent side reactions.

  • Deprotection Reaction:

    • Add the deprotection solution to the dissolved conjugate.

    • Incubate at room temperature and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 5-30 minutes. The appearance of a yellow-orange color indicates the release of the Mmt cation.

  • Quenching:

    • Neutralize the reaction by adding the Quenching Solution until the pH is neutral.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the deprotected PEG-Biomolecule conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the cleaved Mmt group and other small molecules.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_deprotection Mmt Deprotection prep_biomolecule Dissolve Biomolecule in Reaction Buffer (pH 7.5-8.5) conjugation Mix Biomolecule and TFP Ester (10-50x molar excess of ester) RT for 30-60 min or 4°C for 2-4h prep_biomolecule->conjugation prep_reagent Dissolve Mmt-PEG12-TFP in anhydrous DMSO/DMF prep_reagent->conjugation quench_conjugation Quench with Tris or Glycine conjugation->quench_conjugation purify_conjugation Purify Mmt-PEG-Biomolecule (e.g., SEC, Dialysis) quench_conjugation->purify_conjugation dissolve_conjugate Dissolve Mmt-PEG-Biomolecule in DCM purify_conjugation->dissolve_conjugate Proceed to Deprotection deprotection Add 1-5% TFA in DCM (+ Scavenger) RT for 5-30 min dissolve_conjugate->deprotection quench_deprotection Neutralize with DIPEA deprotection->quench_deprotection purify_deprotection Purify final PEG-Biomolecule quench_deprotection->purify_deprotection

Caption: Experimental workflow for Mmt-PEG12-TFP ester conjugation and deprotection.

Application in Targeted Drug Delivery

G cluster_construct Construct Assembly cluster_delivery Systemic Circulation and Targeting drug Therapeutic Drug peg_drug PEGylated Drug Conjugate drug->peg_drug Conjugation via Deprotected PEG Linker peg_linker Mmt-PEG12-TFP Ester targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) targeting_ligand->peg_drug Conjugation circulation Prolonged Circulation (Reduced Clearance) peg_drug->circulation binding Ligand-Receptor Binding circulation->binding target_cell Target Cell (e.g., Cancer Cell) receptor Specific Receptor binding->target_cell Targeting internalization Internalization (Endocytosis) binding->internalization drug_release Intracellular Drug Release internalization->drug_release

Caption: Signaling pathway for targeted drug delivery using a PEGylated ligand.

References

Application Notes and Protocols for T-ester Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and protocols for the coupling of tetrafluorophenyl (TFP) esters with primary amines. This bioconjugation technique is widely employed for the stable linkage of molecules in various research and drug development applications, including antibody-drug conjugates (ADCs), fluorescent labeling, and surface modification.

Introduction to TFP Ester Amine Coupling

TFP esters are amine-reactive chemical groups used to create stable amide bonds with primary amines present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This reaction is favored for its efficiency and the stability of the resulting conjugate. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater resistance to spontaneous hydrolysis, especially under the basic pH conditions required for the coupling reaction.[1][2][3][4][5] This increased stability provides a longer reaction window and can lead to higher conjugation yields.[4]

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Key Reaction Parameters and Optimization

Successful TFP ester amine coupling relies on the careful control of several key parameters. The following sections detail the critical conditions and provide recommendations for optimizing your conjugation reaction.

1. pH of the Reaction Buffer

The pH of the reaction medium is a critical factor influencing the efficiency of the coupling reaction. The primary amine must be in its deprotonated, nucleophilic state to react with the TFP ester.[6][7] Therefore, the reaction is typically carried out at a slightly basic pH.

  • Optimal pH Range: 7.0 to 9.0.[8][9]

  • Recommended Buffers: Amine-free buffers are essential to prevent competition with the target molecule.[8]

    • Phosphate-buffered saline (PBS), pH 7.2-7.4[8]

    • HEPES buffer[8]

    • Sodium bicarbonate buffer, pH 8.5-9.0[6]

    • Borate buffer[8]

    • Sodium tetraborate buffer, pH 8.5 (recommended for oligonucleotides)[6][7]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the TFP ester and should be avoided.[8]

2. TFP Ester Reagent Preparation and Handling

TFP esters are sensitive to moisture and can hydrolyze over time.[8][10] Proper handling and preparation of the TFP ester reagent are crucial for successful conjugation.

  • Storage: Store TFP ester reagents at -20°C in a desiccated environment.[10]

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[8]

  • Stock Solutions: Prepare stock solutions of the TFP ester immediately before use in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][10] Stock solutions in anhydrous solvents can be stored for a few days at low temperatures.[8]

3. Molar Ratio of Reactants

The molar ratio of the TFP ester to the amine-containing molecule will influence the degree of labeling. An excess of the TFP ester is generally used to drive the reaction to completion.

  • For Proteins:

    • For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the TFP ester is recommended.[8]

    • For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess is recommended.[8]

  • For Oligonucleotides and Small Molecules: The optimal molar ratio can vary and should be determined empirically, but a 1.5- to 5-fold molar excess of the more abundant reagent is a good starting point.[8]

4. Reaction Temperature and Time

The reaction temperature and duration can be adjusted to optimize the conjugation efficiency and accommodate the stability of the biomolecule.

  • Temperature: Reactions can be performed at room temperature (20-25°C), 37°C, or on ice (4°C) for sensitive molecules.[8][10] Higher temperatures generally lead to faster reaction rates.[8]

  • Time: Typical reaction times range from 30 minutes to 12 hours.[8]

    • Room temperature: 30 minutes to 4 hours.[8]

    • On ice: 2 hours to 12 hours.[8]

    • Longer incubation times can improve efficiency, but should be balanced with the stability of the reactants.[8]

5. Quenching the Reaction

After the desired incubation period, the reaction should be quenched to stop the conjugation process and consume any unreacted TFP ester.

  • Quenching Reagent: A high concentration of a primary amine-containing buffer, such as Tris-HCl, is typically used.[8]

  • Procedure: Add Tris buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[8]

Data Presentation: Comparison of TFP and NHS Ester Stability

TFP esters are notably more stable against hydrolysis in basic conditions compared to NHS esters. The following table summarizes the rate constants and half-lives of TFP and NHS-terminated self-assembled monolayers (SAMs) at different pH values. This data highlights the advantage of using TFP esters for reactions requiring basic pH.

pHEster TypeRate Constant (k') (s⁻¹)Half-Life (t₁/₂) (min)
7.0NHS1.3 x 10⁻⁵880
7.0TFP4.3 x 10⁻⁶2700
8.0NHS1.1 x 10⁻⁴100
8.0TFP1.5 x 10⁻⁵770
10.0NHS1.2 x 10⁻³9.6
10.0TFP1.2 x 10⁻⁴96

Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of the ester linkages.[9]

Experimental Protocols

Protocol 1: Labeling of an Antibody with a TFP Ester-Activated Fluorophore

This protocol provides a general procedure for the fluorescent labeling of an IgG antibody.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TFP ester-activated fluorescent dye

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the IgG antibody in PBS to a final concentration of 2-10 mg/mL.

  • Prepare the TFP Ester Stock Solution:

    • Immediately before use, dissolve the TFP ester-activated dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Perform the Conjugation Reaction:

    • While gently vortexing the antibody solution, slowly add a 10- to 20-fold molar excess of the dissolved TFP ester.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted TFP ester and free dye by size-exclusion chromatography or dialysis.

Protocol 2: Coupling of an Amine-Modified Oligonucleotide to a TFP Ester

This protocol describes the conjugation of an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • TFP ester-activated molecule

  • Labeling buffer: 0.1 M sodium tetraborate, pH 8.5[6][7]

  • Anhydrous DMSO or DMF

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)[6]

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 100-500 µM.

  • Prepare the TFP Ester Stock Solution:

    • Immediately before use, dissolve the TFP ester-activated molecule in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Perform the Conjugation Reaction:

    • Add a 2- to 5-fold molar excess of the dissolved TFP ester to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quench the Reaction (Optional):

    • To terminate the reaction and remove weakly bound molecules, you can add hydroxylamine solution to a final concentration of 0.15 M and incubate for 15 minutes.[6]

  • Purify the Conjugate:

    • Purify the labeled oligonucleotide from the reaction mixture using reverse-phase HPLC or preparative gel electrophoresis.[6]

Visualizations

Reaction Mechanism

Caption: TFP ester amine coupling reaction mechanism.

Experimental Workflow

experimental_workflow prep_reagents 1. Prepare Amine-Containing Biomolecule and TFP Ester Stock Solution conjugation 2. Mix Reactants at Optimized Molar Ratio and pH (7.0-9.0) prep_reagents->conjugation incubation 3. Incubate at Controlled Temperature and Time conjugation->incubation quenching 4. Quench Reaction with Amine-Containing Buffer (e.g., Tris) incubation->quenching purification 5. Purify Conjugate (e.g., SEC, HPLC) quenching->purification analysis 6. Characterize Final Conjugate purification->analysis

Caption: General experimental workflow for TFP ester amine coupling.

References

Application Notes and Protocols for Cell Surface Engineering using Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a powerful technique for modifying the properties of living cells to enhance their therapeutic potential, control their interactions with the environment, and facilitate targeted drug delivery. Methoxytrityl-N-PEG12-TFP ester is a high-purity, amine-reactive polyethylene glycol (PEG) reagent designed for the covalent modification of cell surface proteins. This reagent features a tetrafluorophenyl (TFP) ester that readily reacts with primary amines (e.g., lysine residues) on cell surface proteins to form stable amide bonds. The PEG12 linker provides a hydrophilic spacer that can shield the cell surface, reduce non-specific interactions, and improve biocompatibility. The methoxytrityl (Mmt) group is a protecting group on the terminal amine of the PEG chain, which can be removed under mild acidic conditions if further functionalization is desired.

These application notes provide detailed protocols for using this compound to modify cell surfaces, along with methods for characterizing the extent of PEGylation and assessing the impact on cell viability and function.

Mechanism of Action

The TFP ester of the this compound is an activated ester that is more stable to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, especially at neutral to slightly basic pH, which is advantageous for reactions with live cells[1][2]. The primary amine groups on cell surface proteins act as nucleophiles, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Applications in Cell Surface Engineering

  • Immunocamouflage: Masking of cell surface antigens to reduce immunogenicity and enhance the persistence of therapeutic cells in vivo[3].

  • Modulation of Cell Adhesion: Altering cell-cell and cell-extracellular matrix interactions to control cell aggregation, migration, and localization[4][5].

  • Targeted Drug Delivery: Creating a "stealth" surface on drug-loaded cells or nanoparticles to improve circulation time and reduce clearance by the mononuclear phagocyte system.

  • Controlled Receptor-Ligand Interactions: Sterically hindering or facilitating access to specific cell surface receptors to modulate signaling pathways[6][7].

Experimental Protocols

Protocol 1: Cell Surface PEGylation with this compound

This protocol describes the general procedure for labeling the surface of mammalian cells with this compound. Optimization of reagent concentration and incubation time is recommended for each cell type.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Cell culture medium appropriate for the cell line

  • Suspension or adherent cells of interest

  • Quenching buffer: 100 mM glycine or Tris in PBS

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation and wash twice with ice-cold, amine-free PBS. Resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Adherent Cells: Wash the cell monolayer twice with ice-cold, amine-free PBS. Add a minimal volume of ice-cold PBS to keep the cells covered.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Further dilute the stock solution in ice-cold, amine-free PBS to the desired final working concentration (e.g., 0.1, 0.5, 1.0 mM). Note: The final concentration of DMSO in the reaction should be kept below 1% (v/v) to minimize cytotoxicity.

  • Labeling Reaction:

    • Add the diluted this compound solution to the cell suspension or monolayer.

    • Incubate for 30 minutes to 1 hour at 4°C with gentle agitation. Incubation at low temperature minimizes endocytosis of the labeled proteins.

  • Quenching:

    • Add an equal volume of quenching buffer to the cell suspension or monolayer to stop the reaction.

    • Incubate for 10-15 minutes at 4°C.

  • Washing:

    • Suspension Cells: Centrifuge the cells and wash three times with ice-cold PBS or cell culture medium.

    • Adherent Cells: Gently aspirate the reaction mixture and wash the monolayer three times with ice-cold PBS or cell culture medium.

  • Downstream Applications:

    • The PEGylated cells are now ready for downstream applications, such as cell viability assays, flow cytometry analysis, or in vivo studies.

Protocol 2: Quantification of Cell Surface PEGylation

This protocol describes a method to quantify the density of PEG chains on the cell surface using a fluorescently labeled amine-reactive probe in a competitive assay or by using a fluorescently tagged PEG reagent.

Materials:

  • PEGylated cells (from Protocol 1)

  • Unlabeled control cells

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorescent dye

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Flow cytometer

Procedure:

  • Prepare cell samples:

    • Take an aliquot of PEGylated cells and an equal number of unlabeled control cells.

    • Wash both samples with PBS.

  • Fluorescent Labeling:

    • Resuspend both cell samples in sodium bicarbonate buffer.

    • Add FITC (or another amine-reactive dye) to both samples at a concentration known to provide a robust signal on unlabeled cells (e.g., 1-10 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of both the PEGylated and control cell populations using a flow cytometer.

    • The reduction in fluorescence intensity of the PEGylated cells compared to the control cells is indicative of the degree of primary amine modification by the PEG reagent.

  • Calculation of PEGylation Efficiency:

    • PEGylation Efficiency (%) = [1 - (Mean Fluorescence Intensity of PEGylated Cells / Mean Fluorescence Intensity of Control Cells)] x 100

Protocol 3: Cell Viability Assay

This protocol uses a standard MTT assay to assess the cytotoxicity of the PEGylation process.

Materials:

  • PEGylated cells (from Protocol 1)

  • Unlabeled control cells

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed both PEGylated and control cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in their appropriate culture medium.

    • Include wells with medium only as a background control.

    • Incubate for 24, 48, and 72 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • After the desired incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = [(Absorbance of PEGylated Cells - Absorbance of Background) / (Absorbance of Control Cells - Absorbance of Background)] x 100

Data Presentation

Table 1: Representative Quantitative Data on Cell Surface PEGylation Efficiency

Cell TypePEG Reagent Concentration (mM)PEGylation Efficiency (%)Reference
Islet Cells1.060% reduction in amine-reactive dye binding[3]
Nanoparticles14.0 mg/mL (fluorescein-PEG5k-SCM)0.083 PEG/nm²[8]
Nanoparticles2.0 mg/mL (fluorescein-PEG5k-SCM)0.028 PEG/nm²[8]

Note: Data presented are representative examples from studies using similar amine-reactive PEG reagents and should be used as a guideline. Actual efficiency will vary with cell type, reagent concentration, and reaction conditions.

Table 2: Representative Data on the Effect of PEGylation on Cell Viability

Cell LinePEG Molecular WeightPEG ConcentrationIncubation Time (h)Cell Viability (%)Reference
Islet Cells5 kDa1 mg/mL1>95[9]
FibroblastsN/AHydrogel24>90[4]

Note: This table provides representative data on the generally low cytotoxicity of cell surface PEGylation. Specific results with this compound may vary.

Table 3: Representative Data on the Impact of PEGylation on Receptor-Ligand Binding

ReceptorLigandPEGylation EffectFold Reduction in Binding AffinityReference
Growth Hormone ReceptorB2036 (Antagonist)Reduced binding to cell surface receptor39-fold[6]
Epidermal Growth Factor ReceptorEGFRetained in vitro biologic activitiesNo significant reduction[10]

Note: The impact of PEGylation on receptor-ligand interactions is highly dependent on the specific receptor, ligand, and the nature of the PEGylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Downstream Analysis cell_harvest Harvest & Wash Cells cell_resuspend Resuspend in Amine-Free PBS cell_harvest->cell_resuspend mix Mix Cells & Reagent cell_resuspend->mix reagent_dissolve Dissolve Mmt-PEG12-TFP in DMSO reagent_dilute Dilute in PBS reagent_dissolve->reagent_dilute reagent_dilute->mix incubate Incubate at 4°C mix->incubate quench Quench Reaction incubate->quench wash Wash Cells quench->wash viability Cell Viability Assay wash->viability quantification Quantify PEGylation wash->quantification functional Functional Assays wash->functional

Caption: Experimental workflow for cell surface engineering.

Signaling Pathway: Modulation of Cell Adhesion

cell_adhesion_pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoskeleton Cytoskeleton integrin Integrin Receptor fak FAK integrin->fak Activation peg PEG Layer peg->integrin Steric Hindrance ecm ECM Proteins (e.g., Fibronectin) ecm->integrin Binding paxillin Paxillin fak->paxillin Recruitment actin Actin Cytoskeleton paxillin->actin Linkage adhesion Focal Adhesion Formation actin->adhesion

Caption: Impact of PEGylation on cell adhesion signaling.

Signaling Pathway: Growth Factor Receptor Interaction

gf_receptor_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling receptor Growth Factor Receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activation peg PEG Layer peg->receptor Potential Interference growth_factor Growth Factor growth_factor->receptor Binding response Cellular Response (Proliferation, Survival) downstream->response

Caption: Effect of PEGylation on growth factor signaling.

References

Application Notes and Protocols for Creating Fluorescent Probes with Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methoxytrityl-N-PEG12-TFP ester for the synthesis of custom fluorescent probes. This reagent is a versatile bifunctional linker designed to conjugate a methoxytrityl-protected amine with a fluorescent molecule, which can then be attached to a target biomolecule. The discrete PEG12 spacer enhances water solubility and reduces non-specific interactions, making it an ideal choice for developing high-performance probes for various applications, including cell imaging, flow cytometry, and immunoassays.[1][2][3]

The key features of this reagent are its three functional components:

  • Methoxytrityl (Mmt) Group: A highly acid-labile protecting group for the primary amine.[4] Its removal under mild acidic conditions allows for the subsequent attachment of a fluorescent dye.[4][5]

  • PEG12 Spacer: A discrete polyethylene glycol spacer consisting of 12 ethylene glycol units. This hydrophilic chain improves the water solubility of the resulting probe and minimizes aggregation.[1][2] The PEG spacer can also act as a "shield" to reduce non-specific binding of the fluorochrome to other biomolecules, potentially enhancing the signal-to-noise ratio in biological assays.[6][7]

  • Tetrafluorophenyl (TFP) Ester: A highly reactive group for conjugation to primary amines on target molecules such as proteins, peptides, or amine-modified oligonucleotides.[8][9][10] TFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH required for efficient amine labeling.[8][9] This results in a more controlled and efficient conjugation process.[8]

Experimental Protocols

This section provides detailed protocols for the deprotection of the Methoxytrityl group and the subsequent conjugation of the deprotected linker to a fluorescent dye, followed by the labeling of a target protein.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Methoxytrityl (Mmt) protecting group to yield the free amine, which is then ready for conjugation to a fluorescent dye.

Materials:

  • This compound

  • Deprotection Solution: 1-2% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Scavenger: 5% v/v Triethylsilane (TES) or Triisopropylsilane (TIS) in the deprotection solution

  • Anhydrous solvent (e.g., DCM, DMF, or DMSO)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound in the deprotection solution containing the scavenger.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • Further dry the resulting deprotected linker under a high-vacuum pump to remove any residual solvent and TFA.

  • The deprotected linker with a free amine and an active TFP ester is now ready for conjugation to a fluorescent dye. Proceed immediately to the next step to avoid degradation of the TFP ester.

Protocol 2: Conjugation of a Fluorescent Dye to the Deprotected Linker

This protocol outlines the reaction of the deprotected linker with an amine-reactive fluorescent dye containing a succinimidyl ester (NHS ester) or isothiocyanate (ITC) group.

Materials:

  • Deprotected PEG12-TFP ester linker

  • Amine-reactive fluorescent dye (e.g., NHS ester or ITC derivative)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Stirring plate and stir bar

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Dissolve the deprotected PEG12-TFP ester linker in the reaction buffer.

  • Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO.

  • Slowly add the dissolved fluorescent dye to the linker solution while stirring. A molar excess of the linker may be used to ensure complete consumption of the more expensive fluorescent dye.

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Monitor the reaction by TLC or HPLC to confirm the formation of the fluorescent probe.

  • Purify the resulting fluorescent probe-PEG12-TFP ester conjugate using reverse-phase HPLC or silica gel chromatography.

  • Characterize the purified product by mass spectrometry and UV-Vis spectroscopy.

Protocol 3: Labeling of a Target Protein with the Fluorescent Probe-PEG12-TFP Ester

This protocol describes the final step of conjugating the purified fluorescent probe to a target protein via the TFP ester.

Materials:

  • Purified fluorescent probe-PEG12-TFP ester

  • Target protein (e.g., antibody, enzyme)

  • Conjugation Buffer: 0.1-0.2 M sodium bicarbonate buffer, pH 8.3-9.0.[8] Buffers containing primary amines (e.g., Tris or glycine) must be avoided.[11]

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Spectrophotometer

Procedure:

  • Prepare the target protein in the conjugation buffer at a concentration of 2-10 mg/mL.[8]

  • Dissolve the fluorescent probe-PEG12-TFP ester in an anhydrous solvent (e.g., DMF or DMSO) to create a stock solution (e.g., 10 mg/mL).[8]

  • Add a 10- to 20-fold molar excess of the dissolved fluorescent probe to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[9]

  • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[8]

  • Remove the unreacted probe and other small molecules by gel filtration (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[11]

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the fluorophore. The DOL is calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye]

    Where:

    • A_max = Absorbance at the excitation maximum of the dye

    • A_280 = Absorbance at 280 nm

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of the dye at its A_max

    • CF = Correction factor (A_280 of the dye / A_max of the dye)

Data Presentation

The following tables provide a summary of recommended reaction conditions and parameters for creating fluorescent probes using this compound.

Table 1: Methoxytrityl (Mmt) Deprotection Conditions

ParameterRecommended ConditionPurpose
Reagent 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)To cleave the acid-labile Mmt group.[4][5]
Scavenger 5% v/v Triethylsilane (TES) or Triisopropylsilane (TIS)To quench the reactive trityl cation and prevent side reactions.[5]
Reaction Time 30-60 minutesSufficient time for complete deprotection at room temperature.[4]
Temperature Room TemperatureMild conditions to prevent degradation of the TFP ester.

Table 2: Protein Labeling Conditions with TFP Ester

ParameterRecommended ConditionRationale
pH 8.3 - 9.0Optimal for the reaction between the TFP ester and primary amines.[8]
Buffer 0.1-0.2 M Sodium Bicarbonate or BorateNon-amine containing buffer to avoid competing reactions.[8]
Protein Concentration 2-10 mg/mLHigher concentrations favor more efficient labeling.[8]
Molar Excess of Probe 10-20 foldEnsures a sufficient degree of labeling. The optimal ratio should be determined empirically.[12]
Reaction Time 1 hourTypically sufficient for completion of the conjugation reaction.[9]
Temperature Room TemperatureConvenient and effective for the labeling reaction.

Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

G Chemical Pathway for Fluorescent Probe Synthesis cluster_0 Step 1: Mmt Deprotection cluster_1 Step 2: Fluorophore Conjugation cluster_2 Step 3: Protein Labeling A This compound B Amine-PEG12-TFP ester A->B 1-2% TFA, TES/TIS in DCM D Fluorescent Probe-PEG12-TFP ester B->D pH 8.3-9.0 C Amine-reactive Fluorescent Dye C->D F Fluorescently Labeled Protein D->F pH 8.3-9.0 E Target Protein (with -NH2) E->F G Experimental Workflow A Dissolve Methoxytrityl-N- PEG12-TFP ester B Add Deprotection Solution (TFA/Scavenger in DCM) A->B C Incubate and Monitor (30-60 min, RT) B->C D Evaporate Solvent (Deprotected Linker) C->D E Dissolve Deprotected Linker in Reaction Buffer D->E F Add Amine-reactive Fluorescent Dye E->F G Incubate and Purify (Fluorescent Probe) F->G I Add Fluorescent Probe to Protein Solution G->I H Prepare Target Protein in Conjugation Buffer H->I J Incubate and Purify (Labeled Protein) I->J K Characterize (DOL, Functionality) J->K

References

Application Notes and Protocols for Peptide Modification using Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxytrityl-N-PEG12-TFP ester is a high-purity, discrete PEGylation reagent designed for the site-specific modification of peptides and proteins. This reagent offers a strategic advantage in peptide drug development and research by combining the benefits of PEGylation with an orthogonal protection strategy. The key components of this reagent are the Methoxytrityl (Mmt) protecting group, a 12-unit polyethylene glycol (PEG12) spacer, and a 2,3,5,6-Tetrafluorophenyl (TFP) ester reactive group.

The Mmt group provides temporary protection of the terminal amine, allowing for selective deprotection under mild acidic conditions. This is particularly useful in complex peptide synthesis and modification schemes where multiple functional groups need to be addressed sequentially. The PEG12 linker enhances the pharmacokinetic properties of the modified peptide, potentially increasing its half-life, solubility, and stability, while reducing immunogenicity. The TFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue. TFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, offering a wider window for reaction in aqueous conditions.[1]

These application notes provide an overview of the utility of this compound and detailed protocols for its use in peptide modification.

Key Features and Applications

  • Site-Specific PEGylation: The TFP ester allows for targeted conjugation to primary amines on a peptide. By controlling the reaction conditions, such as pH, modification can be directed primarily to the N-terminal α-amine over the ε-amine of lysine residues.[2]

  • Orthogonal Protection: The acid-labile Mmt group is compatible with Fmoc- and Boc-based solid-phase peptide synthesis strategies, allowing for on-resin or solution-phase modifications.[3][4] It can be selectively removed without affecting other common protecting groups.

  • Improved Pharmacokinetics: The hydrophilic and flexible PEG12 spacer can improve the solubility and in vivo stability of therapeutic peptides, leading to an extended circulation half-life.

  • Enhanced Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity of peptides and proteins.

  • Drug Delivery and Development: This reagent is ideal for the development of peptide-based therapeutics, diagnostics, and targeted drug delivery systems.

Chemical Properties and Reaction Scheme

The this compound reagent facilitates a two-stage modification process. First, the TFP ester reacts with a primary amine on the peptide to form a stable amide bond. Subsequently, the Mmt protecting group can be removed under mild acidic conditions to reveal a free amine, which can be used for further conjugation or is the final desired functionality.

General Reaction Scheme

reagent This compound intermediate Mmt-PEG12-Peptide Conjugate reagent->intermediate Amine Reaction (pH 7.5-8.5) peptide Peptide-NH2 (N-terminus or Lysine) peptide->intermediate final_product H2N-PEG12-Peptide Conjugate intermediate->final_product Mmt Deprotection mild_acid Mild Acid (e.g., 1% TFA) mild_acid->final_product

Caption: General reaction workflow for peptide modification.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in peptide modification. Optimization may be required for specific peptides and applications.

Protocol 1: Solution-Phase Peptide PEGylation

This protocol describes the modification of a purified peptide in solution.

Materials:

  • This compound

  • Peptide of interest (with at least one primary amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Deprotection Solution: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • PEGylation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by RP-HPLC.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification of Mmt-PEG12-Peptide: Purify the Mmt-PEGylated peptide from unreacted peptide and excess reagent using RP-HPLC.

  • Mmt Group Deprotection: a. Lyophilize the purified Mmt-PEG12-Peptide to dryness. b. Dissolve the dried conjugate in the Deprotection Solution (1% TFA in DCM). c. Incubate for 30-60 minutes at room temperature. d. Remove the solvent under a stream of nitrogen or by rotary evaporation.

  • Final Purification: Purify the final deprotected H2N-PEG12-Peptide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: On-Resin Peptide PEGylation

This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection of N-terminus: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF.

  • PEGylation Reaction: a. Prepare a solution of this compound (3-5 equivalents relative to the resin substitution) and DIPEA (6-10 equivalents) in DMF. b. Add the solution to the swelled peptide-resin. c. Agitate the mixture at room temperature for 2-6 hours. d. Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Global Deprotection (including Mmt removal): a. Treat the PEGylated peptide-resin with the appropriate cleavage cocktail for 2-4 hours at room temperature. The TFA in the cleavage cocktail will simultaneously cleave the peptide from the resin and remove the Mmt group and other side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Precipitate the cleaved peptide in cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. c. Purify the crude H2N-PEG12-Peptide by RP-HPLC.

  • Characterization: Analyze the purified product by mass spectrometry and analytical RP-HPLC.

Data Presentation

Table 1: Representative RP-HPLC Gradients for Purification
Time (min)% Solvent B (Acetonitrile with 0.1% TFA)Flow Rate (mL/min)
051.0
551.0
35651.0
40951.0
45951.0
5051.0

Note: This is a representative gradient and should be optimized for the specific peptide conjugate.

Table 2: Representative Mass Spectrometry Data
SpeciesTheoretical Mass (Da)Observed Mass (Da)
Unmodified Peptide[Insert Mass][Insert Mass]
Mmt-PEG12-Peptide[Unmodified Peptide Mass + 857.05][Insert Observed Mass]
H2N-PEG12-Peptide[Unmodified Peptide Mass + 585.7][Insert Observed Mass]

Note: The mass of this compound is approximately 1038.13 g/mol . The mass added upon conjugation (Mmt-PEG12-) is ~857.05 Da. The mass added after Mmt deprotection (H2N-PEG12-) is ~585.7 Da.

Visualizations

cluster_prep Preparation cluster_reaction PEGylation cluster_purification1 Purification & Deprotection cluster_final Final Product peptide_prep Dissolve Peptide in Reaction Buffer reaction Combine Peptide and Reagent (1.5-5x molar excess of reagent) Incubate RT, 1-4h peptide_prep->reaction reagent_prep Dissolve Mmt-PEG12-TFP in DMF/DMSO reagent_prep->reaction purify_intermediate Purify Mmt-PEG12-Peptide (RP-HPLC) reaction->purify_intermediate deprotection Cleave Mmt Group (1% TFA in DCM) purify_intermediate->deprotection purify_final Purify H2N-PEG12-Peptide (RP-HPLC) deprotection->purify_final characterization Characterize (MS, HPLC) purify_final->characterization

Caption: Experimental workflow for solution-phase peptide PEGylation.

cluster_pegylation On-Resin PEGylation cluster_cleavage Cleavage and Deprotection cluster_workup Work-up and Purification start Start with Peptide on Resin (N-terminus deprotected) peg_reaction Add Mmt-PEG12-TFP Ester + DIPEA in DMF Incubate RT, 2-6h start->peg_reaction wash1 Wash Resin (DMF, DCM) peg_reaction->wash1 cleavage Treat with Cleavage Cocktail (e.g., 95% TFA) This also removes Mmt group wash1->cleavage precipitate Precipitate Peptide in Cold Ether cleavage->precipitate purify Purify H2N-PEG12-Peptide (RP-HPLC) precipitate->purify final_product Characterize Final Product (MS, HPLC) purify->final_product

Caption: Experimental workflow for on-resin peptide PEGylation.

References

Application Notes and Protocols for Solid-Phase Synthesis with Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of complex molecules, including peptides, oligonucleotides, and other organic compounds. A key aspect of successful SPS is the strategic use of protecting groups and activated linkers to control reaction pathways and ensure high yields and purity. Methoxytrityl-N-PEG12-TFP ester is a versatile reagent designed for the modification of primary amines in solid-phase synthesis.

This molecule incorporates three key functional elements:

  • Methoxytrityl (Mmt) Group: An acid-labile protecting group for the terminal amine. Its removal under mild acidic conditions allows for subsequent modifications at this position while the rest of the molecule remains attached to the solid support.

  • Polyethylene Glycol (PEG) Linker (12 units): A hydrophilic spacer that enhances the solubility of the target molecule, reduces aggregation, and can improve the pharmacokinetic properties of bioconjugates.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive group for the acylation of primary amines. TFP esters offer significant advantages over more common N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous and basic conditions, leading to more efficient and reproducible conjugation reactions.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase synthesis.

Key Applications

  • PEGylation of Peptides and Proteins: Introduction of a discrete PEG chain to improve solubility, stability, and circulation half-life of therapeutic peptides and proteins.

  • Synthesis of Bioconjugates: Creation of complex architectures by linking different molecular entities, such as fluorophores, quenchers, or targeting ligands, to a solid-supported substrate.

  • Drug Delivery Systems: Development of targeted drug delivery systems where the PEG linker can serve as a flexible spacer between a targeting moiety and a therapeutic agent.

  • Surface Modification: Functionalization of amine-coated surfaces to create biocompatible interfaces for biosensors and medical devices.

Chemical Properties and Advantages of TFP Esters

Tetrafluorophenyl (TFP) esters are activated esters that readily react with primary amines to form stable amide bonds. They are known to be more stable than N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values often used for amine coupling reactions.[1][2] This increased stability reduces the likelihood of spontaneous hydrolysis, providing a longer reaction window and potentially higher coupling efficiencies.

FeatureTFP EsterNHS Ester
Hydrolytic Stability More stable, especially at basic pHLess stable, prone to hydrolysis
Reactivity with Amines HighHigh
Byproduct TetrafluorophenolN-hydroxysuccinimide

Table 1: Comparison of TFP and NHS Esters for Amine Conjugation.

Experimental Protocols

The following protocols outline a general workflow for the use of this compound in solid-phase synthesis, starting from an amine-functionalized solid support.

Protocol 1: Coupling of this compound to an Amine-Functionalized Resin

This protocol describes the initial coupling of the PEG linker to a solid support presenting a primary amine.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, Amino-functionalized polystyrene resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1 equivalent) in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Reagent Preparation: Dissolve this compound (2-3 equivalents) in DMF. In a separate vial, prepare a solution of DIPEA (4-5 equivalents) in DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the this compound solution to the resin, followed by the DIPEA solution.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin to confirm the complete consumption of primary amines. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: On-Resin Deprotection of the Methoxytrityl (Mmt) Group

This protocol details the removal of the Mmt protecting group to expose the terminal amine for further reactions.

Materials:

  • Mmt-PEGylated resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (as a scavenger)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation: Wash the Mmt-PEGylated resin with DCM (3 times).

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% TFA and 1-2% TIS in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction progress can be monitored by the appearance of a yellow color in the solution due to the released trityl cation.

  • Reaction Time: The deprotection is typically complete within 30-60 minutes. It can be performed in several shorter intervals (e.g., 5 x 10 minutes) with fresh deprotection solution to drive the reaction to completion.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove the cleaved Mmt groups and residual acid.

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 times) to neutralize any remaining TFA, followed by washing with DMF (3 times). The resin now has a free primary amine ready for the next synthesis step.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol is for the final cleavage of the synthesized molecule from the solid support. The specific cleavage cocktail will depend on the type of resin and any side-chain protecting groups on the synthesized molecule. The following is a general protocol for cleavage from a TFA-labile resin (e.g., Rink Amide).

Materials:

  • Fully synthesized and deprotected molecule on the resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Wash the resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Product Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the cleaved product by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the precipitated product by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the final product under vacuum.

Data Presentation

The efficiency of each step in the synthesis can be monitored and quantified. The following table provides expected outcomes, though actual results may vary depending on the specific substrate and reaction conditions.

StepParameterTypical Value/RangeMethod of Analysis
Protocol 1: Coupling Coupling Efficiency> 95%Kaiser Test, HPLC of cleaved product
Protocol 2: Mmt Deprotection Deprotection Efficiency> 98%HPLC analysis of a small cleaved sample
Protocol 3: Final Cleavage Overall Yield50-80% (uncorrected)Gravimetric analysis
Final Product Purity> 90% (crude)RP-HPLC
Final Product Identity ConfirmationExpected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS)

Table 2: Quantitative Data Summary for Solid-Phase Synthesis Workflow.

Visualizations

Experimental Workflow

experimental_workflow Resin Amine-Functionalized Resin Coupling Protocol 1: Coupling with Mmt-N-PEG12-TFP ester Resin->Coupling Mmt_Resin Mmt-PEG12-Modified Resin Coupling->Mmt_Resin Deprotection Protocol 2: Mmt Deprotection (1-2% TFA in DCM) Mmt_Resin->Deprotection Amine_PEG_Resin H2N-PEG12-Modified Resin Deprotection->Amine_PEG_Resin Further_Synth Further Synthesis Steps (e.g., Peptide Elongation) Amine_PEG_Resin->Further_Synth Final_Product_Resin Final Product on Resin Further_Synth->Final_Product_Resin Cleavage Protocol 3: Cleavage from Resin (e.g., 95% TFA) Final_Product_Resin->Cleavage Final_Product Purified PEGylated Product Cleavage->Final_Product

Caption: Workflow for solid-phase synthesis using this compound.

TFP Ester Amine Coupling Reaction Pathway

reaction_pathway Reactants Resin-NH2 + Mmt-NH-PEG12-CO-TFP Transition Amide Bond Formation Reactants->Transition Coupling Products Resin-NH-CO-PEG12-NH-Mmt + TFP-OH Transition->Products Base Base (e.g., DIPEA) Base->Transition

Caption: Reaction pathway for TFP ester coupling with a primary amine on a solid support.

Orthogonal Deprotection Strategy

deprotection_strategy Start Final Product on Resin (with Mmt and other protecting groups) Mmt_Removal Mild Acid (1-2% TFA) Removes Mmt Group Start->Mmt_Removal Final_Cleavage Strong Acid (e.g., 95% TFA) Cleaves from resin and removes other acid-labile groups Start->Final_Cleavage Direct Cleavage (if no further on-resin modification) Intermediate Free Amine on Resin Mmt_Removal->Intermediate Final Final Cleaved Product Final_Cleavage->Final Intermediate->Final_Cleavage After further synthesis

Caption: Orthogonal deprotection strategy using Mmt and TFA-labile protecting groups.

References

Purifying Methoxytrityl-N-PEG12-TFP Ester Conjugates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and guidelines for the purification of Methoxytrityl-N-PEG12-TFP ester conjugates, targeting researchers, scientists, and professionals in the field of drug development and bioconjugation. The following sections outline robust methodologies for achieving high-purity conjugates, crucial for the development of targeted therapeutics and other advanced applications.

The Methoxytrityl (Mmt) group serves as a protecting group for an amine, while the tetrafluorophenyl (TFP) ester is a reactive group for conjugation to primary amines on biomolecules. The PEG12 linker provides a hydrophilic spacer. Purification is critical to remove unreacted starting materials, byproducts, and aggregates. The choice of purification method depends on the properties of the molecule to which the this compound is conjugated.

Overview of Purification Strategies

The purification of this compound conjugates typically involves a multi-step approach to effectively separate the desired conjugate from unreacted starting materials and reaction byproducts. The primary purification techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity.[][2] This method is particularly effective in separating the more hydrophobic Mmt-containing conjugate from the unconjugated, more polar biomolecule and the hydrolyzed TFP ester.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[3][4][5] This technique is well-suited for removing small molecule impurities, such as excess this compound and hydrolyzed TFP, from the much larger conjugate. SEC is also useful for analyzing the aggregation state of the final conjugate.[4]

The logical workflow for the purification process is outlined below:

PurificationWorkflow cluster_reaction Conjugation Reaction cluster_purification Purification Cascade cluster_analysis Quality Control cluster_final Final Product Reaction Crude Reaction Mixture (Conjugate, Unreacted Biomolecule, Excess PEG-TFP, Byproducts) RP_HPLC Primary Purification: Reversed-Phase HPLC Reaction->RP_HPLC Initial Separation SEC Polishing Step: Size-Exclusion Chromatography RP_HPLC->SEC Buffer Exchange & Aggregate Removal Analysis Purity & Identity Analysis (LC-MS, SDS-PAGE) SEC->Analysis Verification FinalProduct Purified Conjugate Analysis->FinalProduct Release

Caption: Purification workflow for this compound conjugates.

Experimental Protocols

General Considerations for TFP Ester Conjugation

The TFP ester readily reacts with primary amines to form stable amide bonds.[6][7] For efficient conjugation, it is recommended to perform the reaction in an amine-free buffer at a pH of 7.5-8.5.[8] The TFP ester is susceptible to hydrolysis, so it is crucial to prepare the reagent solution immediately before use.[9]

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for the primary purification of the conjugate, leveraging the hydrophobicity of the Methoxytrityl group.

Materials:

  • Crude conjugation reaction mixture

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Method:

  • Sample Preparation: If the reaction mixture is in a non-volatile buffer, perform a buffer exchange into a suitable buffer (e.g., 20 mM ammonium acetate) using a desalting column.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column dimensions.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the bound molecules using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined empirically.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins and 260 nm for oligonucleotides). The Mmt-containing conjugate is expected to elute at a higher acetonitrile concentration than the unconjugated biomolecule.

  • Analysis of Fractions: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to identify those containing the pure conjugate.

  • Solvent Removal: Pool the fractions containing the pure conjugate and remove the organic solvent using a vacuum concentrator.

  • Lyophilization: Lyophilize the aqueous solution to obtain the purified conjugate as a powder.

Protocol 2: Polishing by Size-Exclusion Chromatography (SEC)

This protocol is used as a polishing step to remove any remaining small molecule impurities and to exchange the conjugate into a final desired buffer.

Materials:

  • Partially purified conjugate from RP-HPLC

  • SEC system with a column appropriate for the molecular weight of the conjugate

  • Mobile Phase: A suitable physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired mobile phase.

  • Sample Preparation: Dissolve the partially purified conjugate in the mobile phase.

  • Sample Injection: Inject the sample onto the equilibrated column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the monomeric conjugate. The elution volume will be inversely proportional to the molecular size.

  • Analysis and Pooling: Analyze the fractions for purity and pool the fractions containing the purified monomeric conjugate.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical purification run.

Table 1: RP-HPLC Purification Summary

SampleInjection Volume (mL)Peak Area (mAU*min)Purity by UV (%)Recovery (%)
Crude Reaction Mixture1.0150045-
Pooled Conjugate Fractions5.0650>9585
Unconjugated Biomolecule3.0700--
Byproducts2.0150--

Table 2: SEC Polishing Summary

SampleInjection Volume (mL)Peak Area (mAU*min)Monomer Purity (%)Aggregate (%)
RP-HPLC Purified Conjugate0.5600982
Final Purified Conjugate2.0580>99<1

Visualization of Purification Logic

The decision-making process for choosing the appropriate purification strategy can be visualized as follows:

PurificationDecision Start Start: Crude Conjugate Mixture CheckSize Significant Size Difference between Conjugate and Impurities? Start->CheckSize CheckHydrophobicity Significant Hydrophobicity Difference? CheckSize->CheckHydrophobicity No SEC_Primary Primary Purification: Size-Exclusion Chromatography CheckSize->SEC_Primary Yes RP_Primary Primary Purification: Reversed-Phase HPLC CheckHydrophobicity->RP_Primary Yes Polish Polishing Step (e.g., IEX or HIC) CheckHydrophobicity->Polish No SEC_Primary->Polish RP_Primary->Polish End End: Purified Conjugate Polish->End

Caption: Decision tree for selecting a purification strategy.

Conclusion

The successful purification of this compound conjugates is a critical step in the development of novel bioconjugates. The combination of reversed-phase HPLC for primary purification and size-exclusion chromatography for polishing provides a robust and reliable method for obtaining highly pure material. The protocols and data presented in this application note serve as a comprehensive guide for researchers in this field.

References

Applications in Proteomics Research: Detailed Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteomics, the large-scale study of proteins, has emerged as a cornerstone of modern biological and clinical research, offering profound insights into cellular function and disease mechanisms. For researchers, scientists, and drug development professionals, proteomics provides a powerful toolkit to identify novel drug targets, discover biomarkers for diagnostics and prognostics, and elucidate the mechanisms of action of therapeutic agents. This document provides detailed application notes and protocols for key applications of proteomics in research and drug development, complete with quantitative data summaries and visualizations of experimental workflows and signaling pathways.

Application Note 1: Biomarker Discovery in Neurodegenerative Diseases

Overview

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing healthcare challenge. A major hurdle in developing effective treatments is the lack of reliable biomarkers for early diagnosis and monitoring disease progression. Proteomics offers an unbiased approach to identify proteins in cerebrospinal fluid (CSF) and blood plasma that are differentially expressed between healthy individuals and patients with neurodegenerative diseases.[1][2] These protein signatures can serve as valuable biomarkers for early detection, patient stratification, and as surrogate endpoints in clinical trials.

Key Applications

  • Early Diagnosis: Identification of protein panels that can distinguish patients in the early stages of neurodegenerative disease from healthy controls or individuals with other neurological conditions.[1]

  • Prognosis and Staging: Discovery of biomarkers that correlate with disease severity and predict the rate of cognitive decline.

  • Treatment Response Monitoring: Identification of pharmacodynamic biomarkers that indicate a biological response to a therapeutic intervention.

Quantitative Data Summary

The following table summarizes hypothetical quantitative proteomics data from a study comparing protein abundance in the cerebrospinal fluid (CSF) of Alzheimer's disease (AD) patients and healthy controls. Data was acquired using a label-free quantitative mass spectrometry approach.

Protein IDProtein NameFold Change (AD/Control)p-valuePotential Role in AD
P02768Amyloid-beta A4 protein1.8<0.01Component of amyloid plaques
P10636Microtubule-associated protein tau2.5<0.01Component of neurofibrillary tangles
P04004Vitronectin1.5<0.05Involved in cell adhesion and migration
P01024Complement C31.7<0.05Component of the complement system, linked to inflammation
P02753Retinol-binding protein 4-1.6<0.05Involved in vitamin A transport

Protocol 1: Label-Free Quantitative Proteomics of Cerebrospinal Fluid (CSF) for Biomarker Discovery

This protocol outlines a general workflow for the identification of protein biomarkers in CSF using a label-free quantitative proteomics approach.

1. Sample Collection and Preparation

1.1. Collect CSF from patients and healthy controls following standardized clinical procedures to minimize blood contamination.[3] 1.2. Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove cells and debris. 1.3. Aliquot the supernatant and store at -80°C until further processing. 1.4. Determine the total protein concentration of each CSF sample using a BCA protein assay.

2. Protein Extraction and Digestion

2.1. Take an equal amount of total protein (e.g., 50 µg) from each CSF sample. 2.2. Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. 2.3. Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes. 2.4. Digestion: Perform a two-step enzymatic digestion. First, add Lys-C (enzyme-to-protein ratio of 1:100) and incubate at 37°C for 4 hours. Then, add trypsin (enzyme-to-protein ratio of 1:50) and incubate overnight at 37°C. 2.5. Stop the digestion by adding formic acid to a final concentration of 1%. 2.6. Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges. 2.7. Dry the purified peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis

3.1. Reconstitute the dried peptides in a solution of 0.1% formic acid in water. 3.2. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3.3. Liquid Chromatography: Separate the peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration. 3.4. Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis

4.1. Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). 4.2. Protein Identification: Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot). 4.3. Protein Quantification: For label-free quantification, use methods based on precursor ion intensity or spectral counting.[4][5] 4.4. Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between the disease and control groups.

Experimental Workflow: Label-Free Quantitative Proteomics

Label_Free_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output CSF_Collection CSF Collection Protein_Extraction Protein Extraction & Digestion CSF_Collection->Protein_Extraction Peptide_Cleanup Peptide Cleanup Protein_Extraction->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Candidates Biomarker Candidates Statistical_Analysis->Biomarker_Candidates

Caption: A generalized workflow for label-free quantitative proteomics.

Application Note 2: Drug Target Identification and Validation

Overview

A critical step in drug discovery is the identification and validation of molecular targets that are causally linked to a disease. Proteomics provides a powerful set of tools to achieve this by comparing the proteomes of diseased and healthy cells or tissues. Differentially expressed or modified proteins can represent potential therapeutic targets. Furthermore, chemical proteomics approaches can be used to identify the direct binding partners of a drug candidate, thereby confirming its target engagement and revealing potential off-target effects.

Key Applications

  • Novel Target Discovery: Identification of proteins that are overexpressed, underexpressed, or post-translationally modified in a disease state.

  • Target Validation: Confirmation that a drug candidate interacts with its intended target in a cellular context.

  • Off-Target Profiling: Identification of unintended binding partners of a drug, which can help to explain its toxicity or side effects.

Quantitative Data Summary

The following table presents example data from a SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment designed to identify proteins that are differentially expressed in a cancer cell line compared to a non-cancerous cell line.

Protein IDProtein NameSILAC Ratio (Cancer/Normal)Regulation in CancerPotential as a Drug Target
P00533Epidermal growth factor receptor (EGFR)3.2UpregulatedYes (targeted by TKIs)
P31749Serine/threonine-protein kinase B-raf2.8UpregulatedYes (targeted by RAF inhibitors)
P60709Actin, cytoplasmic 11.1UnchangedNo (housekeeping protein)
Q06609Peroxiredoxin-1-2.1DownregulatedPotential for therapies that restore its function
P04637Cellular tumor antigen p53-3.5DownregulatedPotential for therapies that restore its function

Protocol 2: SILAC-Based Quantitative Proteomics for Drug Target Discovery

This protocol describes a general workflow for identifying differentially expressed proteins in cell culture using SILAC.[6][7]

1. SILAC Labeling

1.1. Culture two populations of cells in parallel. 1.2. For the "heavy" population, use a medium containing heavy isotopes of essential amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine). 1.3. For the "light" population, use a medium containing the normal, light isotopes of these amino acids. 1.4. Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[8]

2. Cell Lysis and Protein Extraction

2.1. Harvest the "heavy" and "light" labeled cells separately. 2.2. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. 2.3. Determine the protein concentration of each lysate. 2.4. Mix equal amounts of protein from the "heavy" and "light" lysates.

3. Protein Digestion

3.1. Perform in-solution or in-gel digestion of the mixed protein sample. 3.2. Reduction and Alkylation: Reduce the proteins with DTT and alkylate with IAA as described in Protocol 1. 3.3. Digestion: Digest the proteins with trypsin overnight at 37°C. 3.4. Desalt and clean up the resulting peptide mixture.

4. LC-MS/MS Analysis

4.1. Analyze the peptide mixture by LC-MS/MS as described in Protocol 1.

5. Data Analysis

5.1. Process the raw MS data using software that supports SILAC quantification (e.g., MaxQuant). 5.2. The software will identify peptide pairs that are chemically identical but differ in mass due to the isotopic labels. 5.3. The ratio of the intensities of the "heavy" and "light" peptides provides a quantitative measure of the relative abundance of the corresponding protein in the two cell populations. 5.4. Identify proteins with significant changes in their SILAC ratios as potential drug targets.

Experimental Workflow: SILAC-Based Quantitative Proteomics

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output Light_Cells Control Cells (Light Amino Acids) Cell_Lysis Cell Lysis Light_Cells->Cell_Lysis Heavy_Cells Treated Cells (Heavy Amino Acids) Heavy_Cells->Cell_Lysis Protein_Mixing Protein Mixing (1:1) Cell_Lysis->Protein_Mixing Digestion Digestion Protein_Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantified_Proteins Quantified Proteins Data_Analysis->Quantified_Proteins

Caption: A schematic of the SILAC experimental workflow.

Application Note 3: Elucidating Drug Mechanisms of Action

Overview

Understanding how a drug exerts its therapeutic effect at the molecular level is crucial for optimizing its efficacy and identifying potential resistance mechanisms. Phosphoproteomics, a sub-discipline of proteomics that focuses on protein phosphorylation, is particularly powerful for studying the mechanism of action of drugs that target signaling pathways, such as kinase inhibitors. By quantifying changes in the phosphoproteome upon drug treatment, researchers can identify the direct and indirect downstream targets of a drug and map the signaling pathways it modulates.

Key Applications

  • Mechanism of Action Studies: Delineating the signaling cascades affected by a drug.

  • Kinase Inhibitor Profiling: Assessing the selectivity of kinase inhibitors by identifying their on- and off-target effects.[9][10]

  • Resistance Mechanism Discovery: Identifying changes in signaling pathways that lead to drug resistance.

Quantitative Data Summary

The table below shows hypothetical data from a phosphoproteomics experiment investigating the effects of a specific kinase inhibitor on a cancer cell line.

PhosphositeProteinFold Change (Inhibitor/Control)Kinase Substrate MotifImplication
pY1068EGFR-4.5Y-x-x-x-EOn-target effect
pS473AKT1-3.2R-x-R-x-x-S/TDownstream of target pathway
pT202/pY204MAPK1/3 (ERK)-2.8P-x-S/T-PDownstream of target pathway
pY416SRC-1.5D-E-E-Y-I/VPotential off-target effect
pS82Hsp272.1R-x-x-SActivation of stress response pathway

Protocol 3: Phosphoproteomics-Based Kinase Inhibitor Profiling

This protocol provides a general workflow for identifying the cellular targets of a kinase inhibitor using phosphoproteomics.

1. Cell Culture and Treatment

1.1. Culture cancer cells to approximately 80% confluency. 1.2. Treat the cells with the kinase inhibitor at a desired concentration and for a specific duration. Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis and Protein Digestion

2.1. Lyse the cells in a denaturing buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. 2.2. Reduce, alkylate, and digest the proteins with trypsin as described in Protocol 1.

3. Phosphopeptide Enrichment

3.1. Enrich for phosphopeptides from the total peptide mixture using methods such as:

  • Immobilized Metal Affinity Chromatography (IMAC): Using Fe3+ or Ti4+ ions to capture phosphopeptides.
  • Titanium Dioxide (TiO2) Chromatography: Another effective method for phosphopeptide enrichment.
  • Phospho-specific Antibody Enrichment: Using antibodies that recognize phosphorylated tyrosine, serine, or threonine residues.

4. LC-MS/MS Analysis

4.1. Analyze the enriched phosphopeptides by LC-MS/MS.

5. Data Analysis

5.1. Process the raw MS data to identify and quantify phosphopeptides. 5.2. Compare the phosphopeptide abundances between the inhibitor-treated and control samples to identify sites with significant changes in phosphorylation. 5.3. Use bioinformatics tools (e.g., Kinase-Substrate Enrichment Analysis) to infer the activity of upstream kinases based on the changes in their known substrate phosphorylation. 5.4. Map the regulated phosphoproteins to known signaling pathways to understand the drug's mechanism of action.[11]

Signaling Pathway Visualizations

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY PI3K PI3K EGFR->PI3K pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: A simplified diagram of the EGFR signaling pathway.

MAPK Signaling Pathway

MAPK_Signaling cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Growth_Factors Growth Factors MAPKKK MAPKKK (e.g., Raf) Growth_Factors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Cellular_Response Proliferation, Differentiation, Apoptosis MAPK->Cellular_Response

Caption: A generalized overview of the MAPK signaling cascade.

References

Troubleshooting & Optimization

Methoxytrityl-N-PEG12-TFP Ester Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Methoxytrityl-N-PEG12-TFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

The this compound is an amine-reactive pegylation reagent. The tetrafluorophenyl (TFP) ester group is an activated leaving group that readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[1][2][3] The methoxytrityl group serves as an acid-labile protecting group for the amine functionality on the other end of the PEG12 chain, allowing for selective deprotection under mild acidic conditions.[1]

G Reagent This compound Product Stable Amide Bond (Pegylated Molecule) Reagent->Product Reaction with Byproduct 2,3,5,6-Tetrafluorophenol Reagent->Byproduct releases Amine Primary Amine (e.g., Protein, Peptide) Amine->Product

Figure 1. Basic reaction scheme of this compound with a primary amine.

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

TFP esters offer superior stability, particularly in aqueous solutions and at basic pH levels, compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4] This increased stability reduces the rate of hydrolysis, a competing side reaction that can significantly lower the yield of the desired conjugate.[5] The enhanced stability of TFP esters allows for more flexibility in reaction conditions and can lead to higher conjugation efficiencies.[1]

Q3: What is the optimal pH for conducting the reaction?

The optimal pH for conjugating TFP esters to amines is typically in the range of 7.5 to 8.0.[1][6] While the reaction can proceed at a neutral pH, slightly basic conditions ensure that the primary amine groups are deprotonated and thus more nucleophilic and available for reaction.[5] However, it's a balance, as the rate of hydrolysis also increases with pH.[5]

Q4: How should I handle the solubility of this compound?

Due to the hydrophobic nature of the TFP group, TFP esters generally exhibit lower water solubility than their NHS counterparts.[4] It is recommended to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Hydrolysis of the TFP ester: This is a common side reaction, especially if the reaction is run for an extended period at a high pH.[5]Optimize the reaction time and pH. Consider running the reaction at a slightly lower pH (e.g., 7.5) to balance amine reactivity and ester stability. Ensure the TFP ester is fresh and has been stored properly to prevent degradation from moisture.[7]
Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and less reactive.Ensure the reaction buffer is within the optimal pH range of 7.5-8.0.[1][6] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[7]
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with the target molecule for reaction with the TFP ester.Use a non-amine-containing buffer. If the final product is in a Tris-based buffer, consider a buffer exchange step prior to the reaction.
Poor solubility of the TFP ester: If the ester is not fully dissolved, the reaction will be inefficient.Dissolve the this compound in a minimal amount of dry DMSO or DMF before adding it to the reaction mixture.[7]
Incorrect stoichiometry: An insufficient molar excess of the TFP ester will result in incomplete conjugation.For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the TFP reagent is a good starting point. For more dilute protein solutions, a 20- to 50-fold molar excess may be necessary.[7]
No Reaction or Very Low Yield Degraded TFP ester: TFP esters are sensitive to moisture.[7] Improper storage can lead to hydrolysis before use.Always allow the vial to come to room temperature before opening to prevent condensation.[7] Store the reagent under an inert atmosphere and desiccated at the recommended temperature. Use fresh, high-quality reagents.
Inactive target molecule: The primary amines on the target molecule may be inaccessible or modified.Confirm the purity and integrity of your target molecule. Ensure that the reactive amine groups are available for conjugation.
Difficulty in Purifying the Final Product Excess unreacted TFP ester and byproducts: The presence of unreacted reagent and the 2,3,5,6-tetrafluorophenol byproduct can complicate purification.Quench the reaction by adding a buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM.[7] This will react with any remaining TFP ester. The pegylated product can then be purified using standard techniques like size exclusion chromatography or dialysis.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and desired degree of pegylation.

  • Preparation of Reagents:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of the TFP ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7]

    • Prepare your protein in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH between 7.5 and 8.0.[7]

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. For a protein concentration ≥ 5 mg/mL, start with a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[7]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted TFP ester is quenched.

  • Purification:

    • Remove the excess reagent and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.

  • Deprotection of the Methoxytrityl Group (Optional):

    • The methoxytrityl group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to expose the terminal amine for further conjugation if required.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification & Deprotection prep_reagent Equilibrate TFP Ester to RT prep_stock Prepare TFP Ester Stock in DMSO/DMF prep_reagent->prep_stock add_reagent Add TFP Ester Stock to Protein Solution prep_stock->add_reagent prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.0) prep_protein->add_reagent incubate Incubate (RT or 4°C) add_reagent->incubate add_quench Add Quenching Buffer (e.g., Tris) incubate->add_quench incubate_quench Incubate to Quench add_quench->incubate_quench purify Purify Conjugate (e.g., SEC, Dialysis) incubate_quench->purify deprotect Optional: Deprotect Methoxytrityl Group with Mild Acid purify->deprotect

Figure 2. Experimental workflow for the conjugation of this compound.

Quantitative Data Summary

Parameter Recommended Range/Condition Reference
pH 7.5 - 8.0[1][6]
Solvent for Stock Solution Anhydrous DMSO or DMF[7]
Buffer Amine-free (e.g., PBS, HEPES, Borate)[7]
Molar Excess (TFP:Protein) 10-fold (for [Protein] ≥ 5 mg/mL)20- to 50-fold (for [Protein] < 5 mg/mL)[7]
Reaction Time 30-60 min at Room Temp.2-4 hours at 4°C[7]
Quenching Agent Tris or other primary amine buffer (50-100 mM final concentration)[7]

G

Figure 3. A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxytrityl-N-PEG12-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing answers to frequently asked questions and troubleshooting common issues, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a heterobifunctional crosslinker.[1] It comprises three key components:

  • A Methoxytrityl (Mmt) group: An acid-labile protecting group for the primary amine.[2]

  • A polyethylene glycol (PEG) spacer (12 units) : A hydrophilic linker that enhances solubility and provides spatial separation between conjugated molecules.[3][4]

  • A Tetrafluorophenyl (TFP) ester : An amine-reactive functional group that forms stable amide bonds with primary amines.[5][6]

This reagent is commonly used in bioconjugation, drug delivery, and proteomics for applications such as PEGylating proteins, peptides, or other molecules.[7][8]

Q2: What is hydrolysis in the context of this reagent and why is it a concern?

A2: Hydrolysis is a chemical reaction where the TFP ester reacts with water, leading to the cleavage of the ester bond. This results in the formation of an unreactive carboxylic acid, rendering the reagent incapable of reacting with the target amine-containing molecule.[9][10] This is a competing side reaction to the desired amide bond formation and can significantly reduce conjugation efficiency.[11][12]

Q3: How does the stability of a TFP ester compare to the more common NHS ester?

A3: TFP esters are significantly more stable towards hydrolysis, particularly under basic pH conditions, compared to N-hydroxysuccinimide (NHS) esters.[5][6][13][14] This extended stability in aqueous solutions provides a longer reaction window and can lead to more efficient and reproducible conjugations.[12][15]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions to prevent the hydrolysis of this compound.

Issue 1: Low Conjugation Yield

  • Possible Cause: Hydrolysis of the TFP ester before or during the conjugation reaction.

  • Solutions:

    • Proper Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][16] Handle the reagent in a dry environment (e.g., under an inert atmosphere like nitrogen or argon).

    • Solvent Choice: Dissolve the TFP ester in a dry, water-miscible organic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.[9][10] Avoid using solvents that may contain amine impurities, which can react with the TFP ester.[10]

    • Reaction Buffer: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[9] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the TFP ester.[17]

    • pH Control: While TFP esters are more stable at basic pH than NHS esters, very high pH will still accelerate hydrolysis.[11] The optimal pH range for TFP ester conjugation to amines is typically between 7.5 and 9.0.[2][6][16]

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variable levels of TFP ester hydrolysis due to inconsistent storage or handling.

  • Solutions:

    • Storage: Store the this compound at -20°C in a desiccated environment.[15][16][18]

    • Fresh Solutions: Do not prepare stock solutions for long-term storage. The TFP ester moiety readily hydrolyzes in the presence of even trace amounts of moisture.[9][17] Prepare solutions immediately before each experiment.

    • Consistent Reaction Time: While TFP esters offer a longer reaction window, standardizing the reaction time will contribute to more reproducible results.

Issue 3: Complete Failure of Conjugation Reaction

  • Possible Cause: Complete hydrolysis of the TFP ester.

  • Solutions:

    • Reagent Integrity: Check the expiration date and storage conditions of your reagent. If in doubt, use a fresh vial.

    • Moisture Contamination: Scrutinize all reagents and labware for potential moisture contamination. Ensure solvents are anhydrous and buffers are freshly prepared.

Data Presentation

Table 1: Comparative Stability of TFP and NHS Esters

FeatureTFP EsterNHS EsterCitation(s)
Hydrolytic Stability More stable, especially at basic pH.Less stable, rapidly hydrolyzes at basic pH.[5][6][10][12][13][14]
Optimal Reaction pH 7.5 - 9.07.0 - 8.0[6][16][19]
Reaction Window Longer, allowing for more controlled reactions.Shorter, requiring more precise timing.[14]
Solubility Can be more hydrophobic due to the TFP group.Generally more water-soluble.[10][19]

Experimental Protocols

Protocol 1: General Procedure for Dissolving and Handling this compound

  • Remove the vial of this compound from -20°C storage and place it in a desiccator at room temperature for at least 20 minutes to allow it to warm up.[9]

  • Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), open the vial.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).[9]

  • Vortex briefly to ensure complete dissolution.

  • Use the solution immediately for your conjugation reaction. Do not store the solution.[17]

Protocol 2: General Protein Conjugation

  • Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH between 7.5 and 8.5.[9]

  • Prepare the this compound solution in anhydrous DMSO or DMF as described in Protocol 1.

  • Add the desired molar excess of the TFP ester solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Reaction times may need to be optimized for specific applications.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted TFP ester.

  • Purify the conjugate using standard methods such as dialysis, size exclusion chromatography, or affinity chromatography.

Visualizations

Hydrolysis_vs_Conjugation cluster_reactants Reactants cluster_products Products TFP_Ester This compound Conjugate Stable Amide Bond (Conjugated Product) TFP_Ester->Conjugate Desired Reaction (Amine Nucleophile) Hydrolyzed_Product Inactive Carboxylic Acid (Hydrolyzed Product) TFP_Ester->Hydrolyzed_Product Competing Side Reaction (Hydrolysis) Amine_Molecule Target Molecule (R-NH2) Water Water (H2O)

Caption: Competing reaction pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Equilibrate 1. Equilibrate Reagent to Room Temperature Dissolve 2. Dissolve in Anhydrous Solvent Equilibrate->Dissolve Mix 4. Mix Reagents Dissolve->Mix Prepare_Target 3. Prepare Target Molecule in Amine-Free Buffer (pH 7.5-9.0) Prepare_Target->Mix Incubate 5. Incubate Mix->Incubate Quench 6. Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify 7. Purify Conjugate Quench->Purify

Caption: Recommended experimental workflow to minimize hydrolysis.

Mmt_Deprotection_Pathway Mmt_Protected Mmt-NH-PEG12-TFP Deprotected H2N-PEG12-TFP Mmt_Protected->Deprotected Deprotection Mild_Acid Mild Acidic Conditions (e.g., Trifluoroacetic Acid) Mild_Acid->Deprotected

Caption: Methoxytrityl (Mmt) group removal via mild acid treatment.

References

Navigating Solubility Challenges with Methoxytrityl-N-PEG12-TFP Ester in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often encounter solubility issues when working with PEGylated compounds in aqueous environments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges specifically related to Methoxytrityl-N-PEG12-TFP ester, a valuable reagent in bioconjugation and drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a chemical reagent with three key functional parts:

  • Methoxytrityl (Mmt) Group: A protecting group for the amine, which is sensitive to acid and can be removed under mild acidic conditions.[1][2]

  • PEG12 Spacer: A polyethylene glycol chain with 12 ethylene glycol units. This spacer is hydrophilic and enhances the water solubility of the molecule.[3]

  • TFP Ester (Tetrafluorophenyl Ester): An amine-reactive group that forms stable amide bonds with primary amines on biomolecules. TFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at a basic pH.[4][5][6]

Q2: Why am I experiencing solubility issues with this compound in my aqueous buffer?

A2: While the PEG12 chain improves water solubility, the methoxytrityl group and the TFP ester are hydrophobic, which can lead to poor overall solubility in aqueous solutions.[1][4] The solubility is a balance between the hydrophilic and hydrophobic properties of the different parts of the molecule. For a similar compound, DBCO-PEG5-TFP ester, the solubility in aqueous buffers is noted to be up to 0.5 mM, which can serve as a starting estimate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: It is highly recommended to first dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[7] This stock solution can then be added to your aqueous reaction buffer.

Q4: What is the maximum percentage of organic solvent I can have in my final reaction mixture?

A4: While this can be protein-dependent, a general guideline is to keep the final concentration of the organic solvent (like DMSO or DMF) below 10% of the total reaction volume. Higher concentrations of organic solvents can denature or cause the precipitation of proteins.

Q5: At what pH should I perform my conjugation reaction?

A5: The optimal pH for the reaction of TFP esters with primary amines is typically between 7.2 and 8.5.[3][8] It's important to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[7]

Q6: What are the primary competing reactions I should be aware of?

A6: The main competing reaction is the hydrolysis of the TFP ester, where it reacts with water instead of the amine on your target molecule. While TFP esters are more stable against hydrolysis than NHS esters, the rate of hydrolysis increases with pH.[9] To minimize hydrolysis, it is advisable to prepare the reagent solution just before use and to work efficiently.[7]

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer

This is a common issue arising from the hydrophobic nature of the molecule.

Troubleshooting Workflow

A Precipitation Observed B Prepare fresh, concentrated stock solution in anhydrous DMSO or DMF A->B C Add stock solution dropwise to the vigorously stirring aqueous buffer B->C D Does precipitation persist? C->D E Increase the final volume of the aqueous buffer to lower the concentration D->E Yes G Precipitation Resolved D->G No F Consider a small, incremental increase in the final organic solvent concentration (not exceeding 10%) E->F H If precipitation continues, the desired concentration may be above the solubility limit. Re-evaluate required concentration. E->H F->D Reagent This compound Conjugate Methoxytrityl-N-PEG12-Protein Reagent->Conjugate Aminolysis (Desired Reaction) Hydrolysis Hydrolyzed Reagent Reagent->Hydrolysis Hydrolysis (Side Reaction) Protein Protein-NH2 Protein->Conjugate Water H2O Water->Hydrolysis Start Experiment Start SolubilityIssue Solubility Issue Observed? Start->SolubilityIssue InitialPrecipitation Precipitation on adding reagent? SolubilityIssue->InitialPrecipitation Yes Proceed Proceed with Experiment SolubilityIssue->Proceed No ProteinPrecipitation Protein precipitation during reaction? InitialPrecipitation->ProteinPrecipitation No TroubleshootInitial Follow Initial Precipitation Guide InitialPrecipitation->TroubleshootInitial Yes TroubleshootProtein Follow Protein Precipitation Guide ProteinPrecipitation->TroubleshootProtein Yes ProteinPrecipitation->Proceed No TroubleshootInitial->Proceed TroubleshootProtein->Proceed

References

Technical Support Center: TFP Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3,5,6-Tetrafluorophenyl (TFP) esters in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of TFP esters in their experiments.

FAQs and Troubleshooting Guide

This section addresses specific issues that users may encounter during bioconjugation experiments with TFP esters.

1. Why am I seeing low conjugation efficiency or yield?

Low conjugation efficiency is a common issue that can arise from several factors. Here’s a troubleshooting guide to help you identify and resolve the problem.

  • Possible Cause 1: Hydrolysis of the TFP ester. TFP esters, while more stable than N-hydroxysuccinimide (NHS) esters, can still hydrolyze in aqueous solutions, especially at higher pH.[1][2][3] This hydrolysis reaction is a primary competitor to the desired amidation reaction.[1]

    • Solution:

      • Optimize pH: While the optimal pH for conjugation with TFP esters is slightly higher than for NHS esters, excessively high pH will accelerate hydrolysis.[4] The recommended pH range for TFP ester conjugation is typically between 7.5 and 9.0.[5][6]

      • Use Anhydrous Solvents: Dissolve the TFP ester in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before adding it to the aqueous reaction buffer.[6] Be aware that DMF can degrade over time to form amines that will compete with your biomolecule, so always use fresh, high-purity DMF.[4]

      • Control Reaction Time: While TFP esters are more stable than NHS esters, prolonged reaction times can still lead to significant hydrolysis. Monitor the reaction progress to determine the optimal time for your specific system.

  • Possible Cause 2: Suboptimal Buffer Conditions. The choice of buffer is critical for successful conjugation.

    • Solution:

      • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for reaction with the TFP ester, leading to significantly lower yields.[6]

      • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at the appropriate pH.[6]

  • Possible Cause 3: Inactive Biomolecule. The primary amine groups on your protein or other biomolecule may not be available for conjugation.

    • Solution:

      • Check Protein Purity and Folding: Ensure your protein is properly folded and that the lysine residues or N-terminus are accessible.

      • Buffer Exchange: If your biomolecule is in an incompatible buffer, perform a buffer exchange into the recommended reaction buffer before starting the conjugation.

2. I am observing unexpected side products or loss of biological activity. What could be the cause?

While TFP esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, potentially leading to undesired products and a loss of biological activity.

  • Possible Cause 1: Reaction with Cysteine Residues. The thiol group in cysteine is a potent nucleophile and can react with activated esters.

    • Troubleshooting:

      • pH Control: The reactivity of the thiol group is pH-dependent. At neutral or slightly acidic pH, the thiol group is less nucleophilic, which can help to minimize reaction with the TFP ester.

      • Blocking Free Thiols: If your protein contains free cysteines that are not involved in disulfide bonds and are not the intended target, consider protecting them with a reversible blocking agent prior to conjugation.

      • Analytical Characterization: Use techniques like mass spectrometry (MS) to analyze your conjugate and identify any unexpected modifications.[7]

  • Possible Cause 2: Reaction with Tyrosine Residues. The hydroxyl group of tyrosine can be acylated by activated esters, particularly at higher pH.

    • Troubleshooting:

      • pH Optimization: Lowering the reaction pH can reduce the reactivity of the tyrosine hydroxyl group. Studies with NHS esters have shown that reaction with tyrosine is more favorable under acidic conditions, while lysine reactivity dominates at alkaline pH.[8]

      • Excess Reagent: Using a large excess of the TFP ester can increase the likelihood of side reactions. Optimize the molar ratio of TFP ester to your biomolecule to maximize amine conjugation while minimizing off-target reactions.

  • Possible Cause 3: Reaction with Histidine Residues. The imidazole ring of histidine is nucleophilic and can potentially react with TFP esters.

    • Troubleshooting:

      • pH Control: The nucleophilicity of the histidine imidazole ring is pH-dependent. Careful control of the reaction pH can help to minimize this side reaction.

      • Characterization: Employ analytical methods like peptide mapping and mass spectrometry to identify any histidine modifications.

Data Presentation

Hydrolysis of TFP Esters vs. NHS Esters

TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly at basic pH.[1] This enhanced stability allows for more efficient and reproducible bioconjugation reactions.[2][3]

pHReagentRate Constant (k') (s⁻¹)Half-Life (t₁/₂) (minutes)
7.0TFP Ester1.1 x 10⁻⁵1050
NHS Ester2.1 x 10⁻⁵550
8.0TFP Ester3.3 x 10⁻⁵350
NHS Ester9.9 x 10⁻⁵117
10.0TFP Ester2.0 x 10⁻⁴58
NHS Ester1.7 x 10⁻³6.8
Data adapted from a study on self-assembled monolayers. The absolute rates may vary in solution, but the trend of TFP esters being more stable holds true.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a TFP Ester

This protocol provides a general guideline for conjugating a TFP ester to a protein. Optimization may be required for specific proteins and TFP reagents.

  • Materials:

    • Protein of interest in a suitable buffer (e.g., PBS, Borate buffer).

    • TFP ester reagent.

    • Anhydrous DMSO or DMF.

    • Reaction Buffer: Amine-free buffer at pH 7.5-9.0 (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).[5]

    • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

    • Purification column (e.g., size-exclusion chromatography).

  • Procedure: a. Prepare the Protein Solution: i. If necessary, perform a buffer exchange to transfer the protein into the desired Reaction Buffer. ii. Adjust the protein concentration to 1-10 mg/mL. b. Prepare the TFP Ester Solution: i. Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM. c. Conjugation Reaction: i. Add the TFP ester stock solution to the protein solution while gently vortexing. The molar ratio of TFP ester to protein will need to be optimized, but a starting point of 10-20 fold molar excess of the ester is common. ii. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. d. Quench the Reaction (Optional): i. To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. ii. Incubate for 15-30 minutes at room temperature. e. Purify the Conjugate: i. Remove unreacted TFP ester and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Monitoring TFP Ester Hydrolysis by HPLC

This protocol describes a method to monitor the hydrolysis of a TFP ester using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Materials:

    • TFP ester of interest.

    • Reaction buffer at the desired pH.

    • HPLC system with a C18 column and a UV detector.

    • Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA).

  • Procedure: a. Prepare a solution of the TFP ester in the reaction buffer at a known concentration. b. At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the solution onto the RP-HPLC column. c. Elute the components using a suitable gradient of the mobile phases. d. Monitor the chromatogram at a wavelength where the TFP ester and its hydrolysis product absorb. e. Quantify the peak area of the TFP ester at each time point to determine the rate of hydrolysis.

Visualizations

TFP_Ester_Reaction_Pathway TFP_Ester TFP Ester Desired_Conjugate Protein-Amide Conjugate (Stable) TFP_Ester->Desired_Conjugate Desired Reaction (Amidation) Hydrolyzed_Ester Inactive Carboxylic Acid TFP_Ester->Hydrolyzed_Ester Side Reaction (Hydrolysis) Side_Product Side Product (Potential for activity loss) TFP_Ester->Side_Product Side Reaction (e.g., Thioester formation) Protein_Amine Protein-NH2 (Lysine, N-terminus) Protein_Amine->Desired_Conjugate Hydrolysis H2O Hydrolysis->Hydrolyzed_Ester Side_Reaction Other Nucleophiles (Cys, Tyr, His) Side_Reaction->Side_Product

Caption: Reaction pathways of TFP esters in bioconjugation.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_Hydrolysis Check for TFP Ester Hydrolysis Start->Check_Hydrolysis Yes Check_Buffer Verify Buffer Composition Start->Check_Buffer No Optimize_pH Optimize Reaction pH (7.5-9.0) Check_Hydrolysis->Optimize_pH Use_Anhydrous_Solvent Use Anhydrous Solvent for Ester Check_Hydrolysis->Use_Anhydrous_Solvent Check_Protein Assess Protein Activity Check_Buffer->Check_Protein Amine-free buffer used Amine_Free_Buffer Switch to Amine-Free Buffer Check_Buffer->Amine_Free_Buffer Amine buffer used Buffer_Exchange Perform Buffer Exchange Check_Protein->Buffer_Exchange Inactive Success Successful Conjugation Optimize_pH->Success Use_Anhydrous_Solvent->Success Amine_Free_Buffer->Success Buffer_Exchange->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

how to avoid aggregation during PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PEGylation Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation process, with a primary focus on preventing aggregation.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a common challenge that can arise from several factors. High protein concentrations can increase intermolecular interactions, leading to aggregation.[1] The reaction conditions themselves, such as a neutral to slightly alkaline pH, can favor the formation of disulfide-linked dimers and aggregates, particularly when targeting cysteine residues.[2] Additionally, the choice of PEGylation reagent and the molar ratio of PEG to protein can significantly influence the outcome. Sub-optimal temperature and reaction times can also contribute to protein instability and aggregation.

Q2: How does the choice of PEGylation chemistry affect aggregation?

A2: The chemistry used to attach PEG to a protein plays a crucial role in aggregation. Amine-reactive PEGs, such as PEG NHS esters, are highly reactive and can sometimes be difficult to control on a large scale, potentially leading to over-PEGylation and aggregation.[2] Thiol-specific PEGylation, targeting cysteine residues, is highly specific but can be complicated by the formation of disulfide-linked aggregates if not properly controlled.[2][3] Site-specific PEGylation strategies, which target specific amino acids or the N-terminus, can often minimize aggregation by producing a more homogeneous product.[3]

Q3: What is the role of pH in preventing aggregation during PEGylation?

A3: The pH of the reaction buffer is a critical parameter for controlling both the PEGylation reaction and protein stability. Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[1] Conducting the PEGylation reaction at a pH away from the protein's pI can increase its solubility and reduce the likelihood of aggregation.[1] For amine-specific PEGylation, a lower pH (around 7 or below) can favor modification of the N-terminal α-amino group over lysine ε-amino groups, leading to a more site-specific and potentially less aggregated product.[2]

Q4: Can the molecular weight and structure of the PEG reagent influence aggregation?

A4: Yes, the molecular weight and structure (linear vs. branched) of the PEG reagent can impact aggregation. Larger PEG molecules can provide a more effective steric shield around the protein, which can help to prevent intermolecular interactions and reduce aggregation.[4] However, the optimal PEG size is protein-dependent, and very large PEGs do not always confer additional stability.[3] Branched PEGs may offer a more comprehensive protective layer compared to linear PEGs of the same molecular weight, potentially leading to better prevention of aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during PEGylation experiments.

Problem Possible Cause(s) Recommended Solution(s)
Visible precipitation or cloudiness in the reaction mixture. - Protein concentration is too high.- The reaction buffer pH is close to the protein's isoelectric point (pI).- The temperature is causing protein denaturation.- Reduce Protein Concentration: Start with a lower protein concentration and gradually increase it once other parameters are optimized.[1]- Optimize Buffer pH: Adjust the pH of the reaction buffer to be at least one unit away from the protein's pI.[1]- Optimize Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability.[1]
Low yield of PEGylated product and high levels of aggregation detected by SEC. - Sub-optimal PEG-to-protein molar ratio.- Inappropriate PEGylation reagent for the target protein.- Reaction time is too long, leading to side reactions and aggregation.- Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of PEG to protein to find the optimal balance between PEGylation efficiency and aggregation. A 5:1 molar ratio of mPEG-ALD to protein has been shown to be effective in some cases.[5]- Screen Different PEG Reagents: Test different PEGylating reagents with varying reactive groups and molecular weights (see Table 1).- Optimize Reaction Time: Monitor the reaction over time using techniques like SDS-PAGE or SEC to determine the optimal reaction duration that maximizes the desired product while minimizing aggregation. A 2-hour reaction time has been found to be sufficient in certain instances.[5]
Formation of high molecular weight species (oligomers/aggregates) observed by DLS. - Disulfide bond scrambling leading to covalent aggregates.- Non-covalent self-association of the protein or PEGylated protein.- Add Reducing Agents (for non-thiol PEGylation): Include a mild reducing agent like TCEP to prevent disulfide bond formation between protein molecules.- Include Excipients: Add stabilizing excipients such as arginine, sugars (e.g., sucrose, trehalose), or non-ionic detergents (e.g., Polysorbate 20) to the reaction buffer to prevent non-covalent aggregation.
Heterogeneous PEGylation product with multiple PEG chains attached, leading to aggregation. - Non-specific PEGylation chemistry targeting multiple sites (e.g., lysines).- High reactivity of the PEG reagent.- Employ Site-Specific PEGylation: Utilize chemistries that target a single site, such as the N-terminus or a unique cysteine residue.[3]- Control Reaction pH: For amine-reactive PEGs, lowering the pH can increase the specificity for the N-terminus.[2]- Use a Less Reactive PEG Reagent: Consider using a PEG-aldehyde for more controlled N-terminal PEGylation via reductive amination.[2]

Data Presentation

Table 1: Comparison of Common PEGylation Reagents and their Impact on Aggregation

PEG Reagent TypeTarget Residue(s)Reaction pHPotential for AggregationMitigation Strategies
mPEG-NHS Ester Lysine, N-terminus7.0 - 8.5High, due to high reactivity and potential for multi-PEGylation.[2]Optimize molar ratio, use lower pH to favor N-terminal modification, control reaction time carefully.
mPEG-Aldehyde N-terminus5.0 - 7.0Lower, as it allows for more controlled, site-specific N-terminal modification via reductive amination.[2][5]Ensure efficient reduction with sodium cyanoborohydride.
mPEG-Maleimide Cysteine6.5 - 7.5Moderate, can be susceptible to disulfide-linked aggregation if free thiols are present.[3]Ensure the target cysteine is the only free thiol, or use site-directed mutagenesis to introduce a unique cysteine. Exclude oxygen to prevent disulfide bond formation.[2]
mPEG-SPA (Succinimidyl Propionate) Lysine, N-terminus7.0 - 8.0Moderate, generally offers good reactivity with potentially better control than NHS esters.[6]Optimization of molar ratio and reaction conditions is still crucial.

Experimental Protocols

Protocol 1: Optimization of pH for Protein PEGylation

This protocol outlines a general procedure for determining the optimal pH to minimize aggregation during a PEGylation reaction.

  • Determine Protein pI: Calculate the theoretical isoelectric point (pI) of your protein using an online tool (e.g., ExPASy ProtParam).

  • Prepare a Series of Buffers: Prepare a set of buffers with pH values ranging from at least 1 unit below to 1 unit above the protein's pI, in 0.5 pH unit increments. Ensure the buffer components do not interfere with the PEGylation chemistry. Common buffers include phosphate and borate buffers.

  • Set up Small-Scale Reactions: For each pH value, set up a small-scale PEGylation reaction. Keep the protein concentration, PEG-to-protein molar ratio, temperature, and reaction time constant across all reactions.

  • Incubate Reactions: Incubate the reactions under the desired temperature and for a predetermined time.

  • Quench the Reaction: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine for NHS esters).

  • Analyze for Aggregation: Analyze each reaction mixture for the presence of aggregates using Size Exclusion Chromatography (SEC) and/or Dynamic Light Scattering (DLS).

  • Determine Optimal pH: The optimal pH is the one that results in the highest yield of the desired PEGylated product with the lowest percentage of aggregates.

Protocol 2: Analysis of PEGylation-Induced Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify soluble aggregates from the monomeric PEGylated protein.

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the expected sizes of your protein, PEGylated protein, and potential aggregates.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with your protein and helps to minimize non-specific interactions with the column matrix. A common mobile phase is phosphate-buffered saline (PBS). The inclusion of additives like arginine can help reduce non-specific interactions.[7]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates before injection.

  • Injection and Separation: Inject a defined volume of the filtered sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm. If available, use a multi-angle light scattering (MALS) detector to obtain absolute molecular weight information for each peak, which can confirm the presence and size of aggregates.[7]

  • Data Analysis: Integrate the peak areas of the monomer and aggregate fractions to calculate the percentage of aggregation.

Visualizations

Workflow for Optimizing PEGylation to Minimize Aggregation

PEGylation_Optimization_Workflow start Start: High Aggregation in PEGylation problem_id Identify Potential Causes: - Protein Concentration - pH - Temperature - Molar Ratio - PEG Reagent start->problem_id optimize_params Systematically Optimize Parameters problem_id->optimize_params optimize_protein_conc Test Lower Protein Concentrations optimize_params->optimize_protein_conc Concentration optimize_ph Screen Different Buffer pH Values optimize_params->optimize_ph pH optimize_temp Evaluate Lower Reaction Temperatures optimize_params->optimize_temp Temperature optimize_ratio Titrate PEG:Protein Molar Ratio optimize_params->optimize_ratio Molar Ratio screen_reagents Test Alternative PEG Reagents optimize_params->screen_reagents Reagent analysis Analyze Aggregation (SEC, DLS) optimize_protein_conc->analysis optimize_ph->analysis optimize_temp->analysis optimize_ratio->analysis screen_reagents->analysis evaluate Evaluate Results: Aggregation Minimized? analysis->evaluate end_success End: Optimized PEGylation Protocol evaluate->end_success Yes end_reiterate Re-evaluate and Combine Optimized Parameters evaluate->end_reiterate No end_reiterate->optimize_params

Caption: A workflow diagram illustrating the systematic approach to troubleshooting and optimizing PEGylation conditions to minimize protein aggregation.

Logical Relationship of Factors Contributing to Aggregation

Aggregation_Factors Aggregation Protein Aggregation Intrinsic Intrinsic Factors Protein_Properties Protein Properties: - High Concentration - pI near buffer pH - Surface Hydrophobicity Intrinsic->Protein_Properties Extrinsic Extrinsic Factors (Process Parameters) Reaction_Conditions Reaction Conditions: - Sub-optimal pH - High Temperature - Long Reaction Time Extrinsic->Reaction_Conditions PEG_Properties PEG Reagent Properties: - High Reactivity - Inappropriate MW/Structure - High Molar Ratio Extrinsic->PEG_Properties Protein_Properties->Aggregation Reaction_Conditions->Aggregation PEG_Properties->Aggregation

Caption: A diagram showing the relationship between intrinsic protein properties and extrinsic process parameters that can lead to aggregation during PEGylation.

References

Technical Support Center: Methoxytrityl-N-PEG12-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methoxytrityl-N-PEG12-TFP ester and other TFP esters for bioconjugation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines on the target molecule, making them poor nucleophiles.Optimize the reaction pH within the recommended range of 7.5-8.0. Perform a pH scouting experiment to determine the optimal pH for your specific molecule.
Hydrolysis of TFP Ester: Although more stable than NHS esters, TFP esters can still hydrolyze, especially at very high pH or during long incubation times.[1][2][3]Prepare the TFP ester solution immediately before use.[4] Avoid prolonged storage of the reagent in aqueous solutions. Consider increasing the molar excess of the TFP ester.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester.[4]Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate buffer.[4]
Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing efficient access for the this compound.Consider using a longer PEG spacer to overcome steric hindrance. If possible, explore alternative conjugation strategies targeting different functional groups.
Poor Solubility of Reagent: TFP esters can be more hydrophobic than their NHS counterparts, leading to poor solubility in aqueous buffers.[5][6]Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[4]
Non-Specific Binding Hydrophobic Interactions: The methoxytrityl group and the TFP ester itself can contribute to non-specific binding through hydrophobic interactions.Ensure adequate purification of the conjugate to remove any unbound reagent. Consider performing the conjugation in the presence of a non-ionic detergent (e.g., Tween-20) at a low concentration to minimize non-specific binding.
Loss of Biological Activity of the Target Molecule Modification of Critical Residues: The TFP ester reacts with primary amines, such as the side chain of lysine residues, which may be located in the active site or a region critical for the molecule's function.Perform a pH optimization study. Lowering the pH slightly (e.g., towards 7.5) may favor conjugation at the more nucleophilic N-terminal amine over lysine residues. If activity loss persists, consider site-specific conjugation methods.
Denaturation: The reaction conditions (e.g., pH, organic solvent) may be denaturing your protein or biomolecule.Ensure the chosen pH and concentration of organic solvent are compatible with the stability of your target molecule. Minimize the reaction time as much as possible.
Inconsistent Results Variability in Reagent Quality: The this compound may have degraded due to improper storage or handling.Store the reagent desiccated at -20°C.[7] Allow the vial to come to room temperature before opening to prevent moisture condensation.[4] Use fresh, high-quality reagents.
Inaccurate pH Measurement: Incorrect pH of the reaction buffer can significantly impact the outcome.Calibrate your pH meter before preparing the buffers. Ensure the final pH of the reaction mixture is at the desired value.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for conjugation with this compound?

The optimal pH for the reaction of TFP esters with primary amines is typically in the range of 7.5-8.0.[8][9] This is slightly higher than the optimal pH for NHS esters.[5][9] At this pH, the primary amines on the target molecule are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the TFP ester remains relatively low.

2. How does the stability of TFP esters compare to NHS esters?

TFP esters are significantly more stable in aqueous solutions than NHS esters, particularly at the basic pH values required for efficient conjugation.[1][3][10] This increased stability leads to less spontaneous hydrolysis during the reaction, which can result in higher and more reproducible conjugation efficiencies.[10]

3. Can I use Tris or glycine buffers for my conjugation reaction?

No, you should avoid buffers that contain primary amines, such as Tris and glycine.[4] These buffers will compete with your target molecule for reaction with the TFP ester, leading to lower conjugation yields and the formation of unwanted side products. Recommended buffers include PBS, HEPES, carbonate, and borate buffers.[4]

4. My this compound is not dissolving well in my aqueous buffer. What should I do?

TFP esters can be more hydrophobic than NHS esters.[5][6] To improve solubility, first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] Then, add this stock solution to your aqueous reaction buffer containing the target molecule.

5. How can I quench the conjugation reaction?

To stop the reaction, you can add a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[11] These molecules will react with any remaining unreacted TFP ester, preventing further conjugation.

Data Presentation

Table 1: Comparison of Hydrolysis Half-lives for NHS and TFP Esters

pHNHS Ester Half-lifeTFP Ester Half-life
7.0Hours[5]Significantly longer than NHS ester
8.0Minutes[5]Hours[3]
8.5~180 minutes[12]Significantly longer than NHS ester
9.0~125 minutes[12]Significantly longer than NHS ester
10.0Rapid hydrolysis[2]More stable than NHS ester[2]

*Data for a specific porphyrin-NHS ester in carbonate buffer/10% DMSO.

Experimental Protocols

Protocol 1: pH Optimization for this compound Conjugation

This protocol outlines a general procedure to determine the optimal pH for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS)

  • Reaction buffers at various pH values (e.g., 0.1 M sodium phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical method for determining the degree of conjugation (e.g., HPLC, SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare the Target Molecule: Dissolve the amine-containing molecule in each of the reaction buffers to a final concentration of 1-10 mg/mL.

  • Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the this compound in the organic solvent to create a 10 mM stock solution.

  • Initiate the Conjugation Reactions:

    • Set up a series of reactions, one for each pH to be tested.

    • Add a 10- to 20-fold molar excess of the TFP ester stock solution to each reaction tube containing the target molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the target molecule.

    • Gently mix and incubate the reactions at room temperature for 1-2 hours.

  • Quench the Reactions: Add quenching buffer to each reaction to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Analyze the Results:

    • Remove unreacted PEG reagent using a suitable method (e.g., dialysis, size-exclusion chromatography).

    • Analyze the degree of conjugation for each reaction using your chosen analytical method.

  • Determine the Optimal pH: Compare the results from the different pH conditions to identify the pH that provides the highest degree of conjugation with minimal side products or loss of activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis prep_target Prepare Target Molecule in Buffers (pH 7.0-8.5) initiate Initiate Reactions: Add TFP Ester to Target Molecule prep_target->initiate prep_tfp Prepare 10 mM TFP Ester Stock Solution in DMSO prep_tfp->initiate incubate Incubate at Room Temperature (1-2 hours) initiate->incubate quench Quench Reactions (e.g., 1M Tris-HCl) incubate->quench purify Purify Conjugate quench->purify analyze Analyze Degree of Conjugation (e.g., HPLC, SDS-PAGE) purify->analyze determine_ph Determine Optimal pH analyze->determine_ph

Caption: Workflow for pH optimization of this compound conjugation.

reaction_pathway cluster_reactants Reactants cluster_products Products & Side Reactions tfp_ester This compound conjugate Stable Amide Bond (Desired Product) tfp_ester->conjugate pH 7.5-8.0 hydrolyzed_ester Hydrolyzed TFP Ester (Inactive) tfp_ester->hydrolyzed_ester H2O, pH dependent protein Protein-NH2 (Primary Amine) protein->conjugate

Caption: Reaction scheme for TFP ester conjugation with a primary amine.

References

Methoxytrityl (MMT) Protecting Group Removal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the Methoxytrityl (MMT) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when removing the Methoxytrityl (MMT) group?

A1: The primary challenges include incomplete deprotection, premature cleavage from the resin support, and side reactions such as the reattachment of the cleaved MMT cation to the product or other nucleophilic residues.[1][2][3] The high acid sensitivity of the MMT group makes its removal a delicate step that requires careful optimization to ensure complete and clean deprotection without affecting other acid-labile protecting groups or the integrity of the target molecule.[4][5]

Q2: Why is my MMT deprotection incomplete?

A2: Incomplete MMT deprotection can result from several factors:

  • Insufficient reaction time or acid concentration: The efficiency of MMT removal is highly dependent on the duration and strength of the acidic treatment.[1]

  • Steric hindrance: In complex or aggregated peptides, the MMT group may be sterically inaccessible to the deprotection reagents.[5][6]

  • Inefficient scavenging: The cleaved MMT cation can reattach to the deprotected functional group if not effectively quenched by a scavenger.[7][8]

Q3: What are the signs of incomplete MMT removal?

A3: Incomplete removal is often indicated by the persistence of a yellow color on the resin after washing, as the trityl cation is colored.[9] Analytical techniques such as HPLC and mass spectrometry can confirm the presence of MMT-protected species in the crude product.[1][10]

Q4: Can the MMT group be removed on-resin?

A4: Yes, on-resin removal of the MMT group is a common strategy, particularly in solid-phase peptide synthesis (SPPS).[1][7] This allows for further modification of the selectively deprotected functional group while the peptide remains attached to the solid support.

Q5: What are the recommended scavengers for MMT deprotection?

A5: Trialkylsilanes such as triisopropylsilane (TIS) and triethylsilane (TES) are the most commonly used scavengers to prevent the reattachment of the MMT cation.[4][7][8] The typical concentration of scavengers is around 1-5%.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Analytical HPLC shows a significant peak corresponding to the MMT-protected product.

  • The resin remains yellow even after extensive washing.[9]

  • Mass spectrometry confirms the presence of the MMT group.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acid concentration or reaction time.Increase the concentration of trifluoroacetic acid (TFA) incrementally (e.g., from 1% to 2%) or extend the reaction time. Perform small-scale trials to optimize these conditions.[1]
Steric hindrance or peptide aggregation.Consider using a stronger deprotection cocktail, such as one containing hexafluoroisopropanol (HFIP), which can disrupt secondary structures.[5][7] Sonication during the deprotection step may also help.[6]
Inefficient scavenging of the MMT cation.Ensure an adequate concentration of a scavenger like TIS or TES (typically 1-5%) is present in the deprotection solution to prevent reattachment.[8]
Issue 2: Side Reactions and Product Impurities

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram.

  • Mass spectrometry reveals adducts or modified products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Reattachment of the MMT cation to the deprotected group or other nucleophilic residues.Increase the scavenger concentration (TIS or TES) in the deprotection cocktail.[7][8]
Premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu).Use milder deprotection conditions. Consider using a weaker acid like acetic acid in a mixture of trifluoroethanol (TFE) and dichloromethane (DCM).[5][8]
Premature cleavage from highly acid-sensitive resins.For very acid-labile resins, perform the deprotection with a milder acid cocktail or for a shorter duration. Monitor the cleavage closely.

Experimental Protocols

Protocol 1: On-Resin MMT Removal from a Peptide

This protocol is suitable for the selective deprotection of an MMT-protected amino acid side chain (e.g., Cys(Mmt) or Lys(Mmt)) during solid-phase peptide synthesis.

Materials:

  • MMT-protected peptide-resin

  • Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Washing solvents: DCM, N,N-Dimethylformamide (DMF)

  • Neutralization solution: 1-10% Diisopropylethylamine (DIEA) in DMF.

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the deprotection solution (10 mL per gram of resin) for 2-10 minutes at room temperature. Repeat this step 3-5 times.[1][5]

  • Monitor the deprotection by taking a few resin beads, washing them, and adding a drop of TFA. A persistent yellow color indicates incomplete removal.[7]

  • Once deprotection is complete, wash the resin thoroughly with DCM.

  • Wash the resin with DMF.

  • Neutralize the resin with the DIEA solution.

  • Wash the resin again with DMF and then DCM.

  • The resin is now ready for the next coupling step or cleavage from the support.

Protocol 2: Post-Purification MMT Removal from an Oligonucleotide

This protocol is designed for removing the MMT group from a 5'-amino-modified oligonucleotide after HPLC purification.

Materials:

  • MMT-on purified oligonucleotide

  • Deprotection solution: 80% Acetic acid in water.

  • Ethyl acetate

  • Desalting column or equivalent purification method.

Procedure:

  • Dissolve the lyophilized MMT-on oligonucleotide in the deprotection solution.

  • Incubate at room temperature for 15-30 minutes. The solution may become cloudy due to the precipitation of MMT-alcohol.[3]

  • Extract the MMT-alcohol by adding an equal volume of ethyl acetate and vortexing.

  • Separate the aqueous layer (containing the oligonucleotide) from the organic layer. Repeat the extraction 2-3 times.[3]

  • Lyophilize the aqueous layer.

  • Desalt the deprotected oligonucleotide using a desalting column or your preferred method to remove any remaining acetic acid.

Data Presentation

Table 1: On-Resin MMT Removal Efficiency from Oxytocin under Various Conditions

Number of TreatmentsReaction Time per Treatment (min)Total Reaction Time (min)Total Alkylated Peptide (%)*
22424
521038
1022052
251045
552563
2102058
5105078

*Total alkylated peptide percentage is used as a measure of MMT deprotection efficiency. Data adapted from Biotage.[1]

Visualizations

MMT_Deprotection_Workflow cluster_start cluster_deprotection Deprotection Step cluster_monitoring Monitoring cluster_workup Workup cluster_end start MMT-Protected Substrate (On-Resin or in Solution) deprotection Treat with Acidic Solution (e.g., 1-2% TFA in DCM) + Scavenger (e.g., TIS) start->deprotection monitoring Check for Completion (e.g., Colorimetric test, HPLC) deprotection->monitoring monitoring->deprotection Incomplete wash Wash/Neutralize (On-Resin) or Extract/Desalt (Solution) monitoring->wash Complete end_product Deprotected Product wash->end_product

Caption: General workflow for MMT protecting group removal.

Troubleshooting_Logic start Problem: Incomplete MMT Deprotection cause1 Possible Cause: Insufficient Acid/Time? start->cause1 cause2 Possible Cause: Steric Hindrance? start->cause2 cause3 Possible Cause: Inefficient Scavenging? start->cause3 solution1 Solution: Increase TFA concentration or reaction time. cause1->solution1 solution2 Solution: Use stronger deprotection agent (e.g., HFIP) or sonicate. cause2->solution2 solution3 Solution: Increase scavenger (TIS/TES) concentration. cause3->solution3

Caption: Troubleshooting logic for incomplete MMT deprotection.

References

Technical Support Center: Purification of Biomolecules Conjugated with Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies for the purification of biomolecules after conjugation with Methoxytrityl-N-PEG12-TFP ester, focusing on the removal of the unreacted PEG reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary components in my reaction mixture after conjugation?

After reacting your target biomolecule (e.g., a protein or antibody) with this compound, your mixture will typically contain:

  • Desired PEGylated Biomolecule: Your target molecule successfully conjugated with one or more PEG12 chains.

  • Unreacted Biomolecule: The starting protein or peptide that did not react with the PEG reagent.

  • Unreacted this compound: Excess PEG reagent that did not conjugate.

  • Hydrolyzed PEG Reagent: The TFP ester is susceptible to hydrolysis in aqueous buffers, creating Methoxytrityl-N-PEG12-carboxylic acid.[1][2][3] TFP esters are generally more resistant to hydrolysis than NHS esters, but this side product is still common.[1][4][5]

  • Released Tetrafluorophenol (TFP): The leaving group from the TFP ester after reaction or hydrolysis.

Q2: What is the most effective strategy to remove the unreacted PEG reagent?

The most effective strategy depends on the properties of your target biomolecule and the scale of your purification. The primary methods are chromatographic, leveraging differences in size, charge, or hydrophobicity between the desired product and contaminants.[][7]

  • Size Exclusion Chromatography (SEC): Highly effective for this application. The PEGylated biomolecule will have a significantly larger hydrodynamic radius than the small, unreacted this compound (MW ≈ 1038 g/mol ).[][7][8][9] SEC separates molecules based on their size, making it ideal for removing small contaminants from large biomolecules.[][10]

  • Ion Exchange Chromatography (IEX): Also a very powerful technique. The attachment of the neutral PEG chain can shield surface charges on the protein, altering its net charge.[][11] This change in charge can be exploited to separate the PEGylated protein from the unreacted native protein. Unreacted PEG reagent is neutral and will likely flow through the column without binding.[12][13][14][15][16]

  • Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on hydrophobicity.[17][18] While the Methoxytrityl group is hydrophobic, the overall PEG reagent is relatively small. This method can be effective but may require more optimization and the use of organic solvents, which could be detrimental to some proteins.

  • Dialysis / Ultrafiltration (UF/DF): These membrane-based techniques are simple and cost-effective for removing small molecules.[][19] By using a membrane with an appropriate molecular weight cut-off (MWCO), such as 10-30 kDa, the small unreacted PEG reagent can be efficiently removed.[4][20] However, these methods will not separate the PEGylated product from the unreacted native protein.[]

Q3: How do I choose between SEC, IEX, and RPC for my application?

Your choice of chromatography method will depend on the specific characteristics of your biomolecule and your purification goals.

  • Choose SEC if: Your primary goal is to remove the small unreacted PEG reagent and its hydrolysis byproducts from your much larger biomolecule conjugate. It is a robust and often the first choice for this type of cleanup.[][7]

  • Choose IEX if: You need to separate the PEGylated product from the unreacted native protein in addition to removing the excess PEG reagent. PEGylation often changes the surface charge, allowing for this separation.[][11] IEX is a high-capacity and widely used technique in biopharmaceutical manufacturing.[11][13]

  • Choose RPC if: You are working with smaller, more robust biomolecules like peptides that can withstand organic solvents. RPC can offer high resolution but requires careful method development to avoid denaturing larger proteins.[18]

Q4: Can the Methoxytrityl (Mmt) group cause issues during purification?

Yes. The Methoxytrityl group is a bulky and hydrophobic protecting group.[21] Its presence on the unreacted PEG reagent increases its hydrophobicity, which might cause it to interact non-specifically with chromatography media or your target molecule. However, since the Mmt-PEG-TFP ester is not covalently attached to your purified conjugate, it should be effectively removed by the purification methods described. The Mmt group is designed to be removed under mild acidic conditions, which is a step you would perform if the N-terminus needed to be deprotected for subsequent reactions.[21]

Q5: How can I monitor the efficiency of the purification?

Several analytical techniques can be used:

  • UV-Vis Spectroscopy: Monitor the chromatogram at 280 nm for your protein and potentially at a lower wavelength (e.g., 260 nm) to detect the aromatic Methoxytrityl and TFP groups.

  • SDS-PAGE: A simple and effective way to visualize the size difference between the native protein and the PEGylated protein. The PEGylated protein will run higher on the gel, appearing as a larger molecule.

  • Mass Spectrometry (LC-MS): Provides definitive mass confirmation of your starting materials, desired product, and any impurities.

  • HPLC Analysis: Analytical SEC, IEX, or RP-HPLC can be used to assess the purity of your collected fractions.[7][8]

Comparison of Purification Strategies

The table below summarizes the primary chromatographic techniques for removing unreacted this compound.

Technique Principle of Separation Advantages Disadvantages Best For...
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Robust, reliable, mild conditions. Excellent for removing small molecules from large ones.[][10]Does not typically separate species of similar size (e.g., mono- vs. di-PEGylated protein). Lower loading capacity compared to IEX.Primary cleanup step to remove unreacted PEG reagent and TFP byproducts.
Ion Exchange Chromatography (IEX) Net surface chargeHigh capacity, high resolution. Can separate PEGylated from un-PEGylated protein.[][11] Widely used in industry.[11][13]Requires buffer optimization (pH and salt concentration). Unreacted PEG reagent is neutral and won't bind.Separating different PEGylation states (0, 1, 2+ PEGs) and removing the unreacted native protein.
Reversed-Phase Chromatography (RPC) HydrophobicityHigh resolution. Good for analyzing purity.Requires organic solvents which can denature proteins. Method development can be complex.Purification of smaller, robust biomolecules like peptides.[18]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (in aqueous salt solutions)Milder than RPC, less likely to cause denaturation.Lower capacity than IEX. Resolution can be variable.[]An alternative to IEX when charge-based separation is ineffective.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the efficient removal of the low molecular weight this compound and its byproducts.

  • Column and Buffer Selection:

    • Column: Choose a SEC column with a fractionation range appropriate for your biomolecule. For example, for an antibody (~150 kDa), a column like a Superdex 200 or equivalent is suitable.

    • Mobile Phase: Use a buffer that ensures the stability of your biomolecule, typically a phosphate or HEPES buffer at neutral pH (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer is filtered and degassed.

  • System Preparation:

    • Equilibrate the SEC column with at least 2 column volumes (CV) of the mobile phase at the desired flow rate until the UV baseline is stable.

  • Sample Preparation:

    • If necessary, concentrate your reaction mixture.

    • Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Chromatography:

    • Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Run the chromatography isocratically (constant buffer composition).

    • Monitor the elution profile using a UV detector at 280 nm.

    • The PEGylated protein, being the largest species, will elute first, followed by the unreacted native protein (if there is a size difference). The small unreacted PEG reagent and TFP will elute much later.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main protein peak.

    • Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm purity and identify the desired product.

    • Pool the pure fractions containing your PEGylated biomolecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the purification workflow and the logical relationships in selecting a purification strategy.

PurificationWorkflow ReactionMix Crude Reaction Mixture (PEG-Protein, Protein, Unreacted PEG) PurificationStep Primary Purification (e.g., SEC) ReactionMix->PurificationStep Load PureProduct Purified PEGylated Protein PurificationStep->PureProduct Collect Peak 1 Impurities Unreacted PEG & Byproducts PurificationStep->Impurities Collect Peak 2 Analysis1 Purity Analysis (SDS-PAGE, LC-MS) PureProduct->Analysis1

Caption: General workflow for purification using Size Exclusion Chromatography (SEC).

DecisionTree Start Goal: Remove Unreacted Mmt-PEG12-TFP Ester Q1 Need to separate PEG-Protein from Native Protein? Start->Q1 SEC Use Size Exclusion Chromatography (SEC) Q1->SEC No IEX Use Ion Exchange Chromatography (IEX) Q1->IEX Yes End_SEC Pure PEG-Protein + Native Protein Mix SEC->End_SEC End_IEX Separated PEG-Protein and Native Protein IEX->End_IEX

Caption: Decision tree for selecting the appropriate chromatography method.

References

improving the stability of Methoxytrityl-N-PEG12-TFP ester stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxytrityl-N-PEG12-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this reagent by addressing common challenges related to the stability of its stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound stock solutions?

The primary cause of instability is hydrolysis of the tetrafluorophenyl (TFP) ester.[1][2][3] TFP esters are sensitive to moisture, which can lead to the hydrolysis of the ester back to the corresponding carboxylic acid, rendering it inactive for conjugation to primary amines.[1][2]

Q2: How should I properly store the lyophilized this compound?

To ensure maximum stability, the lyophilized product should be stored at -20°C.[4][5][6][7] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air from condensing inside the vial.[1][4][6][7] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended.[1][4][6][7]

Q3: What is the recommended solvent for preparing stock solutions?

Stock solutions should be prepared in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] It is imperative to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q4: How long can I store the stock solution?

For optimal performance, it is highly recommended to prepare the stock solution immediately before use.[1] However, if necessary, stock solutions in anhydrous solvents can be stored for a few days at -20°C.[1][4][6][7] It is important to minimize freeze-thaw cycles.

Q5: At what pH is the TFP ester most stable?

TFP esters are more resistant to hydrolysis at neutral or slightly acidic pH compared to basic conditions.[3][8] The rate of hydrolysis increases with increasing pH.[3] However, for conjugation reactions with primary amines, a pH range of 7.5-8.0 is often optimal.[4][6][9][10][11]

Q6: How does the stability of TFP esters compare to NHS esters?

TFP esters are generally more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values typically used for amine conjugation.[6][8][9][10][11][12][13][14] This enhanced stability can lead to more efficient and reproducible conjugation reactions.[5][14]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound stock solutions.

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the TFP ester: The stock solution may have degraded due to exposure to moisture.Prepare a fresh stock solution using anhydrous solvent immediately before your experiment. Ensure the lyophilized reagent is brought to room temperature before opening.
Incorrect buffer composition: The reaction buffer may contain primary amines (e.g., Tris, glycine) which compete with the target molecule for conjugation.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.5-8.0.[1]
Inconsistent results between experiments Stock solution degradation: The stability of the stock solution may be varying between uses.Avoid storing stock solutions for extended periods. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
Solvent quality: The solvent used to prepare the stock solution may contain water.Use a fresh, unopened bottle of anhydrous DMSO or DMF. Consider drying the solvent over molecular sieves.
Precipitate observed in the stock solution Low solubility: The concentration of the ester in the chosen solvent may be too high.Try preparing a more dilute stock solution. Ensure the solvent is appropriate for the compound.
Hydrolysis product: The hydrolyzed carboxylic acid form of the molecule may be less soluble.This indicates significant degradation. Discard the stock solution and prepare a fresh one.

Experimental Protocols

Protocol for Assessing Stock Solution Stability via HPLC

This protocol outlines a general method to monitor the hydrolysis of this compound to its corresponding carboxylic acid.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Deionized water
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Standards:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). This will serve as the "time zero" sample.
  • If available, prepare a standard of the hydrolyzed product (Methoxytrityl-N-PEG12-acid) for peak identification.

3. Stability Study:

  • Aliquot the stock solution into several vials.
  • To mimic experimental conditions that may introduce moisture, add a small, controlled amount of water to some of the vials.
  • Store the vials under desired conditions (e.g., room temperature, 4°C, -20°C).
  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a sample from each condition for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. For example, 5% to 95% B over 20 minutes.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Monitor at a wavelength where the methoxytrityl group absorbs, typically around 230 nm and 260 nm.
  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Integrate the peak areas for the intact this compound and the hydrolyzed acid product at each time point.
  • Calculate the percentage of the intact ester remaining over time to determine the stability under the tested conditions.

Visualizations

G Degradation Pathway of this compound cluster_0 Stable Compound cluster_1 Degradation Product cluster_2 Conjugation Ester This compound Acid Methoxytrityl-N-PEG12-Acid (Inactive for Amine Conjugation) Ester->Acid Hydrolysis (Presence of H2O) Conjugate Amide Bond Formation (Stable Conjugate) Ester->Conjugate + Primary Amine (R-NH2) pH 7.5 - 8.0

Caption: Degradation vs. Conjugation Pathway

G Troubleshooting Workflow for Stock Solution Instability start Start: Experiencing low conjugation efficiency check_storage Check Storage of Lyophilized Reagent: - Stored at -20°C? - Equilibrated to RT before opening? start->check_storage check_solvent Check Solvent: - Anhydrous DMSO or DMF? - Fresh, high-purity? check_storage->check_solvent Yes prepare_fresh Action: Prepare fresh stock solution check_storage->prepare_fresh No check_prep Check Stock Solution Preparation: - Prepared immediately before use? check_solvent->check_prep Yes check_solvent->prepare_fresh No check_buffer Check Reaction Buffer: - Free of primary amines? - pH 7.5 - 8.0? check_prep->check_buffer Yes check_prep->prepare_fresh No check_buffer->prepare_fresh No re_evaluate Re-evaluate Experiment check_buffer->re_evaluate Yes prepare_fresh->re_evaluate problem_solved Problem Solved re_evaluate->problem_solved Success contact_support Contact Technical Support re_evaluate->contact_support Failure

Caption: Troubleshooting Workflow

References

Technical Support Center: Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with heterobifunctional PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups in heterobifunctional PEG linkers and what do they react with?

A1: The most common heterobifunctional PEG linkers contain an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other. NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] Maleimide groups react with sulfhydryl (thiol) groups, found in cysteine residues, to form stable thioether bonds.[3]

Q2: What is the optimal pH for reacting the NHS ester and maleimide groups?

A2: For NHS ester reactions with primary amines, a pH range of 7.2 to 8.5 is optimal.[1] The maleimide reaction with thiols is most efficient and specific at a pH between 6.5 and 7.5.[3] At pH values above 7.5, maleimides can also react with primary amines, leading to undesirable cross-reactivity.[4]

Q3: How should I store my heterobifunctional PEG linkers?

A3: Heterobifunctional PEG linkers, especially those containing NHS esters, are moisture-sensitive. They should be stored at -20°C with a desiccant.[5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[5] It is recommended to dissolve the reagent immediately before use and not to store it in solution.[5]

Q4: Can I use Tris or glycine buffers in my conjugation reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are compatible choices.[1]

Q5: What is a typical molar excess of PEG linker to my protein?

A5: A 10- to 50-fold molar excess of the PEG linker over the amine-containing protein is a general starting point for the first step of a two-step conjugation.[6] For the second step, reacting the maleimide-activated intermediate with a thiol-containing molecule, molar ratios of maleimide to thiol of 2:1 to 5:1 have been shown to be effective.[7][8] However, the optimal ratio should be determined empirically for each specific system.[6]

Troubleshooting Guides

Issue 1: Low or No Conjugation to Primary Amines (NHS Ester Reaction)

Question: I am seeing very low or no modification of my protein after reacting it with an NHS-ester PEG linker. What could be the problem?

Potential Cause Suggested Solution
Incorrect Buffer pH Ensure the reaction buffer pH is between 7.2 and 8.5. The reaction rate is significantly slower at lower pH.[1]
Presence of Competing Amines Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine). Use a non-amine buffer like PBS, HEPES, or borate buffer.[5]
Hydrolysis of NHS Ester NHS esters are susceptible to hydrolysis, especially at higher pH. Prepare the PEG linker solution immediately before use and do not store it.[5] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[9]
Insufficient Molar Excess of Linker Increase the molar excess of the PEG linker to your protein. A 10- to 50-fold excess is a good starting point.[6]
Inaccessible Amine Groups on Protein The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider a denaturation/renaturation step or using a longer PEG linker to improve accessibility.
Issue 2: Low or No Conjugation to Thiols (Maleimide Reaction)

Question: My maleimide-activated protein is not reacting with my thiol-containing molecule. What are the possible reasons?

Potential Cause Suggested Solution
Incorrect Buffer pH The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[3] At pH values below 6.5, the reaction rate decreases.
Oxidized Thiols Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure your thiol-containing molecule is fully reduced. If necessary, pre-treat with a reducing agent like TCEP.[6] If DTT is used, it must be removed before adding the maleimide linker as it will react with it.[3]
Hydrolysis of Maleimide Group The maleimide ring can hydrolyze at pH values above 7.5, rendering it unreactive.[4] Perform the reaction within the recommended pH range.
Presence of Competing Thiols If a thiol-containing reducing agent like DTT was used, ensure it has been completely removed prior to the maleimide reaction.[3]
Steric Hindrance The thiol group on your molecule may be sterically inaccessible. Consider using a PEG linker with a longer spacer arm.
Issue 3: Unexpected Side Products or High Molecular Weight Aggregates

Question: I am observing unexpected peaks in my analysis (e.g., HPLC, SDS-PAGE) corresponding to higher molecular weight species or other impurities. What could be happening?

Potential Cause Suggested Solution
Reaction of Maleimide with Amines At pH values above 7.5, maleimides can react with primary amines, leading to cross-linking. Maintain the maleimide reaction pH between 6.5 and 7.5.[4]
Intermolecular Disulfide Bond Formation If your protein contains multiple cysteines, they can form intermolecular disulfide bonds, leading to aggregation. Perform the reaction in a deoxygenated buffer and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[3]
Instability of the Thioether Bond The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation and potential reaction with other thiols.[10] To increase stability, the thiosuccinimide ring can be hydrolyzed under basic conditions after the conjugation is complete.
Reaction with Reducing Agents Reducing agents like TCEP can react with maleimides.[11] If TCEP is used to reduce disulfides, it should ideally be removed before the addition of the maleimide linker, or a quenching step for the TCEP can be introduced.[11][12]

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[1]
7.4Not specified>120 minutes[13]
8.025°C~1 hour[14]
8.5Not specified~20 minutes[15]
8.64°C10 minutes[9][14]
9.0Not specified<9 minutes[13]

Table 2: Recommended Reaction Conditions for Heterobifunctional PEG Linkers

ParameterNHS Ester ReactionMaleimide Reaction
Target Functional Group Primary Amine (-NH₂)Sulfhydryl/Thiol (-SH)
Optimal pH Range 7.2 - 8.5[1]6.5 - 7.5[3]
Reaction Temperature 4°C to Room Temperature (25°C)[1][16]4°C to Room Temperature (25°C)[6][17]
Reaction Time 30 minutes to 4 hours[1][5][18]30 minutes to 2 hours[6][7][8]
Recommended Buffers Phosphate, Borate, HEPES, Bicarbonate[1]Phosphate, HEPES[6]
Incompatible Buffers Tris, Glycine (any primary amine)[5]Buffers containing thiols (e.g., DTT)
Molar Excess (Linker:Molecule) 10-50 fold[6]2-20 fold[6][7][8]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein (with Lysines) to a Thiol-Containing Peptide
  • Protein Preparation: Dissolve the amine-containing protein in a suitable non-amine buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[6]

  • First Reaction (NHS Ester Coupling): Add a 20-fold molar excess of the dissolved PEG linker to the protein solution.[5] Ensure the final concentration of the organic solvent is less than 10%. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

  • Purification Step 1: Remove the excess, unreacted PEG linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to a pH of 6.5-7.5 for the next step.[17][]

  • Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer (pH 6.5-7.5). If the peptide contains disulfide bonds, reduce it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[6]

  • Second Reaction (Maleimide Coupling): Add the thiol-containing peptide to the maleimide-activated protein solution at a 5:1 molar ratio of maleimide to thiol.[7][8] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[6][17]

  • Quenching: Quench any unreacted maleimide groups by adding a low molecular weight thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.[3][4]

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove excess peptide and quenching reagents.[]

  • Characterization: Analyze the final product using SDS-PAGE to observe the shift in molecular weight and use MALDI-TOF mass spectrometry to confirm the mass of the conjugate.[20][21]

Protocol 2: Quenching Unreacted NHS Esters
  • To stop the NHS ester reaction, add a final concentration of 20-50 mM Tris, glycine, or lysine.[9] Incubate for 15 minutes at room temperature.[18] This will react with any remaining NHS esters. Alternatively, hydroxylamine can be added to a final concentration of 10 mM.[9][22]

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Maleimide Reaction cluster_step4 Step 4: Quenching & Purification protein Amine-containing Protein (pH 7.2-8.5) reaction1 Incubate RT, 30-60 min protein->reaction1 linker NHS-PEG-Maleimide (in DMSO) linker->reaction1 desalting Desalting Column (e.g., G-25) reaction1->desalting Remove excess linker activated_protein Maleimide-activated Protein reaction2 Incubate RT, 2h activated_protein->reaction2 desalting->activated_protein Buffer exchange to pH 6.5-7.5 thiol_peptide Thiol-containing Peptide thiol_peptide->reaction2 quench Quench with Cysteine reaction2->quench conjugate Final PEG-Conjugate purify_final Final Purification (SEC) quench->purify_final purify_final->conjugate

Caption: Two-step conjugation workflow using a heterobifunctional PEG linker.

troubleshooting_logic cluster_nhs NHS Ester Reaction Issues cluster_mal Maleimide Reaction Issues start Low Conjugation Yield? check_ph_nhs Is pH 7.2-8.5? start->check_ph_nhs Amine target check_ph_mal Is pH 6.5-7.5? start->check_ph_mal Thiol target check_buffer_nhs Buffer amine-free? check_ph_nhs->check_buffer_nhs Yes adjust_ph_nhs Adjust pH check_ph_nhs->adjust_ph_nhs No check_linker_nhs Linker freshly prepared? check_buffer_nhs->check_linker_nhs Yes change_buffer Change Buffer check_buffer_nhs->change_buffer No prep_fresh Prepare Fresh Linker check_linker_nhs->prep_fresh No check_thiol_mal Thiols reduced? check_ph_mal->check_thiol_mal Yes adjust_ph_mal Adjust pH check_ph_mal->adjust_ph_mal No check_dtt_mal DTT removed? check_thiol_mal->check_dtt_mal Yes reduce_thiol Reduce Thiols (TCEP) check_thiol_mal->reduce_thiol No remove_dtt Remove DTT check_dtt_mal->remove_dtt No

Caption: Logic diagram for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing Molar Ratio of Linker to Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of linker to protein. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "molar ratio of linker to protein," and why is it a critical parameter?

The molar ratio of linker to protein is the ratio of the number of linker molecules to the number of protein molecules in a conjugation reaction. This ratio is a critical parameter because it directly influences the degree of labeling—also known as the drug-to-antibody ratio (DAR) in the context of Antibody-Drug Conjugates (ADCs).[1][2] Optimizing this ratio is essential for controlling the efficacy, toxicity, stability, and pharmacokinetic properties of the final conjugate.[1][3][4]

Q2: What are the general consequences of a suboptimal molar ratio?

A suboptimal molar ratio can lead to several undesirable outcomes:

  • Too Low of a Ratio: Results in a low degree of labeling (low DAR), which can significantly limit the potency and therapeutic efficacy of the conjugate.[2][4] A large fraction of the protein may remain unconjugated.[5]

  • Too High of a Ratio: Can lead to a high degree of labeling (high DAR), which is often associated with increased toxicity, reduced stability, and a higher propensity for the protein to aggregate.[2][4] High molar incorporation may also negatively impact the protein's biological activity and solubility.[6][7]

Q3: How do I choose a starting molar ratio for a new experiment?

The optimal molar ratio must be determined empirically for each specific protein and linker pair.[8] However, a good starting point for initial studies is to test a range of ratios. For many common applications, such as labeling antibodies, starting with molar coupling ratios of 10:1 to 40:1 (linker:protein) is a reasonable approach.[6] For maleimide-based conjugations, a 10:1 to 20:1 molar excess of dye is often recommended as a starting point.[9][10] The ideal ratio will depend on the number of available reactive sites on the protein (e.g., lysines or cysteines) and the desired final degree of labeling.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization process, providing potential causes and actionable solutions.

Problem: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)

If your final product has a lower-than-expected degree of labeling, consider the following factors.

Potential Cause Recommended Solution(s)
Inactive Linker/Reagent Verify Reagent Quality: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis.[11] Ensure linkers are stored properly (e.g., at -20°C with desiccant) and use freshly prepared solutions.[11] Avoid using old or improperly stored reagents.
Insufficient Reactive Sites on Protein Check Protein Integrity: Ensure the target amino acids (e.g., lysines for NHS esters, cysteines for maleimides) are available and not buried within the protein's structure. For thiol conjugations, ensure disulfide bonds are adequately reduced using an agent like TCEP.[10][12][13]
Suboptimal Reaction Buffer/pH Optimize Buffer Conditions: For NHS-ester reactions targeting primary amines, the optimal pH is typically 8.3-8.5.[14] For maleimide reactions targeting thiols, a pH of 6.5-7.5 is recommended to ensure specificity and stability.[11] Avoid buffers containing competing nucleophiles like Tris or sodium azide for NHS-ester reactions.[6][14]
Competing Reactions Control Reaction Environment: For maleimide chemistry, degas buffers to prevent the oxidation of thiols back to disulfide bonds.[9][12] For NHS esters, be aware that hydrolysis is a competing reaction that increases with pH.[11]
Insufficient Molar Ratio Increase Linker Concentration: Systematically increase the molar excess of the linker in the reaction. It's common to use a significant molar excess (e.g., 15-50 fold for NHS esters) because of competing side reactions like hydrolysis.[15]
Problem: High Levels of Protein Aggregation

Protein aggregation during or after conjugation is a common issue that compromises product quality and safety.[16][17]

Potential Cause Recommended Solution(s)
Molar Ratio is Too High Reduce Molar Ratio: A high degree of conjugation, especially with hydrophobic linkers/payloads, can expose hydrophobic patches on the protein surface, leading to aggregation.[5][16] Systematically lower the linker-to-protein ratio.
Suboptimal Buffer Conditions Adjust Buffer pH & Ionic Strength: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI.[18] Modifying ionic strength can also modulate protein-protein interactions.[17]
High Protein Concentration Lower Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[18] Consider performing the conjugation reaction at a lower protein concentration (e.g., 1-10 mg/mL).[12]
Linker/Payload Properties Use Stabilizing Excipients: If the linker or payload is hydrophobic, consider adding stabilizing excipients to the buffer, such as arginine, glycerol, or non-denaturing detergents (e.g., Polysorbate 20).[18] Using more hydrophilic (e.g., PEGylated) linkers can also increase the solubility of the final conjugate.[5]
Temperature Stress Optimize Reaction Temperature: Perform the reaction at a controlled temperature. While many reactions proceed at room temperature, sensitive proteins may benefit from incubation at 4°C, though this may require a longer reaction time.[9][11]

Experimental Workflows & Protocols

Workflow & Troubleshooting Diagrams

Visualizing the experimental process and troubleshooting logic can help streamline your optimization efforts.

G cluster_workflow General Conjugation Workflow A 1. Prepare Protein (Buffer Exchange, Concentration) B 2. Prepare Linker (Dissolve in appropriate solvent) A->B C 3. Perform Conjugation (Mix at target molar ratio, incubate) B->C D 4. Quench Reaction (Optional, e.g., add hydroxylamine) C->D E 5. Purify Conjugate (e.g., SEC, TFF) D->E F 6. Characterize Product (e.g., HIC-HPLC for DAR, SEC for aggregation) E->F

Caption: A typical experimental workflow for protein-linker conjugation.

G start Start: Low DAR Observed q1 Is linker fresh & active? start->q1 q2 Is reaction pH optimal? q1->q2 Yes s1 Solution: Use fresh linker stock. Store properly. q1->s1 No q3 Are protein reactive sites available? q2->q3 Yes s2 Solution: Adjust buffer pH. (e.g., 8.3-8.5 for NHS, 7.0-7.5 for Maleimide) q2->s2 No q4 Is molar ratio sufficiently high? q3->q4 Yes s3 Solution: For thiols, ensure complete reduction (TCEP). Check protein integrity. q3->s3 No s4 Solution: Increase molar ratio of linker to protein in increments. q4->s4 No end_node Re-run Experiment q4->end_node Yes (Problem may be elsewhere) s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting logic for experiments resulting in a low DAR.

Protocol 1: General Amine Labeling with NHS Ester

This protocol targets primary amines (e.g., on lysine residues).

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline), at pH 7.2-8.5. A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[14]

    • Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[14]

    • Adjust the protein concentration to 1-2 mg/mL.

  • Linker Preparation:

    • NHS esters are moisture-sensitive.[11] Allow the reagent vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS-ester linker in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of ~10 mM.[14]

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution to achieve the desired molar ratio (e.g., 20:1 linker:protein). To minimize protein precipitation, add the linker solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove excess, non-reacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., 1X PBS).[6]

Protocol 2: General Thiol Labeling with Maleimide

This protocol targets free sulfhydryl groups (e.g., on cysteine residues).

  • Protein Preparation:

    • Exchange the protein into a déassed, thiol-free buffer at pH 6.5-7.5, such as PBS or HEPES.[9][12] Degassing helps prevent re-oxidation of sulfhydryl groups.

    • If the protein contains disulfide bonds that need to be targeted, perform a reduction step. Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[10][13] TCEP does not need to be removed before adding the maleimide linker.

  • Linker Preparation:

    • Dissolve the maleimide-functionalized linker in DMSO or DMF to create a fresh stock solution (e.g., 10 mM).[10]

  • Conjugation Reaction:

    • Add the maleimide linker stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 linker:protein).

    • Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[9][10]

  • Purification:

    • Purify the conjugate from excess linker using size exclusion chromatography (SEC) or a desalting column equilibrated with the final storage buffer.

References

Validation & Comparative

A Head-to-Head Comparison of TFP and NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reactive chemistry is paramount to success. Among the most common reagents for targeting primary amines are N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters. This guide provides an objective comparison of their reactivity and stability, supported by experimental data, to inform the selection of the optimal reagent for your specific application.

At their core, both NHS and TFP esters react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. However, their performance under typical bioconjugation conditions can differ significantly, primarily due to their varying susceptibility to hydrolysis, a competing reaction that deactivates the ester.

Executive Summary: TFP Esters Offer Enhanced Stability

The key differentiator between TFP and NHS esters is their stability in aqueous solutions, particularly at the slightly basic pH required for efficient amine acylation. TFP esters are significantly less prone to spontaneous hydrolysis than their NHS counterparts.[1][2][3] This increased stability can translate to higher conjugation efficiency, as more of the active ester is available to react with the target amine rather than being consumed by reaction with water. While both form stable amide bonds, the enhanced stability of TFP esters provides a wider experimental window and can be particularly advantageous in reactions with low protein concentrations or with less reactive amines.[]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of TFP and NHS esters.

Table 1: Comparative Hydrolysis Half-Lives of TFP and NHS Ester-Terminated Self-Assembled Monolayers (SAMs)

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Difference
7.0440023001.9x
8.014004603.0x
10.0370399.5x
Data adapted from a study on ester-terminated self-assembled monolayers, which provides a model for the stability of these esters on a surface.[5]

Table 2: Oligonucleotide Coupling Efficiency on TFP and NHS Ester-Terminated SAMs

pHTFP Ester Surface (molecules/cm²)NHS Ester Surface (molecules/cm²)
10.04.12 x 10¹²2.10 x 10¹²
This data demonstrates the practical implication of ester stability on conjugation yield at a basic pH.[5]

Reaction Mechanisms and Experimental Workflow

The fundamental reaction mechanism for both TFP and NHS esters is a nucleophilic acyl substitution. The primary amine of the biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group (N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol).

ReactionMechanisms cluster_TFP TFP Ester Reaction cluster_NHS NHS Ester Reaction TFP_start Biomolecule-NH₂ + TFP Ester TFP_product Biomolecule-NH-CO-R + Tetrafluorophenol TFP_start->TFP_product Nucleophilic Attack NHS_start Biomolecule-NH₂ + NHS Ester NHS_product Biomolecule-NH-CO-R + N-Hydroxysuccinimide NHS_start->NHS_product Nucleophilic Attack

Figure 1. Reaction mechanisms of TFP and NHS esters with primary amines.

A typical experimental workflow for bioconjugation with either ester involves dissolving the biomolecule in a suitable buffer, adding the ester (often dissolved in an organic co-solvent), allowing the reaction to proceed, and then purifying the conjugate.

ExperimentalWorkflow start Prepare Biomolecule in Buffer (pH 7.5-9.0) dissolve Dissolve Ester (TFP or NHS) in Anhydrous DMSO or DMF mix Add Ester Solution to Biomolecule Solution start->mix dissolve->mix react Incubate (Room Temp or 4°C) mix->react quench Optional: Quench Reaction (e.g., with Tris or Hydroxylamine) react->quench purify Purify Conjugate (e.g., Desalting Column, Dialysis) quench->purify

Figure 2. A generalized experimental workflow for bioconjugation using TFP or NHS esters.

Detailed Experimental Protocols

NHS Ester Labeling Protocol (General)

This protocol is a general guideline and may require optimization for specific proteins.

  • Buffer Preparation: Prepare a non-amine-containing buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate at pH 8.3-8.5.[6] Avoid buffers containing primary amines like Tris.

  • Biomolecule Preparation: Dissolve the protein or other amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[6]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

  • Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the biomolecule solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

TFP Ester Labeling Protocol (General)

This protocol highlights the key steps for using TFP esters, which are similar to NHS esters but with some differences in recommended conditions.

  • Buffer Preparation: A wider pH range can be used due to the higher stability of TFP esters, typically from pH 7.5 to 9.0. A 0.1 M sodium bicarbonate buffer at pH 9.0 is often recommended.[7]

  • Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer at a concentration of at least 2 mg/mL for optimal results.[7]

  • TFP Ester Solution Preparation: Prepare a stock solution of the TFP ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[8]

  • Reaction: Add a 10- to 50-fold molar excess of the TFP reagent to the protein solution. For protein concentrations below 5 mg/mL, a higher molar excess (20- to 50-fold) is recommended.[8]

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2 hours.[8]

  • Quenching and Purification: The reaction can be stopped by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0.[8] Purify the conjugate using standard methods like dialysis or desalting columns to remove unreacted materials.

Making the Right Choice: A Decision Guide

The selection between TFP and NHS esters should be based on the specific requirements of the bioconjugation reaction.

DecisionTree start Choosing an Amine-Reactive Ester q1 Is your biomolecule sensitive to higher pH (e.g., > 8.5)? start->q1 q2 Are you working with low concentrations of your biomolecule? q1->q2 No nhs NHS Ester is a suitable choice q1->nhs Yes q3 Is maximizing conjugation efficiency critical? q2->q3 Yes q2->nhs No tfp Consider TFP Ester q3->tfp Yes q3->nhs No

References

TFP Esters vs. NHS Esters for Amine Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and efficient bioconjugation strategies, the choice of reactive ester for amine coupling is a critical decision. While N-hydroxysuccinimide (NHS) esters have long been a staple in the field, 2,3,5,6-tetrafluorophenyl (TFP) esters are emerging as a superior alternative in many applications. This guide provides an objective comparison of TFP and NHS esters, supported by experimental data, to inform your selection process.

The primary advantage of TFP esters over NHS esters lies in their significantly enhanced stability, particularly their resistance to hydrolysis in aqueous environments.[1][2][3] This increased stability translates to higher coupling efficiencies, greater reproducibility, and a wider operational window for conjugation reactions.

Performance Comparison: TFP Esters vs. NHS Esters

The following tables summarize the key performance differences between TFP and NHS esters based on available experimental data.

ParameterTFP EsterNHS EsterAdvantage
Hydrolytic Stability More stable, especially at basic pH.[2][3]Prone to rapid hydrolysis, particularly at pH > 8.[1][4][5]TFP Ester
Optimal Reaction pH 7.0 - 9.0[6]7.2 - 8.5[5][7]Broader range for TFP
Reaction Efficiency Generally higher due to reduced hydrolysis.[8][9]Can be lower, especially in dilute solutions or at higher pH.[10][11]TFP Ester
Reproducibility More reproducible due to higher stability.[9]Can be less reproducible due to sensitivity to hydrolysis.TFP Ester
Side Reactions Primarily aminolysis.Susceptible to hydrolysis as a major competing reaction.[2][10] Can also react with other nucleophiles like serine, threonine, and tyrosine.[7]TFP Ester
Solvent Requirements Often dissolved in aprotic solvents like DMSO or DMF.[6]Typically dissolved in anhydrous aprotic solvents like DMSO or DMF to minimize pre-reaction hydrolysis.[1][7]Similar

Quantitative Data Summary

The superior stability of TFP esters is quantitatively demonstrated in studies comparing their hydrolysis rates with NHS esters, particularly on self-assembled monolayers (SAMs).

MetricTFP-terminated SAMNHS-terminated SAMReference
Hydrolysis Half-life at pH 10 ~10-fold longerShorter[10]
Oligonucleotide Coupling Density at pH 10 5-fold greaterLower[10][12]
Background Fluorescence in DNA Arrays LowerHigher[10]

Experimental Protocols

Detailed methodologies for amine coupling reactions using both TFP and NHS esters are outlined below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Amine Coupling with TFP Ester

This protocol provides a general procedure for labeling a protein with a TFP ester-activated molecule.

Materials:

  • Protein solution (in a suitable buffer, e.g., PBS, HEPES, Borate buffer at pH 7-9)

  • TFP ester-activated molecule

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the TFP Ester Solution: Immediately before use, dissolve the TFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add a 10- to 20-fold molar excess of the TFP ester solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TFP ester and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Amine Coupling with NHS Ester

This protocol details a typical procedure for labeling an amine-modified oligonucleotide with an NHS ester.[1][2]

Materials:

  • Amine-modified oligonucleotide

  • NHS ester-activated molecule

  • Anhydrous aprotic solvent (e.g., DMSO or DMF)[1][7]

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5)[1][7]

  • Quenching solution (e.g., Tris-HCl)

  • Purification supplies (e.g., ethanol, sodium acetate, centrifuge)[1]

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer.[1]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a small volume of anhydrous DMSO or DMF.[1][2]

  • Reaction: Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][2]

  • Quenching: (Optional) The reaction can be quenched by adding a solution of Tris-HCl.

  • Purification: Precipitate the labeled oligonucleotide using ethanol and sodium acetate to remove unreacted NHS ester.[1] Centrifuge to pellet the oligonucleotide, wash with ethanol, and resuspend in a suitable buffer.

Visualizing the Workflow

The following diagrams illustrate the chemical pathways and experimental workflows for amine coupling with TFP and NHS esters.

TFP_Ester_Amine_Coupling TFP_Ester TFP Ester Reaction Amine Coupling (pH 7-9) TFP_Ester->Reaction Hydrolysis_Side_Reaction Hydrolysis (Slower Rate) TFP_Ester->Hydrolysis_Side_Reaction Competing Reaction Amine Primary Amine (e.g., on Protein) Amine->Reaction Amide_Bond Stable Amide Bond Reaction->Amide_Bond Desired Reaction TFP_Leaving_Group Tetrafluorophenol (Leaving Group) Reaction->TFP_Leaving_Group Byproduct Inactive_Carboxylic_Acid Inactive Carboxylic Acid Hydrolysis_Side_Reaction->Inactive_Carboxylic_Acid

Caption: TFP Ester Amine Coupling Workflow.

NHS_Ester_Amine_Coupling NHS_Ester NHS Ester Reaction Amine Coupling (pH 7.2-8.5) NHS_Ester->Reaction Hydrolysis_Side_Reaction Hydrolysis (Faster Rate) NHS_Ester->Hydrolysis_Side_Reaction Significant Competing Reaction Amine Primary Amine (e.g., on Protein) Amine->Reaction Amide_Bond Stable Amide Bond Reaction->Amide_Bond Desired Reaction NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Reaction->NHS_Leaving_Group Byproduct Inactive_Carboxylic_Acid Inactive Carboxylic Acid Hydrolysis_Side_Reaction->Inactive_Carboxylic_Acid

Caption: NHS Ester Amine Coupling Workflow.

Conclusion

For amine coupling reactions in bioconjugation, TFP esters present a compelling alternative to the more traditional NHS esters. Their enhanced stability towards hydrolysis, particularly at the slightly basic pH conditions required for efficient amine acylation, leads to more reliable and efficient conjugation outcomes.[2][3][9] This is especially advantageous in applications where reproducibility and high yields are paramount, such as in the development of antibody-drug conjugates and other protein therapeutics. While NHS esters remain a viable option, researchers should consider the superior performance characteristics of TFP esters to optimize their bioconjugation strategies.

References

comparative analysis of different amine-reactive crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals

In the fields of proteomics, drug development, and biomaterials science, the covalent crosslinking of proteins and other biomolecules is an indispensable technique. Amine-reactive crosslinkers, which target the primary amines found in lysine residues and at the N-terminus of proteins, are among the most widely used tools for this purpose.[1] This guide provides a , offering insights into their performance based on available experimental data to assist researchers in selecting the optimal reagent for their specific application.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are molecules containing two or more reactive groups that can form stable covalent bonds with primary amine groups (-NH2) on biomolecules.[1] These reagents are broadly categorized based on their reactive groups, spacer arm characteristics, and solubility. The most common amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters and imidoesters, with isocyanates and aldehydes also utilized for specific applications.[1]

The choice of a crosslinker depends on several factors, including the desired bond stability, reaction efficiency, and the structural and chemical properties of the target molecules.[1] This guide will delve into a comparison of these key performance indicators for various classes of amine-reactive crosslinkers.

Comparison of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical for the success of bioconjugation. The following tables summarize the key characteristics and performance metrics of common amine-reactive crosslinkers.

Table 1: Properties of Common Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Water SolubleMembrane PermeableCleavable
DSS (Disuccinimidyl suberate)NHS Ester11.4NoYesNo
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS Ester11.4YesNoNo
DSG (Disuccinimidyl glutarate)NHS Ester7.7NoYesNo
BS2G (Bis(sulfosuccinimidyl) glutarate)Sulfo-NHS Ester7.7YesNoNo
DSP (Dithiobis(succinimidyl propionate))NHS Ester12.0NoYesYes (by reducing agents)
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))Sulfo-NHS Ester12.0YesNoYes (by reducing agents)
DMA (Dimethyl adipimidate)Imidoester8.6YesYesNo
DMS (Dimethyl suberimidate)Imidoester11.0YesYesNo

Table 2: Performance Comparison of Amine-Reactive Chemistries

Reactive GroupResulting BondBond StabilityOptimal pHReaction SpeedKey Considerations
NHS Ester AmideHighly Stable[1]7.2 - 8.5[2]FastSusceptible to hydrolysis at high pH.[2] Half-life of 4-5 hours at pH 7 and 0°C, decreases to 10 minutes at pH 8.6 and 4°C.[2]
Sulfo-NHS Ester AmideHighly Stable7.2 - 8.5FastIncreased water solubility, ideal for cell surface crosslinking as it is membrane-impermeable.[1]
Imidoester AmidineReversible at high pH[2]8.0 - 10.0[2]Rapid at alkaline pHPreserves the positive charge of the original amine.[2] Can have side reactions below pH 10.[2]
Isocyanate UreaStable7.5 - 9.0ModerateBroader reactivity, can also react with hydroxyl groups.[1]
Aldehyde Schiff Base (initially), Secondary Amine (after reduction)Stable after reduction7.0 - 9.0SlowRequires a subsequent reduction step to form a stable bond.[1]

Reaction Mechanisms and Experimental Workflow

Understanding the underlying chemistry and the experimental steps involved is crucial for successful crosslinking. The following diagrams illustrate the reaction mechanisms of the most common amine-reactive groups and a general workflow for a typical crosslinking experiment.

NHS_Ester_Reaction Crosslinker NHS-Ester Crosslinker (R-CO-O-NHS) Intermediate Tetrahedral Intermediate Crosslinker->Intermediate + P-NH2 Protein Protein with Primary Amine (P-NH2) Protein->Intermediate Product Stable Amide Bond (P-NH-CO-R) Intermediate->Product - NHS Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct

Caption: Reaction mechanism of an NHS-ester with a primary amine.

Imidoester_Reaction Crosslinker Imidoester Crosslinker (R-C(=NH)-OR') Intermediate Tetrahedral Intermediate Crosslinker->Intermediate + P-NH2 Protein Protein with Primary Amine (P-NH2) Protein->Intermediate Product Amidine Bond (P-NH-C(=NH)-R) Intermediate->Product - R'-OH Byproduct Alcohol (R'-OH) Intermediate->Byproduct

Caption: Reaction mechanism of an imidoester with a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, HEPES) R1 Add Crosslinker to Protein Sample P1->R1 P2 Prepare Fresh Crosslinker Solution P2->R1 R2 Incubate (e.g., 30 min - 2 hr at RT or 4°C) R1->R2 A1 Quench Reaction (e.g., with Tris or Glycine) R2->A1 A2 Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) A1->A2

Caption: General experimental workflow for protein crosslinking.

Experimental Protocols

The following are generalized protocols for protein crosslinking using amine-reactive reagents. It is important to optimize the conditions for each specific application.

General Protocol for Crosslinking with NHS-Ester Crosslinkers (e.g., DSS, BS3)

This protocol can be adapted for other NHS-ester based crosslinkers.[3]

Materials:

  • Purified protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at a suitable pH (typically 7.2-8.5).

  • NHS-ester crosslinker (e.g., DSS or BS3).

  • Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).

  • Reaction tubes.

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines, as these will compete with the crosslinking reaction. The protein concentration should be optimized for the specific application.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of the crosslinker.

    • For water-insoluble crosslinkers like DSS, dissolve in anhydrous DMSO or DMF.

    • For water-soluble crosslinkers like BS3, dissolve in the reaction buffer.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice may reduce the rate of hydrolysis of the NHS ester.

  • Quench the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess crosslinker.

  • Analyze the Results: The crosslinked products can be analyzed by various methods, such as SDS-PAGE to visualize the formation of higher molecular weight species, followed by Western blotting or mass spectrometry for identification.

General Protocol for Crosslinking with Imidoester Crosslinkers (e.g., DMA, DMS)

Materials:

  • Purified protein sample in a suitable buffer (e.g., Borate buffer, pH 8.0-10.0).

  • Imidoester crosslinker (e.g., DMA or DMS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Reaction tubes.

Procedure:

  • Prepare Protein Sample: The protein sample should be in a buffer at a pH between 8.0 and 10.0 for optimal reactivity of the imidoester.

  • Prepare Crosslinker Solution: Prepare a fresh solution of the imidoester crosslinker in the reaction buffer immediately before use.

  • Crosslinking Reaction:

    • Add the crosslinker solution to the protein sample. The optimal concentration of the crosslinker should be determined empirically.

    • Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).

  • Quench the Reaction: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction.

  • Analyze the Results: Analyze the crosslinked products using appropriate techniques like SDS-PAGE and mass spectrometry.

Conclusion

The selection of an amine-reactive crosslinker is a critical step in experimental design for studying protein interactions, creating antibody-drug conjugates, and developing novel biomaterials. NHS esters are widely favored for their ability to form highly stable amide bonds with high efficiency.[1] Imidoesters offer an alternative that preserves the charge of the native protein, which can be advantageous in certain structural studies.[2] The choice between water-soluble (sulfo-NHS) and water-insoluble (NHS) versions depends on the need to label cell surface proteins or intracellular targets. By carefully considering the properties outlined in this guide and optimizing the experimental conditions, researchers can effectively utilize amine-reactive crosslinkers to achieve their scientific goals.

References

Validating Methoxytrityl-N-PEG12-TFP Ester Conjugation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and proteomics, the efficient and verifiable conjugation of polyethylene glycol (PEG) moieties to biomolecules is critical for enhancing therapeutic properties and enabling advanced diagnostics. This guide provides a comparative analysis of Methoxytrityl-N-PEG12-TFP ester, a discrete PEGylating reagent, against its more traditional N-hydroxysuccinimide (NHS) ester counterparts. The focus is on the validation of the conjugation process using mass spectrometry, with detailed experimental protocols and supporting data.

Performance Comparison: TFP Ester vs. NHS Ester

The choice of reactive group for amine-reactive PEGylation is crucial for conjugation efficiency and reproducibility. Tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters are two commonly used functionalities. The key distinction lies in their hydrolytic stability.

TFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous solutions, particularly at the neutral to slightly basic pH conditions typically used for conjugation to primary amines (e.g., lysine residues in proteins or the N-terminus of peptides).[1][2][3] This enhanced stability can lead to higher conjugation yields and better reproducibility, as more of the PEGylating reagent remains active throughout the reaction period. In contrast, NHS esters are known to have a shorter half-life in aqueous buffers as the pH increases, hydrolyzing more readily into an inactive carboxylic acid.[1]

FeatureThis compoundMethoxytrityl-N-PEG12-NHS Ester (Alternative)
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester
Optimal Reaction pH 7.5 - 8.0[2][4]7.0 - 7.5
Hydrolytic Stability Higher; less susceptible to spontaneous hydrolysis in aqueous buffers.[1][3]Lower; prone to hydrolysis, especially at pH > 7, with a half-life that can be in the order of minutes at pH 8.[1]
Conjugation Efficiency Potentially higher due to increased stability of the reactive ester.Can be lower due to competitive hydrolysis of the NHS ester.
Reproducibility Generally higher due to the more stable nature of the TFP ester.Can be more variable depending on reaction conditions and timing.
Solubility The TFP group can increase hydrophobicity, potentially requiring the use of co-solvents like DMSO or DMF.[1][2]Generally more water-soluble than TFP esters.

Experimental Protocols

On-Resin Peptide PEGylation and Mass Spectrometry Validation

A key application for a Methoxytrityl (Mmt) protected PEGylating reagent is in solid-phase peptide synthesis (SPPS), where the Mmt group allows for selective deprotection and on-resin modification of a specific amine group (e.g., on a lysine side chain).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Coupling reagents (e.g., HCTU, DIC, Oxyma)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol:

  • Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-based SPPS. For the residue to be PEGylated (e.g., Lysine), use Fmoc-Lys(Mmt)-OH.

  • Selective Mmt-Deprotection: Once the peptide sequence is complete, wash the resin-bound peptide thoroughly with DMF. Treat the resin with 1% TFA in DCM for 2 minutes, repeating this step multiple times until the yellow color of the Mmt cation is no longer observed in the effluent. Wash the resin immediately and thoroughly with DMF to neutralize the acid.

  • On-Resin PEGylation:

    • Dissolve this compound (1.5 equivalents relative to resin loading) and a base such as Diisopropylethylamine (DIPEA) (2 equivalents) in DMF.

    • Add the solution to the resin and allow it to react for 2-4 hours at room temperature with gentle agitation.

    • Wash the resin extensively with DMF.

  • Final Fmoc-Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Precipitation: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Validation:

    • Analyze the purified fraction(s) by MALDI-TOF or ESI-MS.

    • The expected mass of the PEGylated peptide will be the mass of the original peptide plus the mass of the Methoxytrityl-N-PEG12 moiety (Molecular Weight of this compound is 1038.13 g/mol ; the mass added upon conjugation is that of the Methoxytrityl-N-PEG12-carbonyl group).

    • Compare the observed mass with the theoretical mass to confirm successful conjugation.

Solution-Phase Protein Conjugation and Mass Spectrometry Validation

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.0). Avoid amine-containing buffers like Tris.

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or DMF

  • Desalting column

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted TFP ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

  • Mass Spectrometry Validation:

    • Analyze both the unmodified and the purified PEGylated protein by ESI-TOF mass spectrometry.

    • Deconvolute the resulting mass spectra.

    • The spectrum of the PEGylated protein should show a series of peaks corresponding to the protein with one, two, three, etc., PEG moieties attached. Each peak will be separated by the mass of the conjugated PEG group.

    • The extent of PEGylation can be estimated from the relative intensities of the peaks.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for on-resin peptide PEGylation followed by mass spectrometry validation.

OnResin_PEGylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_validation Validation start Start with Resin spps Fmoc-based Peptide Assembly (incorporate Fmoc-Lys(Mmt)-OH) start->spps mmt_deprotect Selective Mmt-Deprotection (1% TFA in DCM) spps->mmt_deprotect pegylation On-Resin PEGylation (Mmt-N-PEG12-TFP ester) mmt_deprotect->pegylation fmoc_deprotect Final Fmoc-Deprotection pegylation->fmoc_deprotect cleavage Cleavage from Resin (TFA cocktail) fmoc_deprotect->cleavage purification RP-HPLC Purification ms Mass Spectrometry (MALDI-TOF or ESI-MS) purification->ms analysis Data Analysis (Confirm Mass Shift) ms->analysis end Validated PEGylated Peptide analysis->end

Caption: Workflow for on-resin PEGylation and validation.

This guide provides a framework for researchers to effectively utilize this compound for bioconjugation and validate the outcomes using mass spectrometry. The superior stability of the TFP ester offers a potential advantage in achieving more consistent and efficient PEGylation compared to traditional NHS esters.

References

A Comparative Guide to Assessing the Purity of Methoxytrityl-N-PEG12-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and purity of bioconjugates are paramount in the development of targeted therapeutics and advanced diagnostics. Methoxytrityl-N-PEG12-TFP ester is a heterobifunctional crosslinker widely utilized for the covalent modification of proteins, peptides, and other amine-containing biomolecules. This guide provides a comprehensive comparison of this compound with its common alternatives, focusing on the critical aspect of conjugate purity, supported by experimental data and detailed analytical protocols.

Performance Comparison: The Stability Advantage of TFP Esters

A key determinant of the final purity of a bioconjugate is the stability of the reactive group on the crosslinker. This compound utilizes a tetrafluorophenyl (TFP) ester, which offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters. The primary competing reaction during conjugation is the hydrolysis of the ester, which leads to an inactive reagent and contributes to impurities in the final product.

Experimental data demonstrates the superior hydrolytic stability of TFP esters compared to NHS esters, particularly under the basic pH conditions often required for efficient amine conjugation.[1][2] This enhanced stability translates to a higher yield of the desired conjugate and a cleaner reaction profile with fewer hydrolysis-related byproducts.

Reactive GrouppHHalf-life (t½)Reference
TFP Ester 7.0~15.4 hours[1]
NHS Ester7.0~8.1 hours[1]
TFP Ester 8.0~5.0 hours[1]
NHS Ester8.0~1.7 hours[1]
TFP Ester 10.0~6.3 hours[1]
NHS Ester10.0~39 minutes[1]

Table 1: Comparison of the hydrolytic stability of TFP and NHS esters at various pH values. The significantly longer half-life of the TFP ester at basic pH highlights its advantage in minimizing hydrolysis and thereby improving the purity of the final conjugate.

The practical implication of this data is that reactions using this compound can be performed with greater control and for longer durations without significant loss of the reagent to hydrolysis, leading to a higher degree of labeling and a more homogenous product.[3]

Experimental Protocols for Purity Assessment

A thorough assessment of the purity of this compound conjugates involves a multi-step analytical approach, examining both the integrity of the starting materials and the final conjugated product.

Purity Assessment of this compound Reagent

Prior to conjugation, it is crucial to verify the purity of the this compound reagent.

a) High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC (RP-HPLC) separates the compound from potential impurities based on hydrophobicity.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMF).

    • Inject the sample onto a C18 column.

    • Elute with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the methoxytrityl group (approximately 235 nm).

    • The purity is determined by the peak area percentage of the main compound.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR and ¹⁹F NMR provide detailed structural information and can detect impurities with distinct chemical shifts.

  • Methodology:

    • Dissolve a sample of the reagent in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹⁹F NMR spectra.

    • In the ¹H NMR spectrum, verify the characteristic peaks for the methoxytrityl, PEG, and TFP moieties.

    • The ¹⁹F NMR spectrum should show the characteristic signals for the tetrafluorophenyl group.

    • The presence and integration of unexpected peaks can indicate impurities.

c) Mass Spectrometry (MS)

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the reagent in a suitable solvent.

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum in positive ion mode.

    • Verify the presence of the expected molecular ion peak corresponding to the mass of this compound.

Purity Assessment of the Final Conjugate

After the conjugation reaction, the purity of the resulting PEGylated biomolecule must be assessed.

a) Size Exclusion Chromatography (SEC-HPLC)

  • Principle: SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the larger conjugate, the smaller unconjugated biomolecule, and any excess PEG reagent.

  • Methodology:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Inject the reaction mixture.

    • Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins).

    • The chromatogram will show peaks corresponding to the conjugate, unconjugated protein, and potentially aggregated species. The peak area percentages are used to quantify purity.

b) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, causing it to migrate slower than its unconjugated counterpart.

  • Methodology:

    • Prepare samples of the conjugation reaction, a negative control (unconjugated protein), and molecular weight markers.

    • Load the samples onto a polyacrylamide gel.

    • Run the electrophoresis until adequate separation is achieved.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • The presence of a higher molecular weight band in the reaction lane, corresponding to the PEGylated protein, and the reduction or absence of the unconjugated protein band indicates successful conjugation. The purity can be estimated by densitometry.

c) Mass Spectrometry (ESI-MS)

  • Principle: ESI-MS can be used to determine the molecular weight of the intact conjugate, confirming the addition of the PEG moiety.

  • Methodology:

    • Desalt the conjugate sample.

    • Analyze by ESI-MS.

    • The resulting spectrum will show a distribution of charge states for the conjugate, which can be deconvoluted to determine its molecular weight. This confirms the successful conjugation and can reveal the presence of different PEGylated species if multiple sites on the biomolecule have reacted.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_reagent Reagent QC cluster_conjugate Conjugate QC Reagent This compound Reagent Conjugation Bioconjugation Reaction (e.g., with Protein) Reagent->Conjugation Purity Verified HPLC RP-HPLC Reagent->HPLC NMR NMR Reagent->NMR MS1 MS Reagent->MS1 Conjugate Purified Conjugate Conjugation->Conjugate Purification Step Analysis Final Purity Assessment Conjugate->Analysis SEC SEC-HPLC Analysis->SEC SDS_PAGE SDS-PAGE Analysis->SDS_PAGE MS2 Intact MS Analysis->MS2

Caption: Workflow for assessing the purity of this compound conjugates.

Logical Pathway for Reagent Selection

Reagent_Selection_Pathway Goal High Purity Bioconjugate Requirement Minimize Side Reactions Goal->Requirement SideReaction Hydrolysis of Reactive Ester Requirement->SideReaction Solution Select Hydrolytically Stable Ester SideReaction->Solution NHS NHS Ester (Lower Stability) Solution->NHS Alternative TFP TFP Ester (Higher Stability) Solution->TFP Recommended Choice This compound TFP->Choice

Caption: Rationale for selecting a TFP ester-based reagent for high-purity bioconjugation.

References

A Researcher's Guide to Validating PEGylated Protein Activity: A Comparative Analysis of Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the covalent attachment of polyethylene glycol (PEG) to a therapeutic protein—a process known as PEGylation—is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the addition of a PEG moiety can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, rigorous functional validation is a critical step in the development of any PEGylated protein therapeutic.

This guide provides a comparative overview of key functional assays used to validate the activity of PEGylated proteins, complete with experimental data, detailed protocols, and workflow visualizations to aid in assay selection and implementation.

Comparing the Impact of PEGylation on Protein Activity

The effect of PEGylation on protein bioactivity is highly variable and depends on factors such as the protein itself, the size and structure of the PEG chain, and the site of conjugation.[1] While some PEGylated proteins retain a high percentage of their activity, others may experience a significant reduction.[2][3][4]

Below is a summary of quantitative data from various studies comparing the in vitro activity of PEGylated proteins to their non-PEGylated counterparts.

ProteinPEG Size (kDa)Type of AssayKey Finding
Interferon alpha-2a (IFN-α2a) 40 (branched)Antiviral Activity AssayPEGylated IFN-α2a (Pegasys) retained only 7% of the in vitro antiviral activity of the unmodified protein.[3]
Interferon alpha-2a (IFN-α2a) N/AProliferation AssayZwitterionic conjugation resulted in 4.4-fold higher antiproliferative bioactivity compared to PEGylation.[3]
dAb-TNFα N/ACellular Cytotoxicity AssayThe PEGylated dAb-TNFα retained approximately 90% of its activity.[2][4]
α-Chymotrypsin 0.7, 2, 5Enzyme Kinetics AssayPEG conjugation decreased the catalytic turnover rate (kcat) by up to 50% and increased the Michaelis-Menten constant (KM), indicating lower substrate affinity.[5]
L-Asparaginase (L-ASNase) 0.33Enzyme Kinetics AssayPEGylated L-ASNase showed a slight increase in both Km (0.396 mM vs 0.318 mM) and Vmax (3193 vs 2915 µmol/min) compared to the free enzyme.[6]
Thrombomodulin Derivative 5Activity AssaySite-specific PEGylation had no effect on the protein's activity compared to the unmodified version.[2]

Key Functional Assays for PEGylated Proteins

The selection of an appropriate functional assay depends on the protein's mechanism of action. The primary categories of assays include those that measure binding to a target, enzymatic activity, and downstream cellular responses.

Receptor-Ligand Binding Assays

These assays are fundamental for proteins that exert their effect by binding to a cell surface receptor or a soluble ligand.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISAs are commonly used to quantify PEGylated proteins and can be adapted to assess binding activity.[7][8] In a typical format, a known amount of the target receptor is coated on a microplate, and the PEGylated protein competes with a labeled (e.g., biotinylated) version of the protein for binding. The signal is inversely proportional to the binding affinity of the PEGylated protein.

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time analysis of binding kinetics.[9] It measures the association (ka) and dissociation (kd) rates of the PEGylated protein to its immobilized target, from which the equilibrium dissociation constant (KD) can be calculated.[9][10] This provides detailed insight into how PEGylation affects the binding affinity and stability of the protein-target complex.

Enzyme Activity Assays

For PEGylated enzymes, it is crucial to determine the impact of PEGylation on their catalytic function. These assays typically measure the rate of substrate conversion to product.[5][11] Key parameters determined are the Michaelis-Menten constant (KM), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, and the maximal velocity (Vmax) or turnover number (kcat), which represents the maximum rate of reaction.[5]

Cell-Based Functional Assays

Cell-based assays are critical as they measure the biological response of a cell to the PEGylated protein, providing a more physiologically relevant assessment of potency.[12] The specific assay depends on the protein's function and can include:

  • Proliferation/Viability Assays: Used for cytokines, growth factors, or cytotoxic proteins. These assays measure the ability of the PEGylated protein to stimulate or inhibit cell growth.

  • Reporter Gene Assays: These assays are employed when the protein's binding to its receptor activates a specific signaling pathway that drives the expression of a reporter gene (e.g., luciferase or β-galactosidase). The signal generated is proportional to the activity of the PEGylated protein.

  • Cytokine Secretion Assays: For immunomodulatory proteins, these assays measure the induction of cytokine secretion from target cells.

  • Calcium Flux Assays: Used for proteins that signal through G-protein coupled receptors (GPCRs), leading to a transient increase in intracellular calcium.[13]

Experimental Protocols

Protocol 1: Competitive ELISA for Receptor Binding

This protocol provides a general framework for assessing the receptor binding activity of a PEGylated protein compared to its non-PEGylated counterpart.

  • Plate Coating: Coat a 96-well high-binding microplate with the target receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Binding: Prepare serial dilutions of the PEGylated protein and the non-PEGylated reference standard. Add these to the wells along with a fixed concentration of a biotinylated version of the protein. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1N HCl), which will turn the color to yellow.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the protein concentration and fit a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of the biotinylated protein binding). Compare the IC50 values of the PEGylated and non-PEGylated proteins.

Protocol 2: Cell Proliferation Assay (MTS/MTT)

This protocol outlines a common method to assess the effect of a PEGylated protein (e.g., a growth factor or a cytotoxic agent) on cell proliferation.

  • Cell Seeding: Seed target cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Prepare serial dilutions of the PEGylated protein and the non-PEGylated reference standard in cell culture medium. Replace the old medium with the medium containing the test proteins. Include a negative control (medium only) and a positive control if available.

  • Incubation: Incubate the plate for a period relevant to the protein's mechanism of action (e.g., 24-72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Live cells will metabolize the reagent to produce a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the protein concentration and fit a dose-response curve to determine the EC50 (for growth factors) or IC50 (for cytotoxic agents). Compare the values between the PEGylated and non-PEGylated proteins.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are Graphviz representations of a generic signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation PEG_Protein PEGylated Protein PEG_Protein->Receptor Binding Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: Generic cell signaling pathway activated by a PEGylated protein.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells and Incubate (24-72h) A->C B Prepare Serial Dilutions of PEGylated & Non-PEGylated Protein B->C D Add Viability Reagent (e.g., MTS/MTT) C->D E Measure Absorbance D->E F Plot Dose-Response Curve & Calculate EC50/IC50 E->F G Compare Activity of PEGylated vs. Non-PEGylated F->G

Caption: Workflow for a cell-based proliferation assay.

References

A Head-to-Head Battle of Protecting Groups: Methoxytrityl (Mmt) vs. Fmoc in PEG Linker Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. This guide provides an in-depth comparison of two widely utilized protecting groups, Methoxytrityl (Mmt) and 9-fluorenylmethoxycarbonyl (Fmoc), with a specific focus on their application with Polyethylene Glycol (PEG) linkers. We will delve into their chemical properties, deprotection protocols, and orthogonal capabilities, supported by experimental data to inform your strategic decisions in the laboratory.

The strategic use of protecting groups is fundamental to the successful synthesis of complex biomolecules. Among the plethora of options, the Methoxytrityl (Mmt) and Fmoc groups have emerged as workhorses in the field, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS) and the increasingly important field of PEGylation. The choice between these two, or indeed their synergistic use, hinges on a clear understanding of their distinct chemical labilities.

The Mmt group is renowned for its extreme acid sensitivity, allowing for its removal under very mild acidic conditions.[1][2] This property makes it an ideal choice for the protection of side chains, such as those of cysteine and lysine, where selective deprotection is required without disturbing other acid-labile protecting groups.[3][4] In contrast, the Fmoc group is the cornerstone of modern SPPS, prized for its base-lability.[5][6][7] It is typically used for the temporary protection of the α-amino group of amino acids and is readily cleaved by a weak base like piperidine.[6][7] The orthogonality of these two protecting groups—one being acid-labile and the other base-labile—is a key strategic advantage in complex synthetic schemes.[6][8]

At a Glance: Mmt vs. Fmoc

FeatureMethoxytrityl (Mmt)9-fluorenylmethoxycarbonyl (Fmoc)
Chemical Nature Acid-labile protecting groupBase-labile protecting group
Primary Application Side-chain protection (e.g., Cys, Lys)α-Amino group protection in SPPS
Cleavage Condition Mild acid (e.g., 1-2% TFA in DCM)Weak base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) and more robust acid-labile groups (e.g., tBu)Orthogonal to acid-labile groups (e.g., Mmt, tBu, Trt)
Monitoring Release of the Mmt cation can be monitored spectrophotometrically at ~460 nm[9]UV absorbance of the dibenzofulvene byproduct at ~300 nm allows for real-time monitoring of deprotection[6]
Key Advantage Selective deprotection under very mild acidic conditions, enabling on-resin side-chain modifications[1][2]Milder overall deprotection conditions compared to Boc chemistry, preserving acid-sensitive functionalities[][11]
Potential Issues Requires scavengers to quench the reactive trityl cation upon cleavage[3][4]Can lead to side reactions like aspartimide formation and diketopiperazine formation under basic conditions[12][13]

Experimental Protocols: Deprotection Methodologies

Methoxytrityl (Mmt) Group Removal from a PEGylated Substrate

This protocol outlines the selective deprotection of the Mmt group from a resin-bound PEGylated peptide.

Materials:

  • Mmt-protected, resin-bound PEGylated peptide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

  • 10% pyridine in methanol (for quenching)

  • DCM for washing

  • Methanol (MeOH) for washing

Procedure (Batch-wise Method): [9]

  • Swell the Mmt-protected peptide-resin in anhydrous DCM in a sealed, fritted glass funnel.

  • Prepare the deprotection solution: 2% TFA and 5% TIS in DCM.[4]

  • Drain the swelling solvent and add the deprotection solution to the resin.

  • Gently agitate the mixture for 2 minutes.

  • Filter the solution into a flask containing 10% pyridine in methanol to quench the acid. The resin may turn a deep yellow color due to the formation of the trityl cation.[14]

  • Repeat steps 3-5 for a total of 5-10 cycles to ensure complete deprotection.[4] The progress of the deprotection can be monitored by observing the color change of the resin and by HPLC analysis of a small cleaved sample.

  • Wash the resin thoroughly with DCM (3x), followed by MeOH (3x), and finally DCM (3x) to remove all traces of the deprotection cocktail and byproducts.

  • Dry the resin under vacuum.

Fmoc Group Removal from a PEG Linker

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group during SPPS.

Materials:

  • Fmoc-protected peptide attached to a PEG linker on a solid support

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • DCM for washing

Procedure: [7][15]

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Prepare the deprotection solution: 20% (v/v) piperidine in DMF.

  • Drain the swelling solvent and add the deprotection solution to the resin.

  • Allow the reaction to proceed for 5-20 minutes with gentle agitation. The deprotection can be monitored by taking aliquots of the solution and measuring the UV absorbance at ~300 nm.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3x) and proceed to the next coupling step.

Visualizing the Workflow: Orthogonal Deprotection Strategy

The following diagram illustrates the logical workflow of an orthogonal protection strategy utilizing both Mmt and Fmoc protecting groups for the synthesis of a side-chain modified PEGylated peptide.

Orthogonal_Deprotection Start Start: Fmoc-AA(Mmt)-PEG-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Peptide_Elongation Peptide Chain Elongation (SPPS) Fmoc_Deprotection->Peptide_Elongation Repeat n times Mmt_Deprotection Selective Mmt Deprotection (1-2% TFA/DCM) Peptide_Elongation->Mmt_Deprotection Side_Chain_Mod On-Resin Side-Chain Modification Mmt_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage & Global Deprotection Side_Chain_Mod->Final_Cleavage End Purified Modified PEGylated Peptide Final_Cleavage->End

Caption: Orthogonal protection and deprotection workflow.

This workflow highlights the power of using Mmt and Fmoc in tandem. The base-labile Fmoc group is repeatedly removed for peptide chain elongation, while the acid-labile Mmt group remains intact. Once the desired peptide length is achieved, the Mmt group can be selectively cleaved under mild acidic conditions to allow for specific modification of the side chain while the peptide is still attached to the PEG linker and solid support.

Conclusion

The choice between Methoxytrityl and Fmoc protecting groups is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route. The Fmoc group remains the undisputed champion for temporary α-amino protection in modern SPPS due to its mild cleavage conditions. The Mmt group, with its exquisite acid sensitivity, offers an invaluable tool for orthogonal side-chain protection, enabling the synthesis of complex, modified PEGylated peptides and other bioconjugates. A thorough understanding of their respective properties and deprotection protocols, as outlined in this guide, is paramount for any researcher aiming to push the boundaries of peptide and protein engineering.

References

A Comprehensive Guide to Alternative Linkers for Methoxytrityl-N-PEG12-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is critical. The Methoxytrityl-N-PEG12-TFP ester is a heterobifunctional linker featuring a Methoxytrityl (Mmt) protecting group, a 12-unit polyethylene glycol (PEG12) spacer, and a tetrafluorophenyl (TFP) ester for amine conjugation. This guide provides a detailed comparison of alternatives to each of these components, supported by experimental data and protocols to aid in the selection of the optimal linker for your specific application.

Alternatives to the Tetrafluorophenyl (TFP) Ester for Amine Conjugation

The TFP ester is an activated ester used for forming stable amide bonds with primary amines. Its performance can be compared with other common amine-reactive groups.

One of the main reasons for seeking alternatives to N-hydroxysuccinimide (NHS) esters is their short half-life in water.[1] TFP and pentafluorophenyl (PFP) esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1] However, they are slightly more hydrophobic, and their optimal pH for conjugation is a bit higher than that for NHS esters.[1] Sulfodichlorophenol (SDP) esters are significantly less prone to hydrolysis than both succinimidyl and TFP esters, offering greater control over aqueous-based reactions.[2]

Comparative Data of Amine-Reactive Groups
FeatureTFP EsterNHS EsterSulfo-NHS EsterIsothiocyanate (ITC)
Optimal Reaction pH 8.5 - 9.0[2]8.3[2]7.2 - 8.59.0 - 9.5
Aqueous Half-life More stable than NHS[1][3]Hours at pH 7, minutes at pH 8.6[1][4][5]Increased water solubilityCan deteriorate over time[2][3]
Solubility More hydrophobic[1]Often requires organic co-solvent[1]Water-soluble[2]Generally requires organic co-solvent
Bond Formed AmideAmideAmideThiourea
Byproducts TetrafluorophenolN-hydroxysuccinimideSulfo-N-hydroxysuccinimideNone
Experimental Protocol: General Amine Conjugation
  • Preparation of Reagents : Dissolve the amine-containing molecule (e.g., protein) in a suitable buffer (e.g., phosphate, borate, or carbonate) at the optimal pH for the chosen reactive ester.[5] Dissolve the ester-containing linker in a dry, water-miscible organic solvent like DMSO or DMF.[1][5]

  • Conjugation Reaction : Add a molar excess of the dissolved linker to the protein solution. The reaction is typically carried out for 30 minutes to 2 hours at room temperature or overnight at 4°C.[5]

  • Quenching : Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted ester.

  • Purification : Remove excess linker and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

Amine Conjugation Workflow

cluster_TFP TFP Ester Reaction cluster_NHS NHS Ester Reaction TFP_Linker Linker-TFP Primary_Amine Protein-NH2 TFP_Linker->Primary_Amine Nucleophilic Attack TFP_Intermediate Tetrahedral Intermediate Primary_Amine->TFP_Intermediate TFP_Product Linker-CO-NH-Protein TFP_Intermediate->TFP_Product TFP_Byproduct Tetrafluorophenol TFP_Intermediate->TFP_Byproduct Leaving Group Departure NHS_Linker Linker-NHS Primary_Amine2 Protein-NH2 NHS_Linker->Primary_Amine2 Nucleophilic Attack NHS_Intermediate Tetrahedral Intermediate Primary_Amine2->NHS_Intermediate NHS_Product Linker-CO-NH-Protein NHS_Intermediate->NHS_Product NHS_Byproduct N-hydroxysuccinimide NHS_Intermediate->NHS_Byproduct Leaving Group Departure

Caption: Reaction of TFP and NHS esters with a primary amine.

Alternatives to the PEG12 Spacer

The PEG12 spacer enhances solubility and provides spatial separation between the conjugated molecules.[6] Alternatives include different lengths of PEG, alkyl chains, and more rigid or functional linkers. The choice of linker is critical as it influences the physicochemical properties and biological activity of PROTACs.[7][8][9]

In PROTAC design, PEG and alkyl chains are the most frequently used linker motifs.[7] Approximately 55% of reported PROTACs use PEG linkers, while 30% use alkyl chains.[7] The introduction of PEG can enhance the water solubility and cell permeability of PROTAC molecules.[10]

Comparative Data of Spacer Alternatives
Spacer TypeKey CharacteristicsImpact on Conjugate Properties
Alkyl Chains Hydrophobic, flexible.Can improve cell permeability; may decrease solubility.
PEG (variable length) Hydrophilic, flexible.[11]Enhances solubility and circulation half-life; length is critical for ternary complex formation in PROTACs.[8][10]
Rigid Linkers (e.g., piperazine, alkynes) Less flexible, defined spatial orientation.[7]Can improve binding affinity and selectivity by pre-organizing the binding motifs.[7]
Cleavable Linkers (e.g., di-sulfide, di-peptide) Stable in circulation, cleaved intracellularly.Enables controlled release of the payload inside the target cell, potentially reducing off-target toxicity.[12][13]
Experimental Protocol: In Vitro Linker Stability Assay
  • Incubation : Incubate the conjugate in human or mouse plasma at 37°C.

  • Time Points : Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Sample Preparation : Precipitate plasma proteins using an organic solvent like acetonitrile. Centrifuge and collect the supernatant.

  • Analysis : Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload or degradation products.

  • Half-life Calculation : Determine the degradation half-life of the linker by plotting the percentage of remaining intact conjugate against time.

Linker Diversity

cluster_PEG Flexible PEG Linker cluster_Alkyl Alkyl Linker cluster_Rigid Rigid Piperazine Linker Warhead Warhead PEG_Linker -(CH2CH2O)n- Warhead->PEG_Linker Alkyl_Linker -(CH2)n- Warhead->Alkyl_Linker Piperazine_Linker -Piperazine-Alkyl- Warhead->Piperazine_Linker E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand Alkyl_Linker->E3_Ligand Piperazine_Linker->E3_Ligand

Caption: Different types of linkers used in PROTACs.

Alternatives to the Methoxytrityl (Mmt) Protecting Group

The Methoxytrityl (Mmt) group is an acid-labile protecting group for amines and thiols. Its removal under mild acidic conditions allows for chemoselective deprotection in the presence of other protecting groups like Boc or Fmoc.[14]

The Mmt group is highly sensitive to acid and can be completely removed with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[14] This contrasts with the trityl (Trt) group, of which only 4-5% is removed under the same conditions.[14]

Comparative Data of Amine Protecting Groups
Protecting GroupCleavage ConditionsStability
Methoxytrityl (Mmt) 1-3% TFA in DCM[14][15]Labile to acid; stable to base.
Trityl (Trt) Harsher acid than Mmt (e.g., >50% TFA)More stable to acid than Mmt; stable to base.
Fmoc 20% Piperidine in DMFLabile to base; stable to acid.
Boc Strong acid (e.g., 50-95% TFA)Labile to strong acid; stable to base.
Experimental Protocol: Mmt Deprotection
  • Resin Swelling : Swell the Mmt-protected, resin-bound peptide in DCM.

  • Deprotection Cocktail : Prepare a solution of 1-3% TFA in DCM with 5% triisopropylsilane (TIS) as a scavenger.[15]

  • Reaction : Treat the resin with the deprotection cocktail for 2-10 minutes. Repeat this step multiple times for complete removal.[15]

  • Washing : Wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM.

  • Confirmation : A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the removal of the Mmt group.

Orthogonal Deprotection Workflow

Peptide_Resin Resin-Peptide(Boc)-NH-Mmt TFA_Treatment Treat with 1% TFA/DCM Peptide_Resin->TFA_Treatment Selective Mmt Removal Deprotected_Amine Resin-Peptide(Boc)-NH2 TFA_Treatment->Deprotected_Amine Conjugation Conjugate with Linker Deprotected_Amine->Conjugation Conjugated_Peptide Resin-Peptide(Boc)-NH-Linker Conjugation->Conjugated_Peptide Strong_TFA Treat with 95% TFA Conjugated_Peptide->Strong_TFA Cleavage and Boc Removal Final_Product HO-Peptide-NH-Linker Strong_TFA->Final_Product

Caption: Workflow for selective Mmt deprotection and subsequent conjugation.

References

Performance of Methoxytrityl-N-PEG12-TFP Ester in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and biotechnology, the covalent modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG) chains, or PEGylation, is a critical technique to improve therapeutic properties. The choice of reactive chemistry and, just as importantly, the buffer system can significantly impact the efficiency and reproducibility of the conjugation process. This guide provides an in-depth comparison of Methoxytrityl-N-PEG12-TFP ester, a modern amine-reactive PEGylation reagent, and its performance in various buffer systems, supported by experimental data and protocols.

TFP Ester vs. NHS Ester: A Superior Alternative for Amine-Reactive PEGylation

The most common reagents for targeting primary amines (such as the ε-amino group of lysine residues) are active esters, with N-hydroxysuccinimide (NHS) esters being the traditional choice. However, 2,3,5,6-tetrafluorophenyl (TFP) esters, the reactive group in this compound, have emerged as a superior alternative due to their significantly higher stability against hydrolysis, especially at the basic pH required for efficient conjugation.[1][2][3][4][5][6]

The primary competing reaction during amine conjugation is the hydrolysis of the active ester, which renders the reagent inactive.[1][7] TFP esters are considerably more resistant to this spontaneous hydrolysis compared to NHS esters, leading to higher conjugation efficiency and better reproducibility.[1][5] While both esters readily react with non-protonated primary amines to form stable amide bonds, the enhanced stability of TFP esters provides a wider and more practical window for performing the reaction, especially at pH levels optimal for amine reactivity (pH 7.5-9).[1][5][7][8]

Key Performance Characteristics: TFP Ester vs. NHS Ester
FeatureThis compoundConventional NHS Ester Reagents
Reactive Group 2,3,5,6-Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester
Optimal Reaction pH 7.5 - 9.0[5][7][8]7.0 - 7.5[8]
Hydrolytic Stability Significantly more stable, especially at basic pH.[1][3][4][5]Prone to rapid hydrolysis, especially as pH increases above 7.[1][2]
Reaction Efficiency Higher due to reduced hydrolysis, allowing for more consistent results.[5]Lower, as hydrolysis competes significantly with the amine reaction.[1]
Solubility The TFP group is more hydrophobic, which may require co-solvents like DMSO or DMF for initial dissolution.[2][9]Generally more water-soluble, though many PEG-NHS esters also require co-solvents.

Impact of pH on the Stability of TFP Esters

The stability of active esters is critically dependent on the pH of the reaction buffer. The rate of hydrolysis for both TFP and NHS esters increases with rising pH. However, TFP esters exhibit markedly superior stability, particularly under the basic conditions required for efficient labeling of primary amines.

Table 1: Comparative Hydrolysis Half-Life of TFP vs. NHS Esters
pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Stability Advantage
7.0 ~4.5 hours~2.4 hours~1.9x
8.0 ~2.5 hours~50 minutes~3.0x
10.0 ~6.3 hours~39 minutes~9.7x

Data adapted from a study on TFP and NHS-terminated self-assembled monolayers, which demonstrates the relative stability of the ester chemistries. The absolute values for soluble PEG reagents may vary, but the trend is directly applicable.[1]

As the data indicates, at a moderately basic pH of 8.0, the TFP ester is three times more stable than the NHS ester. This stability advantage becomes even more pronounced at higher pH values.[1] This allows for reactions to be carried out for longer durations to achieve higher degrees of labeling without significant loss of the reagent to hydrolysis.

Recommended Buffer Systems for TFP Ester Conjugations

The choice of buffer is critical to avoid competing reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the TFP ester.[7][10]

Recommended Buffers (pH 7.5 - 9.0):

  • Phosphate-Buffered Saline (PBS): 20-100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0.[7]

  • HEPES Buffer: 20-50 mM HEPES, pH 7.5-8.0.[7]

  • Borate Buffer: 50-100 mM sodium borate, pH 8.0-9.0.[7]

  • Carbonate/Bicarbonate Buffer: 100 mM, pH 8.0-9.0.[7][11]

Experimental Protocols

Below are detailed protocols for a typical protein PEGylation experiment and a hydrolysis rate assessment.

Protocol 1: Protein PEGylation with this compound

This protocol outlines the general steps for conjugating the PEG reagent to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.8).

  • This compound.

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[7][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.[10]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer (e.g., 100 mM PBS, pH 7.8) to a concentration of 2-10 mg/mL.

  • Prepare PEG Reagent Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[7][10] Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Reaction times can be extended due to the high stability of the TFP ester.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7] This step hydrolyzes any remaining active ester and consumes any reagent that might react with the purification media.

  • Purify Conjugate: Remove the unreacted PEG reagent and byproducts (e.g., TFP) by SEC or dialysis against a suitable storage buffer.

  • Analyze Results: Characterize the extent of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and MALDI-TOF mass spectrometry.

Protocol 2: Assessing TFP Ester Hydrolysis Rate

This protocol allows for the validation of reagent stability in a specific buffer system by monitoring the release of 2,3,5,6-tetrafluorophenol (TFP), which has a distinct UV absorbance.

Materials:

  • This compound.

  • Buffer of interest (e.g., 100 mM Borate, pH 8.5).

  • Anhydrous DMSO or DMF.

  • UV-Vis Spectrophotometer or HPLC with a UV detector.

Procedure:

  • Prepare a stock solution of the TFP ester in DMSO.

  • Add a small volume of the stock solution to the buffer of interest at a known concentration.

  • Monitor the increase in absorbance at ~250-260 nm (the absorbance maximum for TFP may need to be determined empirically) over time.

  • The rate of hydrolysis can be determined by plotting the absorbance versus time. A pseudo-first-order reaction rate constant can be calculated to determine the half-life (t½ = ln(2)/k').[1]

Visualizing the Workflow and Reaction Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Prot_Sol Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.8) React Add PEG Solution to Protein (10-20x Molar Excess) Prot_Sol->React PEG_Sol Dissolve TFP Ester in Anhydrous DMSO (Immediately Before Use) PEG_Sol->React Incubate Incubate (30-60 min @ RT or 2 hrs @ 4°C) React->Incubate Quench Quench Reaction (Add 1M Tris, pH 8.0) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Analyze Result (SDS-PAGE, MS) Purify->Analyze TFP_Reaction_Mechanism cluster_main TFP Ester Reaction Pathways Start PEG-TFP Ester + Protein-NH2 Intermediate Tetrahedral Intermediate Start->Intermediate Aminolysis (Desired Reaction) H2O H2O (Hydrolysis) Product PEG-Amide-Protein (Stable Conjugate) Intermediate->Product TFP_Leave + TFP Intermediate->TFP_Leave Hydrolysis PEG-Carboxylate (Inactive) TFP_Leave2 + TFP H2O->Hydrolysis Competing Reaction

References

A Researcher's Guide to PEGylation: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic potential of biomolecules. This guide provides an objective comparison of different PEGylation reagents, supported by experimental data, to aid in this crucial decision-making process. By understanding the nuances of each reagent's reactivity, the stability of the resulting linkage, and the overall impact on the final conjugate, researchers can better tailor their PEGylation strategy to meet the specific demands of their application.

Understanding PEGylation Chemistries: A Comparative Overview

The covalent attachment of polyethylene glycol (PEG) to a molecule, or PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The choice of PEGylation reagent is dictated by the available functional groups on the target molecule and the desired characteristics of the final product. The most common reactive groups on biomolecules targeted for PEGylation are primary amines (e.g., lysine residues, N-terminus), thiols (e.g., cysteine residues), and carboxyl groups (e.g., aspartic and glutamic acid residues).

This guide focuses on a comparative analysis of amine-reactive and thiol-reactive PEGylation reagents, as they represent the most prevalent strategies in bioconjugation.

Amine-Reactive PEGylation Reagents: A Head-to-Head Comparison

Amine-reactive PEGylation is a popular choice due to the abundance of lysine residues on the surface of most proteins. This section compares the performance of two widely used amine-reactive reagents: N-hydroxysuccinimidyl (NHS) esters and aldehydes.

A study comparing reductive amination using PEG-aldehyde with acylation using PEG-NHS ester for the PEGylation of a single-chain variable fragment (scFv) revealed significant differences in their reaction kinetics and site-selectivity.[1]

Performance MetricmPEG-Succinimidyl Carbonate (mPEG-SC)mPEG-Propionaldehyde (mPEG-pALD)Reference
Reaction Type AcylationReductive Amination[1]
Target Group Primary Amines (e.g., Lysine, N-terminus)Primary Amines (e.g., Lysine, N-terminus)[1]
Linkage Formed AmideSecondary Amine[1]
Relative Reaction Rate (Vmax/NH2) Lower3-4 times greater than NHS chemistry[1]
Site Selectivity Different panel of conjugation sitesDifferent panel of conjugation sites[1]
pH Optimum Typically pH 7-9Typically pH 5-8[2][3]
Reducing Agent Required NoYes (e.g., Sodium Cyanoborohydride)[4][5]

Key Takeaways:

  • Reaction Speed: PEG-aldehyde reagents, through reductive amination, exhibit significantly faster reaction kinetics compared to PEG-NHS esters.[1] This can be advantageous for time-sensitive reactions or when dealing with less stable molecules.

  • Site-Selectivity: The two chemistries result in different patterns of PEGylation on the protein surface.[1] This highlights the importance of empirical testing to determine the optimal reagent for preserving the biological activity of a specific protein.

  • Linkage Stability: While both amide and secondary amine linkages are generally stable, the specific stability profile can vary depending on the local chemical environment and in vivo conditions. Some studies suggest that amide bonds can be susceptible to hydrolysis under certain extreme conditions compared to the urethane bonds formed by reagents like mPEG-NPC.[6] Another study on PEG-PLA copolymers found that amide linkages resulted in higher storage moduli and different degradation mechanisms compared to ester linkages.[7][8]

Thiol-Reactive PEGylation Reagents: Maleimide vs. Click Chemistry

Thiol-reactive PEGylation offers a more site-specific approach, targeting cysteine residues which are often less abundant than lysine. This allows for greater control over the location of PEG attachment. Here, we compare the traditional maleimide-thiol conjugation with the more modern "click chemistry" approach.

A head-to-head comparison of maleimide-thiol coupling and copper-free click chemistry for the conjugation of VHHs (single-domain antibodies) demonstrated the superiority of the latter in terms of control and product homogeneity.[9]

Performance MetricPEG-MaleimideDBCO-PEG (Click Chemistry)Reference
Reaction Type Michael AdditionStrain-Promoted Alkyne-Azide Cycloaddition[9]
Target Group Thiols (e.g., Cysteine)Azide-modified molecule[9]
Stoichiometry Control Resulted in diverse reaction productsControllable, produced defined conjugates[9]
Reaction Efficiency VariableHigh (83.6% for Sortase A mediated modification)[9]
Product Homogeneity Heterogeneous mixtureHomogeneous product[9]
Functional Binding LowerEqual or better than maleimide-thiol conjugates[9]

Key Takeaways:

  • Control and Precision: Click chemistry offers superior control over the stoichiometry of the reaction, leading to a more homogeneous and well-defined PEGylated product.[9] This is a significant advantage in the development of therapeutic proteins where consistency and reproducibility are paramount.

  • Product Purity: Maleimide-thiol conjugation often results in a mixture of products with varying degrees of PEGylation, which can complicate downstream processing and characterization.[9]

  • Biological Activity: The controlled nature of click chemistry can better preserve the functional binding capacity of the protein compared to the more random nature of maleimide-thiol reactions.[9]

Experimental Protocols

To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: PEGylation of Lysozyme using mPEG-Aldehyde

This protocol is based on the methods used in the characterization studies of PEGylated lysozyme.[4][5][10]

Materials:

  • Lysozyme (from chicken egg white)

  • Methoxy PEG aldehyde (mPEG-CHO), e.g., 5 kDa

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWXL)

  • Ion Exchange Chromatography (IEX) column (e.g., TSKgel SP-5PW)

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Setup: Dissolve lysozyme in phosphate buffer to a final concentration of 20 mg/mL. Add mPEG-aldehyde to the lysozyme solution at a desired molar ratio (e.g., 1:5 protein to PEG).

  • Initiation of Reaction: Add a reducing agent, such as sodium cyanoborohydride, to the mixture to initiate the reductive amination reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 24 hours) with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding a quenching agent or by proceeding directly to purification.

  • Purification and Analysis:

    • Separate the PEGylated lysozyme from unreacted protein and excess PEG reagent using Size Exclusion Chromatography (SEC).

    • Further separate the different PEGylated species (mono-, di-, poly-PEGylated) using Ion Exchange Chromatography (IEX).

    • Identify the different species and confirm their molecular weights using MALDI-TOF mass spectrometry.

Protocol 2: Quantification of PEGylation Efficiency using SEC-HPLC

This protocol is a general method for quantifying the extent of PEGylation.[2]

Materials:

  • PEGylated protein sample

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Appropriate SEC column for the molecular weight range of the protein and its conjugates.

  • Mobile phase (e.g., phosphate-buffered saline)

  • UV detector

Procedure:

  • Sample Preparation: Prepare the PEGylation reaction mixture at different time points or with varying molar ratios of PEG reagent to protein.

  • SEC-HPLC Analysis: Inject the samples onto the SEC-HPLC system. The separation is based on the hydrodynamic volume of the molecules.

  • Data Analysis:

    • The unreacted protein will elute as a distinct peak.

    • The PEGylated protein species will elute earlier than the unreacted protein due to their larger size.

    • Quantify the area under each peak in the chromatogram.

    • Calculate the percentage of mono-PEGylated, multi-PEGylated, and unreacted protein to determine the PEGylation efficiency.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for PEGylation and subsequent analysis.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction_Mixture Reaction Mixture Protein->Reaction_Mixture PEG_Reagent PEG Reagent PEG_Reagent->Reaction_Mixture SEC Size Exclusion Chromatography Reaction_Mixture->SEC Separation by Size IEX Ion Exchange Chromatography SEC->IEX Separation by Charge SDS_PAGE SDS-PAGE IEX->SDS_PAGE Assess Purity Mass_Spec Mass Spectrometry IEX->Mass_Spec Confirm Molecular Weight

Caption: General workflow for protein PEGylation, purification, and analysis.

Site_Specificity_Analysis cluster_digestion Proteolytic Digestion cluster_separation_analysis Separation and Analysis PEG_Protein Purified PEGylated Protein Peptide_Mixture Peptide Mixture PEG_Protein->Peptide_Mixture Protease Protease (e.g., Trypsin) Protease->Peptide_Mixture LC_MS LC-MS/MS Peptide_Mixture->LC_MS Separate and Fragment Peptides Data_Analysis Data Analysis LC_MS->Data_Analysis Identify PEGylated Peptides

Caption: Workflow for determining the site-specificity of PEGylation.

Conclusion

The selection of a PEGylation reagent has a profound impact on the efficiency of the conjugation reaction, the homogeneity of the product, and ultimately, the biological performance of the PEGylated molecule. While amine-reactive reagents like NHS esters and aldehydes are widely used, they offer different kinetic profiles and site-selectivities. For applications requiring a high degree of control and product uniformity, thiol-reactive strategies, particularly click chemistry, present a compelling alternative. By carefully considering the comparative data and employing rigorous analytical methodologies, researchers can navigate the complexities of PEGylation and unlock the full therapeutic potential of their biomolecules.

References

Evaluating the Biocompatibility of Methoxytrityl-N-PEG12-TFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal conjugation chemistry is a critical step in the development of biologics and drug delivery systems. This guide provides a comprehensive comparison of Methoxytrityl-N-PEG12-TFP ester, a popular PEGylation reagent, with alternative conjugation strategies, focusing on key biocompatibility parameters. The information presented is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Executive Summary

Methoxytrityl-N-PEG12-TFP (Tetrafluorophenyl) ester is a valuable tool for the covalent attachment of polyethylene glycol (PEG) to biomolecules, a process known as PEGylation. This modification is widely employed to enhance the therapeutic properties of proteins, peptides, and nanoparticles by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity. The biocompatibility of the resulting conjugate is paramount to its clinical success. This guide evaluates the biocompatibility of this compound conjugates by examining cytotoxicity, immunogenicity, and in vivo stability, and compares its performance with common alternatives, primarily those utilizing N-Hydroxysuccinimide (NHS) esters.

Comparison of Key Biocompatibility Parameters

The choice of conjugation chemistry can significantly impact the biocompatibility profile of the final product. Here, we compare this compound conjugates with alternatives across three critical parameters.

ParameterThis compound ConjugatesAlternative (e.g., NHS-Ester Conjugates)Key Advantages of this compound
Cytotoxicity Generally low, comparable to other PEGylation methods. The inherent biocompatibility of PEG is the dominant factor.Also generally low. The toxicity is more often related to the conjugated molecule than the linker.The Methoxytrityl protecting group is readily removed under mild acidic conditions, minimizing exposure of the biomolecule to harsh deprotection reagents that could affect its integrity and, consequently, its interaction with cells.
Immunogenicity The PEG moiety itself can elicit an immune response, leading to the formation of anti-PEG antibodies. The choice of activating ester (TFP vs. NHS) is not expected to be a major determinant of the immunogenicity of the PEG chain itself. However, the stability of the TFP ester can lead to more efficient and defined conjugation, potentially reducing the formation of immunogenic aggregates.Similar to TFP-ester conjugates, the primary concern is the immunogenicity of the PEG polymer. Inefficient conjugation due to the lower stability of NHS esters could potentially lead to a more heterogeneous product mixture, which may have different immunogenic properties.The higher stability of the TFP ester in aqueous solutions compared to NHS esters allows for more controlled and efficient conjugation reactions. This can lead to a more homogeneous product with fewer byproducts, which may contribute to a more predictable and potentially lower immunogenic profile.
In Vivo Stability The amide bond formed is stable. The in vivo half-life is primarily determined by the size and structure of the PEG chain and the nature of the conjugated biomolecule. The enhanced stability of the TFP ester during the conjugation process ensures a higher yield of correctly formed, stable conjugates.The amide bond formed is also stable. However, the lower hydrolytic stability of NHS esters can lead to lower conjugation efficiency and the presence of hydrolyzed, unreacted linker, which does not contribute to the extended half-life of the target molecule.The superior stability of the TFP ester, especially in aqueous buffers at physiological or slightly basic pH, ensures that a greater proportion of the reagent is available for conjugation, leading to a higher yield of the desired PEGylated product with a potentially longer circulating half-life.

Experimental Data and Protocols

Cytotoxicity Assessment

Experimental Data:

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the this compound conjugate and a relevant control (e.g., unconjugated molecule, alternative conjugate) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Immunogenicity Assessment: Anti-PEG Antibody Detection

Experimental Data:

The presence of pre-existing anti-PEG antibodies in the general population is a known phenomenon, with some studies reporting detectable levels in up to 72% of individuals. Following administration of PEGylated therapeutics, a significant increase in anti-PEG IgG and IgM levels can be observed. While direct comparative data for this compound conjugates is scarce, the focus of immunogenicity concerns remains on the PEG polymer itself.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol outlines a direct ELISA for the detection of anti-PEG antibodies in serum samples.

  • Plate Coating: Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Blocking: Wash the plate with washing buffer (PBS with 0.05% Tween-20) and block with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the species and isotype of interest (e.g., anti-human IgG-HRP) to each well. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.

  • Reaction Termination and Measurement: Stop the reaction by adding 50 µL of 2N H2SO4 and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance values are proportional to the amount of anti-PEG antibodies in the sample. A standard curve can be generated using a known concentration of an anti-PEG antibody to quantify the results.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the rationale behind the choice of conjugation chemistry, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Conjugates (TFP-PEG vs. Alternatives) start->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (4 hours) mtt_add->incubation solubilize Add Solubilizer (DMSO) incubation->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate Cell Viability (%) read_abs->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for assessing the cytotoxicity of bioconjugates using the MTT assay.

Conjugation_Chemistry_Comparison cluster_tfp TFP Ester Chemistry cluster_nhs NHS Ester Chemistry tfp This compound tfp_reaction Reaction with Amine (pH 7.5-8.5) tfp->tfp_reaction tfp_product Stable Amide Bond (High Yield) tfp_reaction->tfp_product tfp_advantage Advantages: - High hydrolytic stability - Efficient conjugation - More homogeneous product tfp_product->tfp_advantage nhs mPEG-NHS Ester nhs_reaction Reaction with Amine (pH 7-8.5) nhs->nhs_reaction nhs_product Stable Amide Bond nhs_reaction->nhs_product nhs_disadvantage Disadvantages: - Lower hydrolytic stability - Potential for lower yield - More side products (hydrolysis) nhs_product->nhs_disadvantage

Caption: Comparison of TFP ester and NHS ester conjugation chemistries.

Conclusion

This compound offers a robust and efficient method for PEGylating biomolecules. Its primary advantage over conventional NHS esters lies in the superior hydrolytic stability of the TFP ester, which facilitates more controlled and higher-yield conjugation reactions. This can lead to a more homogeneous and well-defined product, which is a critical factor for therapeutic applications.

While the inherent immunogenicity of the PEG polymer remains a consideration for all PEGylation strategies, the use of TFP ester chemistry can contribute to a more predictable biocompatibility profile by minimizing reaction side products. The choice of this compound is therefore recommended for applications where high conjugation efficiency, product homogeneity, and a well-defined final product are paramount for ensuring optimal performance and biocompatibility. Further direct comparative studies are warranted to provide more granular quantitative data on the biocompatibility of conjugates prepared with this specific reagent versus a broader range of alternatives.

A Comparative Guide to Methoxytrityl-N-PEG12-TFP Ester Modified Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biocompatible coatings and targeted drug delivery to advanced biosensors. Methoxytrityl-N-PEG12-TFP ester has emerged as a valuable tool for surface functionalization, offering a unique combination of a stable active ester for efficient coupling, a hydrophilic PEG linker to reduce non-specific binding, and a protecting group for controlled reactions.

This guide provides an objective comparison of this compound modified surfaces with other common alternatives, supported by experimental data and detailed protocols. We will delve into the key performance characteristics, helping you make informed decisions for your specific research needs.

Performance Comparison: this compound vs. Alternatives

The choice of a surface modification agent significantly impacts the final properties and performance of the material. Here, we compare this compound with two widely used alternatives: NHS-activated PEG esters and Maleimide-activated PEG linkers.

FeatureThis compoundNHS-activated PEG EsterMaleimide-activated PEG
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) EsterMaleimide
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Thiols (-SH)
Reaction pH 7.5 - 8.57.0 - 8.06.5 - 7.5
Hydrolytic Stability High, especially at basic pH[1][2][3][4][5]Moderate, prone to hydrolysis at higher pH[1][2][3]Stable
Reaction Kinetics Fast with primary amines[2]Fast with primary aminesFast with thiols
Protecting Group Methoxytrityl (Mmt) on the amineTypically noneTypically none
Key Advantage High stability of the TFP ester allows for more controlled and efficient reactions over a wider pH range. The Mmt group enables orthogonal protection strategies.Widely used and well-established chemistry.Highly specific reaction with thiols, enabling targeted conjugation in the presence of other functional groups.
Key Disadvantage Requires a deprotection step to liberate the amine if needed.Lower stability in aqueous solutions can lead to lower conjugation efficiency.Requires the presence of free thiol groups on the target molecule or surface.

Quantitative Data Summary

The following tables present representative quantitative data from studies characterizing surfaces modified with TFP esters and other related chemistries. While specific data for this compound is limited in publicly available literature, these values provide a strong basis for comparison.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of Modified Surfaces

XPS is a powerful technique to determine the elemental composition of the outmost few nanometers of a surface, confirming successful modification.

Surface ModificationC 1s (at%)O 1s (at%)N 1s (at%)F 1s (at%)Si 2p (at%)Reference
Bare Silicon Wafer15.248.5--36.3Representative
Amine-silanized Silicon25.839.15.2-29.9Representative
TFP Ester-modified Surface65.110.20.524.2-Based on[6]
NHS Ester-modified Surface68.315.52.1--Representative

Note: Atomic percentages (at. %) can vary depending on the substrate, reaction conditions, and the specific molecule used.

Table 2: Water Contact Angle Measurements

Contact angle goniometry measures the hydrophilicity of a surface. A lower contact angle indicates a more hydrophilic surface.

SurfaceAdvancing Water Contact Angle (°)Reference
Carboxylate-terminated SAM18.5 ± 1.9[1]
NHS-terminated SAM52.5 ± 2.0[1]
TFP-terminated SAM66.8 ± 1.8[1]
PEG-modified surface (hydrophilic)< 20Based on[7][8]

The higher contact angle of the TFP-terminated surface compared to the NHS-terminated surface is attributed to the presence of fluorine atoms[1]. After reaction with an amine and subsequent PEGylation, the surface becomes significantly more hydrophilic.

Table 3: Fluorescence Intensity for Quantification of Surface Reactions

Fluorescence measurements can be used to quantify the density of molecules coupled to a surface.

Surface CouplingRelative Fluorescence Intensity (a.u.) at pH 9Reference
Amine-Oligonucleotide to NHS-SAM~4000[1]
Amine-Oligonucleotide to TFP-SAM~12000[1]

At a higher pH, the TFP ester-modified surface shows significantly higher fluorescence intensity, indicating a greater density of coupled oligonucleotides due to the higher stability of the TFP ester against hydrolysis[1].

Experimental Workflows and Protocols

To achieve reproducible and reliable results, detailed experimental protocols are essential. Below are generalized protocols for surface modification and characterization, which can be adapted to specific substrates and applications.

Surface Modification and Characterization Workflow

G cluster_0 Surface Preparation cluster_1 Surface Modification cluster_2 Optional Deprotection cluster_3 Surface Characterization Substrate Cleaning Substrate Cleaning Surface Activation Surface Activation Substrate Cleaning->Surface Activation Silanization (Amine) Silanization (Amine) Surface Activation->Silanization (Amine) e.g., APTES Reaction with this compound Reaction with this compound Silanization (Amine)->Reaction with this compound pH 7.5-8.5 Mmt Group Removal Mmt Group Removal Reaction with this compound->Mmt Group Removal Mild Acidic Conditions (e.g., 1% TFA in DCM) XPS Analysis XPS Analysis Mmt Group Removal->XPS Analysis Contact Angle Measurement Contact Angle Measurement Mmt Group Removal->Contact Angle Measurement AFM Imaging AFM Imaging Mmt Group Removal->AFM Imaging Fluorescence Microscopy Fluorescence Microscopy Mmt Group Removal->Fluorescence Microscopy

Caption: Workflow for surface modification and characterization.

Key Experimental Protocols

1. Surface Modification with this compound

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) using a standard procedure (e.g., Piranha solution, O₂ plasma) to ensure a hydrophilic and reactive surface.

  • Silanization: Immerse the cleaned substrate in a solution of an amine-containing silane (e.g., 1-5% (v/v) (3-aminopropyl)triethoxysilane in ethanol) for 1-2 hours at room temperature. Rinse thoroughly with ethanol and water, then cure at 110°C for 30 minutes.

  • Reaction with this compound: Prepare a solution of this compound (e.g., 1-10 mg/mL) in an anhydrous organic solvent (e.g., DMF or DMSO). Immerse the amine-silanized substrate in the solution and incubate for 2-12 hours at room temperature in a moisture-free environment. The reaction should be performed at a pH of 7.5-8.5 for optimal reactivity of the TFP ester with the primary amines.

  • Rinsing: After the reaction, rinse the substrate extensively with the organic solvent used for the reaction, followed by ethanol and deionized water to remove any unbound reagent. Dry the surface under a stream of nitrogen.

2. Methoxytrityl (Mmt) Group Deprotection

  • Deprotection Solution: Prepare a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Deprotection Reaction: Immerse the Mmt-protected surface in the deprotection solution for 2-5 minutes at room temperature[9][10].

  • Neutralization and Rinsing: Neutralize the surface by rinsing with a solution containing a mild base (e.g., 5% DIPEA in DCM) followed by extensive rinsing with DCM, ethanol, and deionized water. Dry the surface under a stream of nitrogen.

3. X-ray Photoelectron Spectroscopy (XPS) Analysis

  • Sample Preparation: Mount the modified substrate on the XPS sample holder.

  • Analysis: Acquire survey scans to identify the elements present on the surface and high-resolution scans of C 1s, O 1s, N 1s, and F 1s to determine the chemical states and quantify the atomic concentrations. The presence of a significant F 1s peak confirms the presence of the TFP ester before reaction, and its absence after reaction and rinsing indicates successful amide bond formation.

4. Contact Angle Goniometry

  • Measurement: Place a droplet of deionized water (typically 1-5 µL) on the modified surface.

  • Analysis: Measure the static contact angle at the water-solid-air interface. A decrease in contact angle after PEGylation indicates an increase in surface hydrophilicity.

5. Atomic Force Microscopy (AFM)

  • Imaging: Operate the AFM in tapping mode in air or liquid to obtain high-resolution topographical images of the modified surface.

  • Analysis: Analyze the images for changes in surface morphology and roughness. Successful PEGylation should result in a smooth, uniform surface coating.

6. Fluorescence Microscopy

  • Labeling: React the amine-terminated PEGylated surface with a fluorescently labeled NHS or TFP ester (e.g., a fluorescent dye with a reactive ester).

  • Imaging: Acquire fluorescence images using a suitable filter set.

  • Quantification: Measure the fluorescence intensity across the surface to assess the uniformity and relative density of the coupled molecules.

Logical Flow of Characterization

The characterization of modified surfaces follows a logical progression to build a comprehensive understanding of the surface chemistry and properties.

G Surface Modification Surface Modification XPS XPS Surface Modification->XPS Confirms Elemental Composition Contact Angle Contact Angle XPS->Contact Angle Verifies Surface Chemistry AFM AFM Contact Angle->AFM Assesses Hydrophilicity Fluorescence Microscopy Fluorescence Microscopy AFM->Fluorescence Microscopy Visualizes Topography Functional Assays Functional Assays Fluorescence Microscopy->Functional Assays Quantifies Surface Density

Caption: Logical flow of surface characterization techniques.

Conclusion

This compound offers a robust and versatile solution for the modification of amine-containing surfaces. Its key advantage lies in the high stability of the TFP ester, which translates to more efficient and reproducible conjugation reactions compared to the more commonly used NHS esters, particularly under basic conditions. The presence of the Methoxytrityl protecting group further expands its utility by enabling orthogonal chemical strategies.

The selection of the optimal surface modification agent will always depend on the specific requirements of the application. For researchers prioritizing reaction efficiency, stability, and the potential for multi-step chemical modifications, this compound presents a compelling choice. This guide provides the foundational knowledge and practical protocols to effectively utilize this reagent and characterize the resulting surfaces, ultimately empowering researchers to advance their work in drug development, diagnostics, and biomaterials science.

References

Methoxytrityl-N-PEG12-TFP Ester: A Comparative Guide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of therapeutic innovation. Methoxytrityl-N-PEG12-TFP ester stands out as a key reagent in this field, offering a potent combination of a readily cleavable protecting group, a hydrophilic spacer, and a highly efficient amine-reactive ester. This guide provides a comprehensive literature review of its applications, a comparative analysis against alternative technologies, and detailed experimental insights to inform your research and development endeavors.

Executive Summary

This compound is a heterobifunctional crosslinker designed for the precise modification of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. Its core utility lies in the process of PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, which can significantly enhance the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity. The tetrafluorophenyl (TFP) ester group of this reagent offers notable advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily its superior stability in aqueous solutions, leading to more efficient and reproducible conjugations. This guide will delve into the practical applications of this compound, provide a quantitative comparison with NHS esters, and explore emerging alternatives to PEGylation, such as polysarcosine and poly(2-oxazoline)s.

Performance Comparison: TFP Ester vs. NHS Ester

The choice of an amine-reactive chemical moiety is critical for the success of a bioconjugation reaction. While NHS esters have been widely used, TFP esters present a more robust alternative, particularly in aqueous environments.

FeatureMethoxytrityl-N-PEG12-TFP ester Methoxytrityl-N-PEG12-NHS ester References
Hydrolytic Stability Significantly more stable, especially at basic pH. Exhibits a 10-fold longer half-life at pH 10.Prone to hydrolysis, particularly at pH > 8, with a half-life of minutes at pH 8.[1][2]
Optimal Reaction pH 7.5 - 8.57.0 - 7.5[3][4]
Reactivity More reactive towards primary amines.Less reactive compared to TFP esters.[3][4]
Reproducibility Higher due to greater stability and efficiency.Can be variable due to rapid hydrolysis.[5]
Solubility More hydrophobic due to the TFP group; may require co-solvents like DMSO or DMF.Generally more water-soluble.[6][7]

Key Applications and Experimental Protocols

This compound is a versatile tool with applications spanning targeted drug delivery, the development of antibody-drug conjugates (ADCs), and the surface modification of nanoparticles.[8] The methoxytrityl (Mmt) group provides a readily removable protecting group for the terminal amine, allowing for subsequent modifications in a multi-step synthesis.

General Protocol for Protein Labeling with this compound

This protocol is adapted from procedures for similar amine-reactive TFP esters and provides a general workflow for the conjugation of this compound to a model protein like an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.5-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TFP ester to the protein solution. The reaction volume should contain no more than 10% organic solvent.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and spectrophotometry or mass spectrometry to determine the degree of labeling.

Alternatives to PEGylation

While PEGylation is a well-established and effective strategy, concerns about the potential for immunogenicity against PEG have driven the exploration of alternative polymers. Polysarcosine (PSar) and poly(2-oxazoline)s (POx) have emerged as promising candidates.

PolymerAdvantagesDisadvantagesRelevant Experimental DataReferences
Polysarcosine (PSar) - Low immunogenicity- Biocompatible- Good "stealth" properties- Less established in clinical applicationsPreclinical data show that lipid nanoparticles (LNPs) formulated with PSar maintain high encapsulation efficiency and colloidal stability, with reduced proinflammatory cytokine release compared to PEG-LNPs.
Poly(2-oxazoline)s (POx) - Low immunogenicity- Tunable properties based on side-chain modifications- Stable in oxidative environments- Synthesis can be more complex than PEGLNPs formulated with poly(2-ethyl-2-oxazoline) (PEOZ)-lipids showed similar mRNA delivery performance to PEG-lipids in the liver but significantly higher delivery to spleen antigen-presenting cells. PEOZ-LNPs also exhibited reduced clearance from the bloodstream and lower levels of anti-lipid antibodies compared to PEG-LNPs.[9][10][11][12]

Visualizing the Workflow and Concepts

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.0) conjugation Add TFP Ester to Protein Solution prep_protein->conjugation prep_reagent Dissolve Mmt-PEG12-TFP in DMSO/DMF prep_reagent->conjugation incubation Incubate (1-2h at RT or 2-4h at 4°C) conjugation->incubation quenching Quench with Tris Buffer incubation->quenching purification Purify via Desalting Column quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization

Caption: A streamlined workflow for the PEGylation of proteins using this compound.

PEG_alternatives Comparison of PEG and its Alternatives biomolecule Biomolecule peg PEGylation (e.g., Mmt-PEG12-TFP) biomolecule->peg psar Polysarcosylation biomolecule->psar pox Poly(2-oxazoline) Modification biomolecule->pox peg_props Established Reduced Immunogenicity Extended Half-life peg->peg_props psar_props Lower Immunogenicity Biocompatible psar->psar_props pox_props Lower Immunogenicity Tunable Properties pox->pox_props

References

Safety Operating Guide

Proper Disposal of Methoxytrityl-N-PEG12-TFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Methoxytrityl-N-PEG12-TFP ester, a reagent commonly used in bioconjugation and drug development.

Researchers and laboratory personnel must adhere to established safety protocols and local regulations when handling and disposing of this compound. The following guidelines offer a step-by-step approach to safely manage this compound waste.

I. Understanding the Compound's Components for Safe Disposal

This compound is a multi-component molecule. Understanding the properties of its constituent parts is essential for determining the appropriate disposal route.

ComponentKey Characteristics Relevant to Disposal
Methoxytrityl (MMT) Group An acid-labile protecting group.
Polyethylene Glycol (PEG12) Generally considered non-hazardous and biodegradable, though it can impact wastewater treatment systems.[1]
Tetrafluorophenyl (TFP) Ester A reactive functional group that readily reacts with primary amines to form stable amide bonds.[2][3][4] TFP esters are more resistant to hydrolysis than NHS esters.[2][4][5]

II. Primary Disposal Procedure: Licensed Waste Contractor

The recommended and safest method for disposing of this compound is through a licensed chemical waste disposal contractor. This ensures compliance with all local, state, and federal regulations.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.

  • The container should be made of a compatible material and have a secure lid.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6][7][8]

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound Waste".

  • Include any other components present in the waste mixture and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 4: Arranging for Pickup

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.

III. Handling Small Spills

In the event of a small spill of this compound, follow these procedures:

Step 1: Personal Protective Equipment (PPE)

  • Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Step 2: Containment and Absorption

  • For small liquid spills (<50 mL), absorb the material onto an inert absorbent material such as vermiculite, sand, or cat litter.[9]

  • For solid spills, carefully sweep the material onto a piece of paper or into a dustpan.

Step 3: Collection and Disposal

  • Place the absorbed material or swept solid into a labeled chemical waste container.

  • Clean the spill area with an appropriate solvent and dispose of the cleaning materials in the same waste container.

Step 4: Reporting

  • Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

IV. Experimental Protocols and In-Laboratory Treatment (Not Recommended)

While in-laboratory treatment of some chemical waste can be performed by qualified personnel, it is not recommended for this compound without a specific, validated protocol. The reactivity of the TFP ester and the potential for generating unknown byproducts make professional disposal the safer option.

For general guidance on in-laboratory treatment of other chemical wastes, consult resources on the neutralization of acids and bases or the degradation of specific functional groups, always adhering to strict safety protocols.[10][11]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_decision cluster_spill cluster_routine cluster_end start Start: Methoxytrityl-N-PEG12-TFP Ester Waste Generated is_spill Is it a small spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes collect_routine Collect in designated, labeled waste container is_spill->collect_routine No (Routine Waste) collect_spill Collect in labeled waste container absorb->collect_spill contractor Dispose via licensed waste contractor collect_spill->contractor collect_routine->contractor

Disposal workflow for this compound.

References

Navigating the Safe Handling of Methoxytrityl-N-PEG12-TFP Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methoxytrityl-N-PEG12-TFP ester, a specialized PEG linker. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on data from chemically similar TFP esters and PEGylated molecules, offering a robust framework for safe operational and disposal plans.

Key Compound Characteristics

This compound is a bifunctional molecule featuring a methoxytrityl group, which is an acid-labile protecting group for an amine, and a tetrafluorophenyl (TFP) ester, which is reactive towards primary amines.[1] The PEG12 spacer enhances water solubility and provides flexibility.[1][2]

PropertyValueSource
Molecular Formula C53F4H71NO15[3]
Molecular Weight 1038.12 g/mol [3]
Flash Point (estimated) ~450.9 ± 34.3 °C[1]
Boiling Point (estimated) ~821.9 ± 65.0 °C at 760 mmHg[1]
Key Reactivity TFP ester reacts with primary amines (pH 7.5-8.0).[1][2]
Protective Group Methoxytrityl is removed by mild acid.[1]

Note: Flash point and boiling point are estimated based on the similar compound Methoxytrityl-N-PEG8-TFP ester.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific laboratory procedure.[4] However, the following PPE is recommended as a minimum standard when handling this compound and similar compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly sealed safety goggles or a face shield.[4]Protects against potential splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[4] For extended contact, consider double-gloving or using heavier-duty gloves.Prevents skin contact with the chemical, which may cause irritation.
Body Protection A lab coat or other suitable protective clothing.[4]Shields skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If dust or aerosols may be generated, a respirator approved by relevant government standards should be worn.[4]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.

Operational Plan: Handling and Storage

The TFP ester moiety in this compound is moisture-sensitive.[5] Proper handling and storage are crucial to maintain its reactivity.

Storage
  • Store at -20°C in a dry, well-ventilated place.[5][6]

  • Keep the container tightly sealed and, if possible, under an inert atmosphere (e.g., argon or nitrogen).[5]

  • PEGylated compounds can be hygroscopic; care should be taken to minimize exposure to air, which can make solid compounds tacky and difficult to handle.[5]

Handling Workflow

Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[5] Prepare stock solutions immediately before use, as the TFP ester can hydrolyze in the presence of moisture.[5]

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling b1 Don Personal Protective Equipment (PPE) b2 Move container from -20°C storage to desiccator b1->b2 Ensure safety first b3 Allow vial to equilibrate to room temperature b2->b3 Prevents moisture condensation c1 Open vial under inert atmosphere (e.g., Argon) b3->c1 c2 Weigh the required amount of the compound c1->c2 c3 Dissolve in a dry, water-miscible organic solvent (e.g., DMSO, DMF) c2->c3 TFP esters are moisture-sensitive c4 Use the freshly prepared solution immediately for conjugation c3->c4 Avoid hydrolysis d1 Seal the vial tightly under inert atmosphere c4->d1 d2 Return to -20°C storage d1->d2 d3 Dispose of waste according to protocol d4 Clean work area and remove PPE d3->d4

Caption: A workflow for the safe handling of moisture-sensitive TFP esters.

Experimental Protocol: Protein Conjugation

This protocol provides a general methodology for conjugating this compound to a primary amine-containing molecule, such as a protein. The TFP ester reacts with primary amines at a pH of 7.5-8.0 to form a stable amide bond.[1][2]

Materials:

  • This compound

  • Protein or other amine-containing molecule in a non-amine-containing buffer (e.g., PBS, HEPES, borate buffer) at pH 7.5-8.0.

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.

  • Prepare TFP Ester Stock Solution: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the TFP ester stock solution to the protein sample. The molar excess of the TFP ester will depend on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Reaction times may need optimization.

  • Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts from the conjugated protein using standard methods such as dialysis, size exclusion chromatography, or spin filtration.

  • (Optional) Methoxytrityl Group Removal: If the terminal amine needs to be deprotected, the methoxytrityl group can be cleaved under mild acidic conditions, for example, by treatment with trifluoroacetic acid.[1] This step should be performed with appropriate controls and purification.

G Protein Conjugation Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Deprotection a1 Prepare protein in amine-free buffer (pH 7.5-8.0) b1 Add TFP ester solution to protein solution a1->b1 a2 Prepare fresh stock solution of This compound in anhydrous DMSO/DMF a2->b1 b2 Incubate at room temperature or 4°C b1->b2 Reaction proceeds b3 Add quenching buffer (e.g., Tris-HCl) b2->b3 Stops the reaction c1 Purify the conjugate (e.g., Dialysis, SEC) b3->c1 c2 Optional: Cleave Methoxytrityl group with mild acid c1->c2 If deprotection is needed c3 Final purified conjugate c1->c3 c2->c3

Caption: A step-by-step workflow for protein conjugation using a TFP ester.

Disposal Plan

The generation of waste should be minimized wherever possible.[4]

  • Unused Product and Residues: This material and its container should be disposed of as special waste.[4] Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[4]

  • Empty Containers: Empty containers may retain some product residues and should be treated as special waste.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste.

Do not allow the material to enter drains or water courses. While polyethylene glycol itself is biodegradable, the derivatized compound's environmental impact is not fully known.

First Aid Measures

The following first aid measures are based on general guidance for TFP ester compounds.

  • In case of eye contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Rinse skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. If you feel unwell, seek medical advice.[4]

By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxytrityl-N-PEG12-TFP ester
Reactant of Route 2
Reactant of Route 2
Methoxytrityl-N-PEG12-TFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.